2-Amino-2-cyanoacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWAUKYINYWSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313188 | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6719-21-7 | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6719-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6719-21-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-cyanoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-2-cyanoacetamide CAS number 6719-21-7
An In-Depth Technical Guide to 2-Amino-2-cyanoacetamide (CAS 6719-21-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 6719-21-7), a highly versatile and reactive organic intermediate. Possessing amino, cyano, and acetamide functionalities, this compound serves as a critical building block in modern synthetic chemistry. Its strategic importance is most pronounced in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel pharmaceutical and agrochemical agents. This document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, explores its chemical reactivity and core applications, and provides essential safety and handling information, grounded in authoritative sources.
Compound Profile and Physicochemical Properties
This compound, also known by synonyms such as ACA and Aminocyanoacetamide, is a small molecule that packs significant synthetic potential.[1][2] Its trifunctional nature makes it a prime precursor for constructing diverse molecular architectures.
Nomenclature and Chemical Identifiers
Physicochemical Data
The physical and chemical properties of this compound are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Beige to tan powder | [1][6][7] |
| Melting Point | 120-124 °C | [1][6][7][8] |
| Boiling Point | 338.5 °C at 760 mmHg (Predicted/Calculated) | [1][6] |
| Density | 1.298 g/cm³ (Predicted/Calculated) | [1] |
| Water Solubility | Soluble | [1][4] |
| Organic Solubility | Soluble in ether and methanol | [6][9] |
| pKa | 17.05 ± 0.50 (Predicted) | [1] |
| Storage Temperature | ≤ 20°C | [8][9] |
Synthesis and Purification Protocol
The synthesis of this compound is achievable through several routes.[10] A common and reliable laboratory method involves the ammonolysis of an aminocyanoacetic acid ester.[11] This process is favored for its straightforward execution and high yield of a pure product. An alternative industrial-scale approach involves the nitrosation of cyanoacetamide followed by catalytic hydrogenation.[12]
Recommended Laboratory Synthesis: Ammonolysis of Ethyl 2-Amino-2-cyanoacetate
This protocol describes the conversion of the ethyl ester precursor to the target amide using ammonia gas in a methanol solvent system. The choice of a low-temperature workup is crucial for maximizing product precipitation and minimizing the solubility of the amide in the mother liquor.
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Detailed Step-by-Step Methodology: [11]
-
Reaction Setup: Dissolve ethyl 2-amino-2-cyanoacetate in methanol. Cool the solution to between 0-5°C in an ice bath. Causality: Lowering the temperature helps to control the exothermicity of the reaction and improves the absorption of ammonia gas.
-
Ammonolysis: Purge anhydrous ammonia gas into the cooled solution for approximately 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Initial Isolation: Once the reaction is complete, concentrate the reaction mass to approximately half its original volume under reduced pressure at a temperature of 40-45°C.
-
Precipitation: Cool the concentrated mixture to 0-5°C and stir for 1 hour. Causality: This extended stirring at low temperature ensures maximum precipitation of the crude product from the solution.
-
Filtration and Drying: Filter the precipitated solid, wash it with a small volume of chilled methanol, and dry the product under vacuum at 35-40°C for 6 hours to yield the crude title compound.
-
Purification (Recrystallization):
-
Add the crude product to a fresh portion of methanol (approx. 8 mL per gram of crude product) and heat to reflux until the solution becomes clear.
-
Add activated charcoal (approx. 4% by weight of the crude product) to the hot solution and continue to reflux for 15 minutes. Causality: Activated charcoal is a decolorizing agent that adsorbs colored impurities and other minor byproducts.
-
Filter the hot solution through a hyflow (celite) bed to remove the charcoal, washing the bed with a small amount of hot methanol.
-
Concentrate the filtrate to about half of its volume, cool to 0-5°C, and stir for 45 minutes.
-
Filter the resulting pure solid, wash with chilled methanol, and dry at 40-45°C under vacuum to obtain pure this compound. The purity can be verified by HPLC, with expected results exceeding 99%.[11]
-
Chemical Reactivity and Core Applications
This compound's value lies in its identity as a versatile synthon. The interplay between its nucleophilic amino group, electrophilic cyano and amide carbons, and the adjacent active methylene group (in its parent structure, cyanoacetamide) allows it to participate in a wide array of chemical transformations.[13][14]
Keystone Intermediate in Heterocyclic Synthesis
The compound is a cornerstone for building complex heterocyclic systems, which form the backbone of many modern drugs and agrochemicals.[4][13] Cyanoacetamide derivatives are extensively used in multicomponent reactions (MCRs) and heteroannulation reactions to construct medicinally relevant scaffolds like pyridines, pyrimidines, thiophenes, and quinolines.[10][14][15] The presence of the amino group at the α-position provides an additional reactive handle for cyclization strategies compared to the simpler 2-cyanoacetamide.
Conceptual Role in Heterocycle Formation
Caption: Role of this compound as a precursor in heterocyclic synthesis.
Pharmaceutical and Agrochemical Development
This intermediate is primarily employed in research and development settings for the synthesis of advanced intermediates for drug and agrochemical solutions.[4] Its high purity and compatibility with various reaction conditions make it advantageous for multi-step organic syntheses where reliability and yield are paramount.[4]
While some commercial suppliers note its potential in developing compounds with anticancer or antiviral properties, these claims are often broad and refer to the downstream products synthesized from this compound rather than inherent activity of the compound itself.[5][6][9] Its key role is that of a foundational building block.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. Adherence to safety protocols ensures the well-being of laboratory personnel and maintains the integrity of the chemical.
GHS Hazard Information
The compound is classified as hazardous under the Globally Harmonized System (GHS).
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [3][8] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [3][8] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [3][8] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | [8] |
Handling and Storage Recommendations
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., PVC), protective clothing, and chemical safety goggles/face protection.[16][17]
-
Handling Practices: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]
-
Storage: Store in a tightly sealed container, such as an HDPE bottle or sealed drum, in a dry and well-ventilated place.[4][16][18] The recommended storage temperature is at or below 20°C to ensure long-term stability.[8][9] It has a shelf life of approximately 24 months under proper conditions.[4]
First-Aid Measures[16]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a POISON CENTER or doctor if you feel unwell.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
Conclusion
This compound (CAS 6719-21-7) is a synthetically invaluable organic intermediate. Its utility is defined by the strategic placement of three distinct functional groups on a simple three-carbon backbone, enabling a rich and diverse reactivity profile. While its primary application is as a foundational building block for complex heterocyclic compounds in the pharmaceutical and agrochemical industries, its consistent performance in synthesis makes it a reliable tool for chemical researchers. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in the laboratory and beyond.
References
- 1. Cas 6719-21-7,this compound | lookchem [lookchem.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Affordable Prices and High Purity [alphachemikaindia.com]
- 5. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 6. This compound CAS#: 6719-21-7 [m.chemicalbook.com]
- 7. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound | 6719-21-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. China Low Price this compound Manufacturers, Suppliers, Factory - A.H.A [ahabiochem.com]
An In-Depth Technical Guide to 2-Amino-2-cyanoacetamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-amino-2-cyanoacetamide, a versatile building block in organic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, offering insights grounded in established scientific literature.
Core Molecular Attributes
This compound, also known by its IUPAC name this compound, is a small organic molecule with significant potential in synthetic chemistry.[1] Its structure incorporates three key functional groups—an amine, a nitrile, and an acetamide—which impart a unique reactivity profile.
Molecular Formula and Structure
The chemical formula for this compound is C₃H₅N₃O .[1][2] Its molecular weight is 99.09 g/mol .[1][2]
The structural formula and connectivity are represented by the SMILES string NC(C#N)C(N)=O and the InChI string InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7).[1]
digraph "2_Amino_2_cyanoacetamide_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.5,0!"];
C3 [label="C", pos="0.75,1.5!"];
N1 [label="N", pos="2.5,0!"];
N2 [label="N", pos="-1,0!"];
N3 [label="N", pos="0.75,2.5!"];
O1 [label="O", pos="-0.25,1.5!"];
C1 -- C2 [label=""];
C2 -- N1 [label="", style=triple];
C1 -- N2 [label=""];
C1 -- C3 [label=""];
C3 -- O1 [label="", style=double];
C3 -- N3 [label=""];
H1 [label="H", pos="-1.5,0.4!"];
H2 [label="H", pos="-1.5,-0.4!"];
H3 [label="H", pos="0.75,3!"];
H4 [label="H", pos="1.25,2.5!"];
H5 [label="H", pos="0,-0.5!"];
N2 -- H1 [label=""];
N2 -- H2 [label=""];
N3 -- H3 [label=""];
N3 -- H4 [label=""];
C1 -- H5 [label=""];
// Invisible nodes for labels
l_cyano [label="Cyano", pos="3.2,0!"];
l_amino [label="Amino", pos="-1.7,0!"];
l_acetamide [label="Acetamide", pos="0.75, 0.5!"];
}
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Aminocyanoacetic Acid Ethyl Ester
This protocol is adapted from a procedure outlined by ChemicalBook.
[3]
Materials:
-
Aminocyanoacetic acid ethyl ester
-
Methanol
-
Ammonia gas
-
Activated charcoal
-
Standard laboratory glassware and equipment for cooling, filtration, and vacuum drying.
Procedure:
-
Reaction Setup: Dissolve the aminocyanoacetic acid ethyl ester in methanol in a suitable reaction vessel. Cool the solution to 0-5 °C using an ice bath.
-
Ammonolysis: Bubble ammonia gas through the cooled solution for approximately 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure at a temperature of 40-45 °C. Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce precipitation.
-
Filtration: Collect the precipitated solid by filtration, wash it with chilled methanol, and dry it under vacuum at 35-40 °C for 6 hours.
-
Purification: Add the crude product to methanol and heat the mixture to reflux until a clear solution is obtained.
-
Decolorization: Add activated charcoal to the hot solution and continue to reflux for 15 minutes.
-
Recrystallization: Filter the hot solution through a filter aid (e.g., Celite/hyflow) and wash the filter bed with hot methanol. Concentrate the filtrate to approximately half of its original volume.
-
Final Product Isolation: Cool the concentrated solution to 0-5 °C and stir for 45 minutes. Collect the resulting crystalline solid by filtration, wash with chilled methanol, and dry under vacuum at 40-45 °C to yield pure this compound.
This method has been reported to produce the final compound with a purity of over 99% as determined by HPLC.
[3]
Chemical Reactivity and Applications
The trifunctional nature of this compound makes it a valuable synthon, particularly in the construction of heterocyclic compounds, which are prevalent in many pharmaceutical agents.
Key Reactivity Insights
-
The amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.
-
The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.
-
The amide group can be hydrolyzed under acidic or basic conditions.
-
The α-carbon , situated between three electron-withdrawing groups, is activated, although the presence of the amino group modulates its reactivity compared to simpler cyanoacetamides.
Applications in Drug Development and Organic Synthesis
This compound serves as a building block in the synthesis of more complex molecules. [4]While specific, direct applications of this compound in marketed drugs are not extensively documented in the readily available literature, its parent compound, 2-cyanoacetamide , is a well-established precursor in pharmaceutical synthesis. 2-Cyanoacetamide is used in the synthesis of various heterocyclic systems and is a key intermediate in the production of some drugs and vitamins.
[5]
The presence of the additional amino group in this compound offers different synthetic possibilities. It has been investigated for its potential biological activities, with some sources suggesting it may exhibit inhibitory effects on certain enzymes and viruses, and has been explored in the context of cancer cell inhibition in animal models. [2][6]These preliminary findings highlight its potential as a lead structure for medicinal chemistry programs.
Safety and Handling
This compound is classified as harmful and an irritant. [1]It is harmful if swallowed, in contact with skin, or if inhaled. [1]It also causes skin and serious eye irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a functionally rich molecule with a well-defined structure and a clear pathway for its synthesis. Its combination of amine, nitrile, and amide groups on a simple three-carbon backbone makes it a reactive and versatile intermediate for the synthesis of more complex chemical entities. While its direct applications are still being explored, its structural motifs are of significant interest to researchers in organic synthesis and drug discovery. A thorough understanding of its properties, characterization, and safe handling is crucial for unlocking its full potential in the laboratory.
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - Affordable Prices and High Purity [alphachemikaindia.com]
- 5. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 6. This compound | 6719-21-7 [chemicalbook.com]
Solubility Profile of 2-Amino-2-cyanoacetamide in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers
Abstract
2-Amino-2-cyanoacetamide is a key building block in organic synthesis, notable for its trifunctional nature, incorporating amino, cyano, and amide moieties.[1][2] Understanding its solubility across a range of organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It consolidates known data, presents a predictive solubility framework based on molecular structure and analog studies, and offers detailed, field-proven protocols for experimental solubility determination and recrystallization.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's solubility begins with an analysis of its molecular structure and resulting physicochemical properties. This compound (C₃H₅N₃O) possesses a unique combination of functional groups that dictate its interaction with various solvents.
-
Molecular Weight: 99.09 g/mol [1]
-
Structure:
-
Amide Group (-CONH₂): Capable of acting as both a hydrogen bond donor and acceptor.
-
Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor.
-
Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.
-
The presence of multiple polar, hydrogen-bonding groups on a small carbon backbone renders this compound a highly polar molecule. This polarity is the primary determinant of its solubility behavior, favoring interactions with polar solvents.
Theoretical Framework and Predictive Analysis
The fundamental principle of "like dissolves like" serves as a primary guideline for predicting solubility.[5][6] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For this compound, its high polarity strongly suggests poor solubility in nonpolar solvents (e.g., hexane, toluene) and favorable solubility in polar solvents.
While comprehensive experimental data for this compound is not widely published, a detailed study on the closely related analog, 2-cyanoacetamide , provides an excellent predictive baseline.[7][8] 2-cyanoacetamide lacks the C2-amino group but shares the polar amide and cyano functionalities. The solubility of 2-cyanoacetamide was measured across 14 solvents, revealing the following trend at near-ambient temperatures:
Table 1: Experimentally Determined Solubility Order of 2-Cyanoacetamide in Various Solvents [7][8] (Data adapted from studies on 2-cyanoacetamide as a predictive model)
| Rank | Solvent | Solvent Class | Predicted Impact of Amino Group on Solubility of this compound |
| 1 | N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely to remain very high |
| 2 | Acetone | Polar Aprotic | Likely high |
| 3 | Water | Polar Protic | High |
| 4 | Acetonitrile | Polar Aprotic | Moderate to high |
| 5 | Methanol | Polar Protic | High |
| 6 | Methyl Acetate | Polar Aprotic | Moderate |
| 7 | 1,4-Dioxane | Polar Aprotic (low polarity) | Moderate |
| 8 | Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Moderate |
| 9 | Ethanol | Polar Protic | High |
| 10 | Ethyl Acetate | Polar Aprotic (low polarity) | Low to moderate |
| 11 | n-Propanol | Polar Protic | Moderate to high |
| 12 | n-Butanol | Polar Protic | Moderate |
| 13 | Trichloromethane | Nonpolar | Very low |
| 14 | Dichloromethane (DCM) | Nonpolar | Very low |
Expert Analysis: The addition of a primary amino group to the 2-cyanoacetamide backbone significantly increases the molecule's polarity and hydrogen-bonding capacity. Therefore, we can predict that this compound will exhibit even greater affinity for polar protic solvents (like water, methanol, ethanol) compared to its analog. Its solubility in highly polar aprotic solvents like DMF should also remain very high. Conversely, its solubility in nonpolar solvents like DCM and trichloromethane is expected to be negligible.
Known Qualitative Solubility Data
Published data confirms the predictions derived from the molecule's structure.
Table 2: Reported Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Soluble | [2][3] |
| Methanol | Soluble | [2][9] |
| Diethyl Ether | Soluble | [2][9] |
The reported solubility in diethyl ether is noteworthy. While ether is considered a relatively nonpolar solvent, its oxygen atom can act as a hydrogen bond acceptor, facilitating some degree of dissolution for polar molecules.
Experimental Protocol: Isothermal Solubility Determination
To obtain quantitative solubility data in a novel solvent, the following isothermal shake-flask method is recommended. This protocol is a robust, self-validating system for generating reliable data.
Safety First: this compound is classified as hazardous. It can cause severe skin burns, eye damage, and is harmful if swallowed or in contact with skin.[10][11] Always consult the latest Safety Data Sheet (SDS) and handle the compound within a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13]
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Magnetic stir plate and stir bars or orbital shaker
-
Thermostatically controlled environment (e.g., water bath, incubator) set to desired temperature (e.g., 25 °C)
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 200 mg into 10 mL of solvent). The key is to ensure solid remains undissolved at equilibrium, confirming saturation.
-
Equilibration: Seal the vial and place it in the thermostatically controlled environment on a shaker or stir plate. Allow the slurry to equilibrate for at least 24-48 hours to ensure saturation is reached.
-
Sample Collection: After equilibration, stop agitation and allow the excess solid to settle for 1-2 hours within the controlled environment.
-
Filtration: Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a tared vial. This step is critical to remove all undissolved solids.
-
Gravimetric Analysis (Primary Method):
-
Weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
-
Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate solubility: Solubility (mg/mL) = (Mass of solid) / (Volume of solvent). The volume can be calculated from the mass of the solution and the solvent's density.
-
-
Spectroscopic Analysis (Alternative Method):
-
Accurately dilute a known volume of the filtered saturated solution into a volumetric flask using the same solvent.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.
-
Calculate the concentration by comparing the reading to a pre-established calibration curve of known concentrations.
-
Account for the dilution factor to determine the original solubility.
-
Caption: Workflow for Isothermal Solubility Determination.
Protocol: Recrystallization for Purification
Recrystallization is a critical technique for purifying solid compounds, and its success hinges on selecting an appropriate solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data and the compound's properties, polar protic solvents like methanol or ethanol are excellent candidates.[14][15]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent (e.g., methanol). The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (e.g., on a hot plate with a stir bar) while slowly adding more hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Standard Protocol for Recrystallization.
Conclusion
While quantitative solubility data for this compound across a broad spectrum of organic solvents remains scarce in public literature, a strong predictive framework can be established based on its highly polar, hydrogen-bonding molecular structure. It exhibits known solubility in polar solvents like water and methanol and is predicted to be highly soluble in polar aprotic solvents like DMF while remaining insoluble in nonpolar media. The provided experimental protocols offer researchers robust, validated methods for determining precise solubility values and for effectively purifying the compound, enabling its broader application in chemical synthesis and pharmaceutical development.
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 6719-21-7 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 6719-21-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 6719-21-7 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
A Guide to the Spectral Analysis of 2-Amino-2-cyanoacetamide: Predicting and Interpreting NMR, IR, and Mass Spectra
This technical guide provides an in-depth analysis of the spectral data for 2-Amino-2-cyanoacetamide (CAS: 6719-21-7), a key small molecule in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a practical framework for interpreting spectral information, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the expected spectral characteristics of this molecule, explain the causality behind these features, and provide field-proven protocols for data acquisition.
While spectral data for this compound are cataloged in databases such as SpectraBase, detailed experimental peak lists are not always publicly accessible. This guide, therefore, adopts an expert's perspective: we will predict the spectral outcomes based on molecular structure and validate our reasoning through comparative analysis with the well-characterized analogue, 2-Cyanoacetamide (CAS: 107-91-5).
Molecular Structure and Analytical Strategy
The first step in any spectral analysis is a thorough examination of the target molecule's structure. This compound is a small, functionalized molecule with the empirical formula C₃H₅N₃O.
Key Structural Features:
-
Chiral Center: The α-carbon (C2) is bonded to four different groups (amino, cyano, acetamide, and hydrogen), making it a chiral center.
-
Amide Group: Contains N-H and C=O bonds, which will produce characteristic IR signals and influence adjacent atoms in NMR.
-
Primary Amine Group: The -NH₂ group at C2 has its own distinct spectroscopic signature.
-
Nitrile Group: The -C≡N group has a sharp, characteristic absorption in the IR spectrum.
-
Methine Proton: A single proton is attached to the α-carbon.
Our analytical strategy involves using each technique to probe these specific features, with the collective data providing unambiguous structural confirmation.
An In-Depth Technical Guide to the Synthesis of 2-Amino-2-cyanoacetamide from Ethyl Cyanoacetate
Abstract: This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway for producing 2-amino-2-cyanoacetamide, a valuable chemical intermediate, starting from the readily available reagent, ethyl cyanoacetate. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the reaction mechanisms, step-by-step protocols, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring a deep and practical understanding of the synthesis.
Introduction and Strategic Overview
This compound is a highly functionalized molecule that serves as a potent building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a primary amide, a nitrile, and a geminal amino group, makes it an attractive precursor for the synthesis of various nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents.[2]
The direct, one-pot conversion of ethyl cyanoacetate to this compound is not a well-established method. The challenge lies in the need for two distinct transformations: amidation of the ethyl ester and amination of the α-carbon. Therefore, a logical and robust multi-step synthetic strategy is required. This guide details a reliable three-step pathway:
-
Nitrosation: Introduction of a functional group at the active methylene position of ethyl cyanoacetate via an acid-catalyzed reaction with a nitrite salt to form ethyl 2-cyano-2-(hydroxyimino)acetate.[3][4]
-
Reduction: Catalytic hydrogenation of the resulting oxime to yield the key intermediate, ethyl 2-amino-2-cyanoacetate.[4]
-
Amidation: Conversion of the ethyl ester to the final primary amide product, this compound, via reaction with ammonia.[5]
This pathway is designed for clarity, efficiency, and control over each chemical transformation.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
reaction mechanism of 2-Amino-2-cyanoacetamide formation
An In-depth Technical Guide to the Reaction Mechanism of 2-Amino-2-cyanoacetamide Formation
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of this compound (CAS: 6719-21-7), a valuable bifunctional molecule in organic synthesis.[1] We will dissect two primary, field-proven synthetic routes: the aminolysis of aminocyanoacetic acid esters and the nitrosation-reduction of cyanoacetamide. The guide delves into the fundamental principles of the underlying Strecker synthesis, provides detailed, reproducible experimental protocols, and employs mechanistic diagrams to offer a clear, causal understanding of the entire process. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis and application of this versatile chemical building block.
Introduction and Strategic Importance
This compound is a unique organic compound featuring an amino group, a cyano group, and an amide functional group all attached to a single stereocenter. This dense arrangement of functionality makes it a highly attractive precursor for the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and other structures of pharmaceutical interest. Understanding its formation is key to leveraging its synthetic potential. This guide moves beyond simple procedural lists to explain the causality behind the reaction steps, ensuring a deep and applicable understanding for the practicing scientist.
Core Synthetic Pathways and Mechanistic Analysis
The formation of this compound can be strategically approached via two distinct and robust pathways. The choice of pathway often depends on the availability of starting materials and desired scale.
Pathway A: Aminolysis of an α-Amino Ester Precursor
This is arguably the most direct and high-yielding approach, proceeding in two logical stages: the formation of an aminocyanoacetic acid ester followed by its conversion to the target amide.
Stage 1: Synthesis of the α-Aminonitrile Ester
The precursor, typically an alkyl aminocyanoacetate, is itself a product of the foundational Strecker synthesis.[2][3] The Strecker reaction is a classic multicomponent reaction that efficiently assembles α-aminonitriles from an aldehyde (or ketone), ammonia, and a cyanide source.[4][5] In this context, the synthesis would start from an ester of glyoxylic acid.
The mechanism involves:
-
Imine Formation: Ammonia reacts with the aldehyde group of the glyoxylic acid ester to form an imine intermediate. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen to make the carbon more electrophilic.[6]
-
Cyanide Attack: A cyanide ion (from a source like KCN or NaCN) then performs a nucleophilic attack on the imine carbon, forming the stable α-aminonitrile product, ethyl aminocyanoacetate.[6][7]
Stage 2: Aminolysis of the Ester
The crucial final step involves the conversion of the ester functional group into a primary amide. This is achieved through aminolysis, by treating the aminocyanoacetic acid ethyl ester with ammonia.[8]
The mechanism is a classic nucleophilic acyl substitution:
-
Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen carries a positive charge.
-
Proton Transfer & Elimination: A proton is transferred from the nitrogen to the ethoxy group, making it a better leaving group (ethanol). The carbonyl double bond reforms, expelling the ethanol molecule and yielding the final this compound product.[8]
Caption: Mechanism of this compound formation via aminolysis.
Pathway B: Nitrosation and Reduction of Cyanoacetamide
An alternative and industrially relevant route begins with the readily available starting material, cyanoacetamide.[9][10] This pathway introduces the α-amino group onto the cyanoacetamide backbone through a nitrosation and subsequent reduction sequence.[11]
Stage 1: Nitrosation of Cyanoacetamide
The methylene group (CH₂) in cyanoacetamide is activated by the adjacent electron-withdrawing cyano and amide groups. This allows for nitrosation at this position.
-
Enolate Formation: Under the reaction conditions, a small equilibrium concentration of the enolate or equivalent nucleophilic species is present.
-
Electrophilic Attack: An acidic solution of an alkali metal nitrite (e.g., NaNO₂) generates nitrous acid (HONO), which further forms the highly electrophilic nitrosonium ion (NO⁺). This ion is attacked by the α-carbon of cyanoacetamide.
-
Formation of Nitroso Intermediate: This yields 2-cyano-2-nitrosoacetamide. This intermediate exists in equilibrium with its more stable tautomer, 2-cyano-2-(hydroxyimino)acetamide (an oxime).[11]
Stage 2: Catalytic Hydrogenation (Reduction)
The nitroso or oxime group is then reduced to a primary amine.
-
Catalyst Adsorption: The nitroso/oxime intermediate is adsorbed onto the surface of a heterogeneous catalyst, typically a noble metal like Palladium or Platinum on a carbon support (Pd/C or Pt/C).
-
Hydrogenolysis: In the presence of hydrogen gas (H₂), the nitrogen-oxygen bonds are cleaved (hydrogenolysis), and the nitrogen atom is saturated with hydrogen atoms, leading to the formation of the α-amino group and yielding the final product, this compound.[11]
Caption: Mechanism of formation via nitrosation and reduction of cyanoacetamide.
Foundational Chemistry: The Strecker Synthesis
A deep understanding of the Strecker synthesis is critical, as it represents the most versatile method for creating the α-aminonitrile core structure that is either a direct precursor or a closely related analogue to our target molecule.[5] Discovered in 1850, this one-pot, three-component reaction remains a cornerstone of amino acid and derivative synthesis.[4]
Caption: The two-stage mechanism of the classic Strecker Synthesis.
The reaction proceeds via the initial formation of an iminium ion from an aldehyde and ammonia, which is then trapped by a nucleophilic cyanide ion.[6][7] This sequence is highly efficient and atom-economical. The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid or, as seen in Pathway A, used as a precursor for other derivatives like amides.[3][12]
Experimental Protocol: Synthesis via Pathway A
This protocol details the synthesis of this compound from ethyl aminocyanoacetate, a method validated for its clarity and yield.[8]
Workflow Overview
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactor Setup: To a solution of ethyl aminocyanoacetate in methanol (approx. 1:5 w/v), charge a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet.
-
Causality: Methanol is an excellent solvent for both the starting ester and the ammonia gas, facilitating a homogeneous reaction environment.
-
-
Cooling: Cool the solution to between 0-5 °C using an ice bath.
-
Causality: The reaction of ammonia with the ester is exothermic. Cooling controls the reaction rate, prevents potential side reactions, and maximizes the yield by shifting the equilibrium.
-
-
Ammonia Purge: Bubble ammonia gas through the cooled solution for approximately 1 hour.
-
Causality: A continuous supply of excess ammonia ensures the reaction goes to completion by Le Châtelier's principle.
-
-
Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting ester spot has been completely consumed.
-
Trustworthiness: TLC provides a reliable, real-time check on the reaction's status, preventing premature or unnecessarily long reaction times.
-
-
Work-up and Isolation: a. Once complete, concentrate the reaction mixture under reduced pressure at a temperature below 45 °C to remove excess ammonia and reduce the solvent volume. b. Cool the concentrated slurry to 0-5 °C and stir for 1 hour to maximize precipitation. c. Filter the precipitated solid, wash with a small amount of chilled methanol, and dry under vacuum at 35-40 °C.
-
Causality: Washing with chilled methanol removes soluble impurities without significantly dissolving the desired product, ensuring high purity.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the described synthetic pathways.
| Parameter | Pathway A (Aminolysis)[8] | Pathway B (Nitrosation-Reduction)[11] |
| Starting Material | Ethyl Aminocyanoacetate | Cyanoacetamide |
| Key Reagents | Ammonia, Methanol | NaNO₂, HCl, H₂, Pd/C |
| Reaction Temp. | 0-5 °C | 0-5 °C (Nitrosation); RT (Hydrogenation) |
| Reported Yield | ~54% (after purification) | Not explicitly quantified, but described as an industrial process |
| Key Advantage | Direct, clean conversion | Utilizes a more basic, readily available starting material |
Conclusion
The synthesis of this compound is a well-understood process achievable through multiple robust and scalable routes. The aminolysis of an α-amino ester precursor (Pathway A) offers a direct and mechanistically straightforward approach, while the nitrosation and reduction of cyanoacetamide (Pathway B) provides a valuable alternative from a different class of starting material. A thorough grasp of the underlying mechanistic principles, particularly the foundational Strecker synthesis, empowers researchers to not only replicate these procedures but also to adapt and innovate them for the synthesis of novel derivatives. The protocols and data presented herein serve as a reliable foundation for any professional engaged in the synthesis and application of advanced chemical intermediates.
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 11. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 2-Amino-2-cyanoacetamide in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic utilization of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. 2-Amino-2-cyanoacetamide, a seemingly simple yet functionally rich molecule, has emerged as a powerful building block in medicinal chemistry. Its unique trifunctionality, comprising an amine, a nitrile, and an amide group, offers a confluence of reactivity that enables the facile construction of a diverse array of complex heterocyclic systems. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a mere catalog of reactions to a detailed analysis of the underlying chemical principles and their practical implications for the synthesis of bioactive molecules. We will dissect key synthetic transformations, providing detailed experimental protocols and elucidating the causality behind methodological choices. Furthermore, this guide will present a curated overview of the pharmacological activities exhibited by derivatives of this scaffold, with a particular focus on their roles as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound in their quest for next-generation therapeutics.
Introduction: The Unassuming Powerhouse of Heterocyclic Synthesis
The pursuit of novel molecular entities with therapeutic potential is a cornerstone of medicinal chemistry. Central to this endeavor is the ability to efficiently synthesize diverse and complex molecular architectures. This compound (ACA), with its compact structure and dense functionality, represents an exemplary starting material for the construction of privileged heterocyclic scaffolds. The strategic placement of a nucleophilic amine, an electrophilic and versatile nitrile, and a modifiable amide group within a two-carbon framework provides a rich tapestry of synthetic possibilities.
This guide will navigate the multifaceted applications of ACA in medicinal chemistry, with a focus on two pivotal multicomponent reactions: the Gewald synthesis of 2-aminothiophenes and the Guareschi-Thorpe synthesis of 2-pyridones. These reactions, and others, leverage the inherent reactivity of ACA to generate scaffolds that are frequently encountered in biologically active compounds. We will delve into the mechanistic intricacies of these transformations, providing a rationale for the selection of reagents and reaction conditions, thereby empowering the medicinal chemist to not only replicate but also innovate upon these established methodologies.
Foundational Synthesis and Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for its effective application. This compound is a white to off-white crystalline solid with a molecular weight of 99.09 g/mol . Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃O | [1] |
| Molecular Weight | 99.09 g/mol | [1] |
| Melting Point | 120-124 °C | [1] |
| CAS Number | 6719-21-7 | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from cyanoacetic acid. The following protocol provides a detailed methodology for its laboratory-scale preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanoacetamide
-
Sodium nitrite
-
Hydrochloric acid (37%)
-
Palladium on carbon (10%)
-
Methanol
-
Water
Step 1: Synthesis of 2-Oxo-2-aminoacetonitrile (Nitrosation)
-
Reaction Setup: In a well-ventilated fume hood, suspend cyanoacetamide (1.0 eq) in water. Cool the mixture to 0-5 °C using an ice bath with continuous stirring.
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Nitrosation: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The formation of a yellow precipitate should be observed.
-
Reaction Monitoring (Self-Validating System): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting cyanoacetamide spot (visualized with a UV lamp) indicates the completion of the reaction.
-
Workup: After complete conversion, filter the yellow precipitate, wash it with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2-oxo-2-aminoacetonitrile.
Causality of Experimental Choices:
-
Low Temperature: The nitrosation reaction is exothermic. Maintaining a low temperature is crucial to prevent the decomposition of the unstable nitrous acid and to minimize the formation of side products.
-
Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid (HONO) in situ from sodium nitrite, which is the active nitrosating agent.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-oxo-2-aminoacetonitrile (1.0 eq) in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring (Self-Validating System): The reaction can be monitored by TLC (ethyl acetate/hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot (which can be visualized with ninhydrin stain) indicates the formation of the amine.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford pure this compound.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of nitroso groups to amines.
-
Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Hydrogen Pressure: The applied hydrogen pressure influences the rate of the reaction. 50 psi is a standard pressure for this type of reduction, providing a good balance between reaction speed and safety.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald three-component reaction is a cornerstone of thiophene synthesis and a prime example of the utility of this compound in multicomponent reactions. This reaction combines an α-methylene ketone or aldehyde, elemental sulfur, and an active methylene nitrile, such as ACA, to produce highly substituted 2-aminothiophenes. These thiophene derivatives are prevalent in a multitude of biologically active molecules.
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction is a cascade of well-understood organic transformations. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.
Caption: Mechanism of the Gewald Reaction.
The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and this compound to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of elemental sulfur to the activated methylene group, leading to a thiolate intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.
Experimental Protocol for the Gewald Reaction
The following protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative using this compound.
Experimental Protocol: Synthesis of a 2-Aminothiophene-3-carboxamide
Materials:
-
Cyclohexanone
-
This compound
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add morpholine (0.5-1.0 eq) dropwise to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Reaction Monitoring (Self-Validating System): Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:2). The formation of a new, more polar, UV-active spot and the disappearance of the starting materials indicate product formation.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol, and then with water to remove any residual base and salts. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2][3][4][5]
Causality of Experimental Choices:
-
Base: Morpholine acts as a catalyst for both the Knoevenagel condensation and the subsequent cyclization steps. The choice of base can influence the reaction rate and yield.
-
Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Sulfur: Elemental sulfur is the source of the thiophene ring's sulfur atom. An excess is often used to ensure complete reaction.
The Guareschi-Thorpe Reaction: A Pathway to 2-Pyridones
The Guareschi-Thorpe reaction is another powerful multicomponent reaction that highlights the synthetic versatility of this compound. This reaction provides access to highly substituted 2-pyridone scaffolds, which are important pharmacophores found in numerous approved drugs and clinical candidates. The reaction typically involves the condensation of an active methylene compound like ACA with a β-dicarbonyl compound in the presence of a base.
Mechanistic Overview of the Guareschi-Thorpe Reaction
The mechanism of the Guareschi-Thorpe reaction involves a series of condensation and cyclization steps, ultimately leading to the formation of the stable pyridone ring system.
References
- 1. ClinPGx [clinpgx.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of 6-Substituted Purine Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-2-cyanoacetamide: A Versatile Synthon for Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, the demand for efficient and versatile building blocks is paramount for the rapid construction of complex molecular architectures. 2-Amino-2-cyanoacetamide, a compact and highly functionalized molecule, has emerged as a cornerstone synthon for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of amino, cyano, and acetamide functionalities provides a rich platform for a multitude of cyclization strategies. This guide offers an in-depth exploration of the reactivity of this compound and its application in constructing key heterocyclic scaffolds, such as thiophenes, pyridines, pyrimidines, and imidazoles, which are prevalent in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and showcase the broad utility of this indispensable chemical tool.
The Molecular Blueprint: Understanding this compound
This compound (C₃H₅N₃O) is a polyfunctional organic compound whose value lies in the strategic placement of three reactive groups around a central carbon atom.[1][2] This unique structure makes it a powerful and adaptable precursor in organic synthesis.
-
Chemical Structure:
The molecule's versatility stems from the interplay of its functional groups:
-
The α-Amino Group (-NH₂): A primary nucleophile, crucial for initiating cyclization reactions through attacks on electrophilic centers.
-
The Cyano Group (-C≡N): Acts as a powerful electron-withdrawing group, activating the adjacent α-hydrogen. It is also a key participant in ring-closing reactions, such as the Thorpe-Ziegler condensation, and can be further transformed post-synthesis.[5][6]
-
The Acetamide Group (-C(O)NH₂): The amide nitrogen can serve as a secondary nucleophilic site, while the carbonyl group can participate in condensation reactions.
-
The Active Methylene Character: The α-carbon, positioned between the electron-withdrawing cyano and carbonyl groups, possesses acidic protons, facilitating the formation of a stabilized carbanion for Michael additions and Knoevenagel condensations.[5][7]
This convergence of functionalities allows this compound to serve as a programmable synthon, capable of participating in a wide range of classical and multicomponent reactions to generate significant heterocyclic frameworks.[5][7][8]
Core Synthetic Applications: Building Privileged Scaffolds
The true power of this compound is demonstrated in its ability to efficiently construct heterocyclic rings that form the core of numerous biologically active compounds.
The Gewald Reaction: Access to 2-Aminothiophenes
The Gewald three-component reaction is a cornerstone of thiophene synthesis, providing a direct route to highly substituted 2-aminothiophenes.[9][10] These structures are of immense interest in medicinal chemistry as they are considered bioisosteres of anthranilic acids, a common motif in pharmaceuticals.[9] In this reaction, this compound condenses with an aldehyde or ketone and elemental sulfur in the presence of a base.
Causality of the Mechanism: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene character of the cyanoacetamide and the carbonyl compound.[10] This step is driven by the formation of a stable, conjugated intermediate. The subsequent addition of sulfur and intramolecular cyclization leads to the thermodynamically stable aromatic thiophene ring.
Caption: Workflow for the Gewald three-component synthesis of 2-aminothiophenes.
Exemplary Protocol: Synthesis of 2-amino-4-phenyl-thiophene-3-carboxamide [9][11]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), this compound (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Catalysis: Add morpholine (0.87 g, 10 mmol) as a basic catalyst.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid, wash with cold ethanol, and then water to remove any residual catalyst and unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-amino-4-phenyl-thiophene-3-carboxamide.
| Substrate (Aldehyde) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Triethylamine | Ethanol | 5 | 82 | [9] |
| 4-Chlorobenzaldehyde | Triethylamine | Ethanol | 6 | 85 | [9] |
| Cyclohexanone | Morpholine | DMF | 3 | 75 | [5] |
Pyridine Ring Synthesis: Access to 2-Pyridones
The 2-pyridone scaffold is a privileged structure found in numerous natural products and pharmaceuticals. This compound serves as an excellent precursor for constructing these rings through condensation with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.
Causality of the Mechanism: The reaction with an enone proceeds via a Michael addition, where the carbanion generated from the cyanoacetamide attacks the β-carbon of the unsaturated system.[12] This is followed by an intramolecular cyclization where one of the amide or amino nitrogens attacks a carbonyl group. The final step is aromatization, which can occur through dehydration or, in some cases, a unique "decyanidative aromatization".[12]
Caption: General workflow for the synthesis of 2-pyridones from enones.
Exemplary Protocol: Synthesis of 6-Amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile [13]
-
Setup: To a solution of 2-(4-methoxybenzylidene)malononitrile (1.84 g, 10 mmol) in methanol (25 mL), add N-benzyl-2-cyanoacetamide (1.74 g, 10 mmol).
-
Catalysis: Add guanidine carbonate (0.18 g, 1 mmol, 10 mol%) to the mixture.
-
Reaction: Reflux the reaction mixture for 10-15 minutes. The reaction is typically rapid.
-
Workup: Cool the mixture in an ice bath. The product precipitates as a solid.
-
Purification: Filter the solid product, wash thoroughly with cold methanol, and dry under vacuum to yield the desired 2-pyridone derivative.
| 1,3-Dicarbonyl/Enone | Base/Catalyst | Conditions | Product Type | Yield (%) | Reference |
| Acetylacetone | Piperidine | Reflux, EtOH | 4,6-Dimethyl-2-pyridone | >80 | [14] |
| Ethyl Acetoacetate | (NH₄)₂CO₃ | 80 °C, Aqueous | 6-Hydroxy-4-methyl-2-pyridone | 95 | [15] |
| Arylidenemalononitriles | Guanidine Carbonate | Reflux, MeOH | 6-Amino-2-pyridone | 59-63 | [13] |
Pyrimidine Synthesis: Building Blocks of Life and Medicine
The pyrimidine ring is fundamental to life as a component of nucleic acids and is a frequent target in drug design, particularly in oncology.[16][17] this compound derivatives can be cyclized to form pyrimidines and fused pyrimidine systems like pyrido[2,3-d]pyrimidines.[16][18] These reactions often involve condensation with C1 synthons like formamide or with amidines.
Causality of the Mechanism: In the synthesis of fused pyrimidones, a pre-formed heterocyclic amine (like a 2-aminopyridine derivative) reacts with formamide.[19] Formamide serves as a source of a single carbon atom, which bridges the amino group and an adjacent reactive site (e.g., a nitrile or amide) through a series of condensation and cyclization steps, ultimately forming the pyrimidine ring.
Exemplary Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative [16]
-
Precursor Synthesis: First, synthesize the required 2-amino-nicotinonitrile precursor. This can be achieved by cyclizing a suitable acyclic precursor with cyanoacetamide.
-
Cyclization: Take the synthesized 2-amino-nicotinonitrile derivative (10 mmol) and place it in a flask with an excess of formamide (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 180-190 °C) for 8-12 hours.
-
Workup: After cooling, pour the reaction mixture into ice water. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent like acetic acid or DMF to obtain the pure pyrido[2,3-d]pyrimidine product.
Imidazole Synthesis: A Versatile Heterocycle
The imidazole ring is another critical scaffold in medicinal chemistry.[20] While direct synthesis from this compound is less common, it is a key precursor to intermediates like 2-aminomalononitrile, which are then used to construct 5-aminoimidazoles.[21] The general strategy involves the reaction of an aminonitrile derivative with a formimidate, followed by a base-catalyzed intramolecular cyclization.
Causality of the Mechanism: The reaction proceeds via nucleophilic attack of the amino group onto the formimidate carbon. The resulting amidine intermediate is poised for cyclization. A base abstracts a proton, initiating an intramolecular attack of the nitrogen anion onto the nitrile carbon, forming the five-membered imidazole ring in a manner analogous to a Thorpe-Ziegler cyclization.[6][21]
Caption: Cyclization pathway for the synthesis of 5-aminoimidazoles from formamidine precursors.
Applications in Pharmaceutical and Materials Science
The heterocycles synthesized from this compound are not merely academic curiosities; they are foundational to the development of new technologies and therapies.
-
Drug Discovery: Derivatives of pyridines, pyrimidines, and thiophenes are actively investigated as anti-cancer agents, kinase inhibitors (such as PIM-1 inhibitors), antivirals, and anti-inflammatory drugs.[8][16] The ease of synthesis using this compound allows for the rapid generation of diverse compound libraries for high-throughput screening.
-
Vitamin Synthesis: Cyanoacetamide derivatives are crucial intermediates in the industrial synthesis of Vitamin B6 (pyridoxine), a vital nutrient for human health.[8]
-
Agrochemicals: The inherent biological activity of these heterocyclic systems also extends to agriculture, where they are used as precursors for novel herbicides and pesticides.[5]
Safety and Handling
This compound is a reactive chemical and must be handled with appropriate care.
-
Hazards: It is considered harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause skin irritation and serious eye irritation.[2][3]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The material is generally stable under normal conditions.[3]
Conclusion and Future Outlook
This compound stands out as a remarkably versatile and efficient building block in heterocyclic synthesis. Its polyfunctional nature allows chemists to construct a wide variety of medicinally relevant scaffolds through well-established and reliable reactions like the Gewald, Thorpe-Ziegler, and Michael additions. The continued exploration of this synthon in multicomponent reactions, green chemistry protocols, and flow synthesis promises to further expand its utility. For researchers in drug discovery and materials science, mastering the chemistry of this compound is a key step toward the innovative and rapid development of novel functional molecules.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. nbinno.com [nbinno.com]
- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 16. Synthesis of novel bioactive pyrido[2,3- d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
biological activity of 2-Amino-2-cyanoacetamide derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-cyanoacetamide Derivatives
Abstract
The this compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its unique combination of a cyano group, an amide, and an amino group at a chiral center provides a rich platform for chemical modification, leading to derivatives with significant therapeutic potential. This technical guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives. We will delve into their potent anticancer, antimicrobial, and anticonvulsant properties, providing field-proven insights, detailed experimental protocols, and visualizations of key mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.
Introduction: The this compound Core
This compound and its derivatives are organic compounds characterized by a central carbon atom bonded to an amino group (-NH2), a cyano group (-C≡N), an acetamide group (-C(=O)NH2), and a variable substituent. This structure is a derivative of the amino acid glycine. The presence of multiple reactive functional groups in a compact arrangement makes it an attractive starting point for synthesizing complex heterocyclic compounds and other novel chemical entities.[1][2] The reactivity of the active methylene group, coupled with the nucleophilicity of the amino group, allows for a wide array of chemical transformations, including condensation, cyclization, and substitution reactions.[3][4] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities.
Synthetic Strategies: Building the Derivatives
The synthesis of this compound derivatives often involves multi-step processes. A common and efficient approach is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, such as cyanoacetamide itself or a derivative.[4][5] This reaction is typically catalyzed by a weak base like piperidine. Another key strategy involves the cyanoacetylation of various amines using reagents like ethyl cyanoacetate or 1-cyanoacetyl-3,5-dimethylpyrazole, which is noted for its efficiency and high yields.[1]
References
Harnessing the Reactivity of 2-Amino-2-cyanoacetamide: A Gateway to Diverse Pharmaceutical Intermediates
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the versatile building blocks available to the modern medicinal chemist, 2-amino-2-cyanoacetamide stands out as a compact and highly functionalized molecule, offering a unique convergence of reactive sites. Its trifunctional nature—possessing an amine, a nitrile, and an amide—renders it a potent synthon for the elaboration of a diverse array of heterocyclic systems that form the core of numerous therapeutic agents. This guide provides an in-depth exploration of the chemical personalty of this compound, offering field-proven insights into its application as a precursor for key pharmaceutical intermediates. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers in their drug discovery endeavors.
The Chemical Persona of this compound: A Trifecta of Reactivity
This compound, with the molecular formula C₃H₅N₃O, is a white crystalline solid.[1] Its structure is deceptively simple, yet it harbors a wealth of synthetic potential. The key to its utility lies in the interplay of its three functional groups, which can be selectively engaged in a variety of chemical transformations.
-
The α-Amino Group: This primary amine serves as a potent nucleophile, readily participating in reactions such as Schiff base formation, acylation, and alkylation. This functionality is crucial for introducing diversity and building upon the core structure.
-
The Nitrile Group: The cyano group is a versatile functional handle. It can act as an electrophile at the carbon atom, participate in cycloaddition reactions, or be hydrolyzed to a carboxylic acid or amide. Its strong electron-withdrawing nature also activates the adjacent α-carbon.
-
The Acetamide Moiety: The primary amide provides another site for nucleophilic attack or can be involved in cyclization reactions. The presence of the carbonyl group also influences the reactivity of the adjacent methylene group.
This unique combination of functional groups on a small scaffold makes this compound an attractive starting material for the construction of heterocycles, which are ubiquitous in pharmaceuticals.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃O | [1] |
| Molar Mass | 99.09 g/mol | [1] |
| Melting Point | 120-124 °C | [1] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 6719-21-7 | [1] |
Synthesis of the Precursor: A Foundational Protocol
The accessibility of a precursor is a critical factor in its widespread adoption. This compound can be reliably synthesized from readily available starting materials. The following protocol details a common laboratory-scale preparation.
Experimental Protocol: Synthesis of this compound [3]
Objective: To synthesize this compound from aminocyanoacetic acid ethyl ester.
Materials:
-
Aminocyanoacetic acid ethyl ester
-
Methanol (MeOH)
-
Ammonia gas (NH₃)
-
Activated charcoal
-
Hyflow bed
Procedure:
-
Dissolve aminocyanoacetic acid ethyl ester in methanol and cool the solution to 0-5 °C.
-
Purge ammonia gas into the solution for approximately 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mass under reduced pressure at 40-45 °C to a volume of 2.5-3.0 L.
-
Cool the concentrated solution to 0-5 °C and stir for 1 hour to precipitate the product.
-
Filter the precipitated solid, wash it with chilled methanol (200 ml), and dry it under vacuum at 35-40 °C for 6 hours to obtain the crude product.
-
For purification, add the crude product to methanol (4.57 L) and heat to reflux until the solution becomes clear.
-
Add activated charcoal (25 g) to the solution and continue refluxing for 15 minutes.
-
Filter the hot solution through a hyflow bed and wash the bed with methanol (500 ml).
-
Concentrate the filtrate to approximately half of its original volume (around 2.0 L).
-
Cool the mixture to 0-5 °C and stir for 45 minutes to induce crystallization.
-
Filter the resulting solid, wash with chilled methanol (250 ml), and dry at 40-45 °C under vacuum to yield pure this compound.[3]
Causality of Experimental Choices:
-
The use of ammonia gas in methanol provides a straightforward method for the amidation of the ethyl ester.
-
Cooling the reaction mixture during ammonia addition and crystallization steps helps to maximize the yield by reducing the solubility of the product.
-
The use of activated charcoal is a standard procedure to remove colored impurities.
-
Recrystallization from methanol is an effective method for obtaining a high-purity product.
Core Applications in the Synthesis of Heterocyclic Intermediates
The true power of this compound is realized in its ability to serve as a versatile precursor for a variety of heterocyclic systems that are privileged structures in medicinal chemistry.
The Gewald Reaction: A Gateway to Substituted Thiophenes
The Gewald three-component reaction is a cornerstone of thiophene synthesis and represents a powerful application of cyanoacetamide derivatives.[4][5] This one-pot reaction typically involves a ketone or aldehyde, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base.[6] The resulting 2-aminothiophenes are valuable intermediates in the synthesis of various pharmaceuticals.
Mechanistic Insights: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of this compound, catalyzed by a base.[7] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring system.[4] The basic conditions are critical for the cyclization step.[5]
Figure 1: Conceptual workflow of the Gewald reaction.
Generalized Protocol for Gewald Synthesis of 2-Aminothiophenes: [5]
Objective: To synthesize a substituted 2-aminothiophene from this compound, a carbonyl compound, and elemental sulfur.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Elemental Sulfur (S₈)
-
Ethanol
-
Triethylamine (or another suitable base)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the carbonyl compound (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.
-
Add triethylamine (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
If precipitation occurs, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Field-Proven Insights:
-
The choice of base can significantly influence the reaction rate and yield. Morpholine is also a commonly used base for this transformation.
-
Microwave irradiation has been shown to accelerate the Gewald reaction, often leading to higher yields in shorter reaction times.[4]
-
The reaction is highly versatile, allowing for the synthesis of a wide range of substituted thiophenes by varying the carbonyl component.[5]
Synthesis of Substituted Pyridines: Building the Pyridine Core
Substituted pyridines are a prominent class of heterocycles in pharmaceuticals. This compound can be utilized in the synthesis of various pyridine derivatives, including 2-pyridones and cyanopyridines, through cyclocondensation reactions.[8][9]
One common strategy involves the reaction of this compound with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[10]
Figure 2: General pathway for pyridine synthesis.
Generalized Protocol for Pyridine Synthesis: [8]
Objective: To synthesize a substituted pyridine derivative from this compound and a suitable carbonyl-containing precursor.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone) or an enone
-
Base (e.g., piperidine, sodium ethoxide) or Acid catalyst
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve this compound and the carbonyl compound in a suitable solvent.
-
Add a catalytic amount of a base (like piperidine) or an acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect it by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality and Optimization:
-
The choice of catalyst (base or acid) depends on the specific substrates and the desired reaction pathway.
-
The reaction often proceeds through a series of cascade reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization.[8]
-
Solvent-free conditions or the use of green solvents like water can make these syntheses more environmentally friendly.[8]
Constructing the Pyrimidine Ring: A Foundation for Bioactive Molecules
Pyrimidines are another class of nitrogen-containing heterocyles of immense importance in medicinal chemistry, forming the core of many anticancer and antiviral drugs.[11] this compound can serve as a key building block for the synthesis of substituted pyrimidines.
The synthesis often involves the cyclocondensation of this compound with a three-carbon component, such as a β-dicarbonyl compound or its equivalent.
Figure 3: Conceptual flow for pyrimidine synthesis.
Generalized Protocol for Pyrimidine Synthesis: [11]
Objective: To synthesize a substituted pyrimidine from this compound.
Materials:
-
This compound
-
A suitable 1,3-dielectrophile (e.g., ethyl acetoacetate)
-
A base (e.g., sodium ethoxide)
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Prepare a solution of the base (e.g., sodium ethoxide in ethanol).
-
Add this compound and the 1,3-dielectrophile to the basic solution.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).
-
The product may precipitate upon neutralization. If so, filter the solid and wash it with water and a cold solvent.
-
If no precipitate forms, concentrate the solution and purify the product by chromatography or recrystallization.
Expert Insights:
-
This type of reaction is a classic example of a cyclocondensation, where the nucleophilic centers of this compound react with the electrophilic centers of the 1,3-dicarbonyl compound to form the six-membered pyrimidine ring.
-
The specific substitution pattern on the resulting pyrimidine can be controlled by the choice of the 1,3-dielectrophilic partner.
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic intermediates. Its trifunctional nature allows for the efficient construction of substituted thiophenes, pyridines, and pyrimidines through well-established and robust chemical transformations. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this valuable building block in their drug discovery and development programs. As the demand for novel and diverse chemical matter continues to grow, the strategic application of compact, highly functionalized precursors like this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Versatile Building Block: An In-Depth Technical Guide to 2-Amino-2-cyanoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-cyanoacetamide, a seemingly unassuming molecule with the formula C₃H₅N₃O, holds a significant position in the landscape of synthetic organic chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, history, synthesis, properties, and applications, with a particular focus on its pivotal role as a versatile intermediate in the creation of complex heterocyclic compounds and vital pharmaceuticals. While its direct biological activities have been explored, its primary value lies in its unique chemical architecture, which has been ingeniously exploited by chemists for decades.
A Historical Perspective: The Genesis of a Key Intermediate
The precise moment of the first synthesis of this compound is not definitively documented in widely available literature. However, a significant early method for its preparation was described in a 1954 publication by Taylor and colleagues, a procedure that was later referenced in patents for industrial applications.[1] This early work laid the foundation for the utilization of this compound as a valuable building block in organic synthesis. The process developed by Taylor et al. involved the hydrogenation of hydroxyimino cyanoacetamide using an aluminum amalgam, a method that, while effective, utilized mercury, making it less suitable for large-scale industrial applications.[1]
The true significance of this compound began to emerge with the development of more efficient and scalable synthetic routes, driven by its increasing demand as a precursor for pharmaceuticals. A notable advancement in its industrial production involves a two-step process starting from the readily available cyanoacetamide. This method entails the nitrosation of cyanoacetamide to form nitrosocyanoacetamide, followed by catalytic hydrogenation to yield the final product.[1] This process represented a significant improvement, avoiding the use of hazardous materials like mercury and enabling the production of this compound on a larger scale.
Physicochemical Properties: A Profile of a Reactive Intermediate
This compound is a beige to tan powder with a molecular weight of 99.09 g/mol .[2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₅N₃O | [2][4] |
| Molecular Weight | 99.09 g/mol | [2][4] |
| CAS Number | 6719-21-7 | [3] |
| Melting Point | 120-124 °C | [2][5] |
| Boiling Point (Predicted) | 338.5±37.0 °C | [2] |
| Density (Predicted) | 1.298±0.06 g/cm³ | [2] |
| Water Solubility | Soluble | [2] |
| Solubility in Organics | Soluble in ether and methanol | [6] |
| Appearance | Beige to tan powder | [2] |
Its solubility in water and polar organic solvents makes it a versatile reagent in a variety of reaction conditions. The presence of three nitrogen atoms is believed to contribute to its transport properties, including its potential to cross the blood-brain barrier.[4][6]
Modern Synthetic Methodologies: Pathways to a Crucial Precursor
The evolution of synthetic methods for this compound has been driven by the need for efficiency, safety, and scalability, particularly for its use in the pharmaceutical industry.
Industrial Scale Synthesis from Cyanoacetamide
A prevalent industrial method for the synthesis of this compound starts with cyanoacetamide. The process, as outlined in Hungarian patent HU225196B1, involves two key steps:
-
Nitrosation: Cyanoacetamide is reacted with a nitrite source, such as sodium nitrite, in an acidic medium (pH around 2) to yield nitrosocyanoacetamide.[1]
-
Catalytic Hydrogenation: The resulting nitrosocyanoacetamide is then catalytically hydrogenated to produce this compound.[1]
This method is favored for its directness and avoidance of hazardous reagents like mercury, making it suitable for large-scale production.[1]
Caption: Industrial synthesis of this compound.
Laboratory Scale Synthesis from Ethyl 2-Amino-2-cyanoacetate
For laboratory-scale synthesis, a common method involves the ammonolysis of ethyl 2-amino-2-cyanoacetate. A detailed protocol is as follows:
Experimental Protocol: Synthesis of this compound [7]
-
Reaction Setup: A solution of ethyl 2-amino-2-cyanoacetate in methanol is placed in a reaction vessel and cooled to 0-5 °C.
-
Ammonolysis: Ammonia gas is bubbled through the cooled solution for approximately one hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure at 40-45 °C.
-
Precipitation and Filtration: The concentrated solution is cooled to 0-5 °C and stirred for one hour to facilitate the precipitation of the product. The solid is then collected by filtration.
-
Washing and Drying: The collected solid is washed with chilled methanol and dried under vacuum at 35-40 °C to yield this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from methanol, often with the use of activated charcoal to remove colored impurities.
Caption: Laboratory synthesis workflow for this compound.
Chemical Reactivity and Applications: A Hub of Synthetic Potential
The chemical reactivity of this compound is characterized by the presence of multiple functional groups: an amino group, a cyano group, and an acetamide moiety. This polyfunctionality makes it an exceptionally useful precursor for the synthesis of a wide array of heterocyclic compounds.[8][9]
Keystone Intermediate in Temozolomide Synthesis
Perhaps the most prominent application of this compound is its role as a key intermediate in the synthesis of Temozolomide , an important oral chemotherapy drug used in the treatment of brain cancers such as glioblastoma multiforme.[10] Several synthetic routes to Temozolomide utilize this compound as a starting material for the construction of the imidazole ring system of the final drug.[11][12] The development of scalable and efficient processes for the synthesis of this intermediate has been crucial for the commercial production of Temozolomide.[10]
Precursor to Heterocyclic Scaffolds
The unique arrangement of functional groups in this compound allows for a variety of cyclization reactions to form diverse heterocyclic systems, which are prevalent in medicinal chemistry and materials science. It serves as a valuable synthon in multicomponent reactions for the preparation of pyridines, pyrimidines, and other nitrogen-containing heterocycles.[8][9]
Biological Activity and Mechanistic Insights
While primarily valued as a synthetic intermediate, this compound and its derivatives have been investigated for their own biological activities.
Anticancer and Antiviral Potential
Some studies have indicated that this compound, described as a purine derivative, may possess anticancer and antiviral properties.[4][6] It has been suggested to inhibit the replication of certain viruses and show inhibitory effects on cancer cells in animal models.[4] The proposed mechanism for its cytotoxic effects involves the inhibition of amide hydrolase, an enzyme that breaks down peptides.[4][6] This inhibition leads to a reduction in protein synthesis, ultimately causing cell death.[6] However, it is important to note that the primary focus of research has been on its utility as a building block for more complex and potent therapeutic agents.
Conclusion
From its early synthesis to its current status as an indispensable intermediate in the pharmaceutical industry, this compound has carved a significant niche in the world of organic chemistry. Its journey highlights the often-understated importance of versatile building blocks in the development of life-saving drugs. The continuous refinement of its synthesis and the ongoing exploration of its reactivity ensure that this compound will remain a valuable tool for chemists and drug discovery professionals for the foreseeable future. Its history is a testament to the incremental yet profound impact of synthetic chemistry on modern medicine.
References
- 1. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 2. This compound CAS#: 6719-21-7 [m.chemicalbook.com]
- 3. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 5. 6719-21-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 6719-21-7 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2018112589A1 - Process for preparing temozolomide and an intermediary - Google Patents [patents.google.com]
- 12. CN103626772A - Synthetic method for temozolomide and intermediate - Google Patents [patents.google.com]
A Theoretical Exploration of 2-Amino-2-cyanoacetamide's Reactivity: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Duality of a Versatile Building Block
2-Amino-2-cyanoacetamide is a fascinating and highly functionalized organic molecule that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of compounds, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an amino group, a cyano group, and an acetamide moiety all attached to a central carbon atom, bestows upon it a unique and complex reactive profile. This guide aims to provide an in-depth theoretical perspective on the reactivity of this compound, offering researchers and drug development professionals a foundational understanding to predict its behavior and harness its synthetic potential. By delving into its electronic structure and analyzing key reaction classes from a computational viewpoint, we can illuminate the causality behind its experimental outcomes.
The Electronic Landscape: A Frontier Molecular Orbital Perspective
To comprehend the reactivity of any molecule, an examination of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is indispensable.[3][4] The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile, while the LUMO indicates the most likely site for accepting electrons, thus defining its electrophilic character.
The interplay of the electron-withdrawing cyano and carbonyl groups with the electron-donating amino group creates a "push-pull" electronic environment, leading to a molecule with both pronounced nucleophilic and electrophilic centers.
Nucleophilic and Electrophilic Hotspots
Based on fundamental principles and studies of related cyanoacetamide derivatives, we can predict the key reactive sites of this compound:
-
Nucleophilic Centers:
-
Amino Group (N-terminus): The lone pair of electrons on the nitrogen of the primary amine makes it a primary site for nucleophilic attack.
-
Amide Nitrogen: The nitrogen of the acetamide group also possesses a lone pair, though its nucleophilicity is somewhat attenuated by resonance with the adjacent carbonyl group.
-
Alpha-Carbon: While the presence of two electron-withdrawing groups would typically render the alpha-proton acidic and the corresponding carbanion nucleophilic, the substitution with an amino group in this compound alters this characteristic. However, under strongly basic conditions, deprotonation of the amino group could lead to a highly reactive species.
-
-
Electrophilic Centers:
-
Carbonyl Carbon: The polarization of the carbon-oxygen double bond makes the carbonyl carbon a prime target for nucleophilic attack.
-
Cyano Carbon: The carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles.
-
The following diagram illustrates the predicted distribution of nucleophilic and electrophilic character within the molecule.
References
An In-Depth Technical Guide to the Safe Handling of 2-Amino-2-cyanoacetamide for Research and Development
This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-2-cyanoacetamide, a key reagent in various research and drug development applications. As a Senior Application Scientist, the following content synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The structure of this guide is designed to be intuitive, following the lifecycle of the chemical within a laboratory setting, from procurement to disposal.
Understanding the Hazard Profile of this compound
This compound (CAS No. 6719-21-7) is a versatile organic compound, but its utility is matched by a significant hazard profile that necessitates careful handling.[1] Its dual functional groups, an aminonitrile and an acetamide, contribute to its reactivity and its toxicological properties.
The primary concern with α-aminonitriles is their potential to release cyanide, a potent inhibitor of cellular respiration.[2] While the exact metabolic pathway of this compound is not extensively detailed in publicly available literature, the biotransformation of similar nitriles involves enzymatic hydrolysis.[3][4] This process can lead to the formation of cyanide ions, which readily bind to and inactivate cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic anoxia.[2]
Furthermore, this compound has been identified as an inhibitor of amide hydrolase, an enzyme crucial for the breakdown of peptides.[5] Inhibition of this enzyme can disrupt protein synthesis, leading to cell death.[5] This mechanism of action underscores the compound's potential as a bioactive molecule but also highlights its inherent toxicity.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications for this compound consistently indicate its multi-hazard nature. The following table summarizes the key hazard classifications and statements.
| Hazard Class | GHS Hazard Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | H314 / H315 | Danger / Warning | Causes severe skin burns and eye damage / Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage / Causes serious eye irritation.[2][4] |
| Acute Toxicity, Inhalation | H331 / H332 | Danger / Warning | Toxic if inhaled / Harmful if inhaled.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[6] |
| Hazardous to the Aquatic Environment, Long-term | H411 | Warning | Toxic to aquatic life with long lasting effects.[6] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the significant hazards of this compound, a robust safety protocol involving both engineering controls and personal protective equipment is mandatory.
Engineering Controls
All work with this compound, particularly when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The face velocity of the fume hood should be adequate to capture any airborne particles. A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Inspect gloves for any signs of degradation before use. Double-gloving is recommended for extended procedures.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be worn.
-
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure risks.
Handling
-
Avoid All Personal Contact: This includes inhalation, ingestion, and skin and eye contact.[4]
-
Prevent Dust Generation: Use dry clean-up procedures and avoid sweeping, which can generate dust.[4]
-
Use in a Well-Ventilated Area: A certified chemical fume hood is mandatory.[4]
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the laboratory.[4]
-
Wash Hands Thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.[4]
Storage
-
Store in Original Containers: Keep the compound in its original, tightly sealed container.[4]
-
Cool, Dry, and Well-Ventilated Area: Store in a designated, locked cabinet away from incompatible materials.[4]
-
Incompatible Materials: Avoid storage with strong oxidizing agents.
-
Regular Inspection: Check for spills and leaks in the storage area regularly.[4]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with large amounts of water and use a safety shower if available. Remove all contaminated clothing. Continue flushing with water. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Response
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spills:
-
Evacuate the entire laboratory and alert others.
-
Contact your institution's emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound against a target amide hydrolase. This protocol should be adapted based on the specific enzyme and available laboratory equipment.
Materials and Reagents
-
Purified target amide hydrolase
-
Substrate for the enzyme
-
This compound (test inhibitor)
-
Assay buffer (optimized for enzyme activity)
-
96-well microplates
-
Microplate reader
-
Pipettes and tips
Step-by-Step Methodology
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
Prepare a solution of the enzyme in assay buffer at a concentration that provides a linear reaction rate.
-
Prepare a solution of the substrate in assay buffer.
-
-
Pre-incubation with Inhibitor:
-
In a 96-well plate, add a small volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted inhibitor solutions to the wells. Include a control with buffer only (no inhibitor).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the assay.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing Safe Handling and Emergency Response
The following diagrams, generated using Graphviz, illustrate the key workflows for safe handling and emergency response.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents.
Waste Disposal
All waste contaminated with this compound, including unused material, contaminated PPE, and spill cleanup debris, must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams. Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a significant hazard profile. By understanding its toxicological properties and adhering to the multi-layered safety protocols outlined in this guide—encompassing engineering controls, personal protective equipment, safe handling practices, and emergency preparedness—researchers can mitigate the risks and ensure a safe laboratory environment. The causality behind experimental choices in safety protocols is rooted in the fundamental principles of toxicology and chemical reactivity. A self-validating system of safety is one where these principles are consistently applied and respected.
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of allylnitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6719-21-7 [chemicalbook.com]
- 6. Documents download module [ec.europa.eu]
Methodological & Application
Detailed Experimental Protocol for the Synthesis of 2-Amino-2-cyanoacetamide
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Amino-2-cyanoacetamide, a valuable bifunctional building block in medicinal chemistry and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The primary synthesis route detailed herein involves the ammonolysis of aminocyanoacetic acid ethyl ester, a reliable method yielding high-purity product. This guide includes a detailed step-by-step methodology, safety protocols, characterization techniques, and a complete list of necessary materials and equipment, ensuring reproducibility and a thorough understanding of the process.
Introduction and Scientific Background
This compound (CAS No: 6719-21-7) is a unique organic molecule incorporating three key functional groups: a primary amine, a nitrile, and a primary amide.[1] This trifunctional nature makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic structures. Its derivatives have been investigated for various biological activities, highlighting its importance in pharmaceutical research and development.[2][3]
The synthesis protocol presented here is based on the direct amidation of an ester precursor, aminocyanoacetic acid ethyl ester. This method is favored for its operational simplicity and the high purity of the resulting product. The core of this transformation is a nucleophilic acyl substitution reaction, where ammonia acts as the nucleophile, displacing the ethoxy group of the ester to form the more stable amide.
Causality of the Synthetic Choice: While other theoretical routes, such as modifications of the Strecker synthesis, exist for α-aminonitriles, the chosen method of direct ammonolysis of a pre-formed ester is often more straightforward and avoids the direct handling of highly toxic reagents like hydrogen cyanide in the final steps.[4][5][6] The starting material, aminocyanoacetic acid ethyl ester, can be prepared in advance, providing a more controlled and safer entry point to the target molecule. This protocol focuses on the final, critical conversion to this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example | Notes |
| Aminocyanoacetic acid ethyl ester | 32683-02-6 | C₅H₈N₂O₂ | 128.13 | Major suppliers | Starting material. Purity should be assessed before use. |
| Anhydrous Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Major suppliers | Anhydrous grade is crucial to prevent side reactions. |
| Ammonia (gas) | 7664-41-7 | NH₃ | 17.03 | Major suppliers | Use from a cylinder with a proper regulator and flow meter. |
| Activated Charcoal | 7440-44-0 | C | 12.01 | Major suppliers | Decolorizing grade, for purification. |
| Hyflow Supercel / Celite | 91053-39-3 | N/A | N/A | Major suppliers | Filter aid for removing activated charcoal. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | For washing glassware. |
Laboratory Equipment
-
Three-necked round-bottom flask (appropriate volume for the scale)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Gas dispersion tube (sparging tube) for ammonia introduction
-
Thermometer or temperature probe
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum pump or aspirator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
-
Drying oven (vacuum compatible)
-
Fume hood
Experimental Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures and is designed for high yield and purity.[7] All operations involving ammonia gas must be performed in a well-ventilated fume hood.
Part 1: Amidation Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a thermometer, dissolve the aminocyanoacetic acid ethyl ester in anhydrous methanol. A typical ratio is approximately 1g of ester per 10-15 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature stabilizes between 0 °C and 5 °C.
-
Expert Insight: Maintaining a low temperature is critical to minimize potential side reactions and to increase the solubility of ammonia gas in the methanol, thereby driving the reaction forward.
-
-
Ammonia Purge: Begin bubbling anhydrous ammonia gas through the solution via the gas dispersion tube at a steady, moderate rate. Continue stirring and maintain the temperature at 0-5 °C.[7]
-
Reaction Time & Monitoring: Continue the ammonia purge for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.[7]
Part 2: Product Isolation
-
Concentration: Once the reaction is complete, remove the gas inlet and thermometer, and stopper the flask necks. Concentrate the reaction mixture to approximately half of its original volume using a rotary evaporator. Keep the bath temperature between 40-45 °C to avoid product degradation.[7]
-
Precipitation: Cool the concentrated solution again to 0-5 °C in an ice-water bath and continue stirring for at least 1 hour. A white solid product should precipitate.[7]
-
Expert Insight: This cooling and stirring period allows for maximum crystallization of the product from the solution, which is key to achieving a good initial yield.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of chilled (0-5 °C) methanol.[7]
-
Causality: Using chilled methanol for washing removes soluble impurities without significantly dissolving the desired product, thus maximizing yield while improving purity.
-
-
Drying: Dry the crude product under vacuum at 35-40 °C for 6 hours or until a constant weight is achieved.[7] At this stage, a crude yield can be calculated.
Part 3: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add methanol (approximately 10 mL per gram of crude product) and heat the mixture to reflux with stirring until the solid completely dissolves.[7]
-
Decolorization: To the hot, clear solution, carefully add a small amount of activated charcoal (approx. 5% by weight of the crude product).
-
Trustworthiness: Activated charcoal has a high surface area that adsorbs colored impurities and other high-molecular-weight byproducts, significantly improving the purity and appearance of the final product.
-
-
Hot Filtration: Maintain the reflux for 15 minutes, then perform a hot filtration through a bed of Hyflow Supercel (or Celite) in a pre-warmed Büchner funnel to remove the charcoal. Wash the filter bed with a small amount of hot methanol to recover any residual product.[7]
-
Crystallization: Concentrate the clear filtrate to about half its volume on a rotary evaporator. Cool the solution to 0-5 °C and stir for 45-60 minutes to induce crystallization of the pure product.[7]
-
Final Isolation: Collect the pure white crystals by vacuum filtration, wash with a small portion of chilled methanol, and dry under vacuum at 40-45 °C to a constant weight.[7] A typical purity of >99% can be achieved.[7]
Characterization of this compound
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >99% is expected after proper recrystallization.[7]
-
Melting Point: The reported melting point is in the range of 122-124 °C.[8] A sharp melting point within this range is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the amine and amide, the C≡N stretch of the nitrile, and the C=O stretch of the amide.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (99.09 g/mol ).[1][7]
Safety and Hazard Management
This compound and its precursors require careful handling. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Information:
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.
-
All operations, especially handling ammonia gas and the powdered final product, must be conducted within a certified chemical fume hood.[9]
-
-
Handling Precautions:
-
Waste Disposal:
-
Dispose of all chemical waste according to local and institutional regulations.
-
Aqueous waste should be neutralized before disposal. Organic waste containing methanol should be collected in a designated solvent waste container.
-
Conclusion
This application note provides a robust and detailed protocol for the synthesis of high-purity this compound. By explaining the rationale behind key steps and integrating comprehensive safety and characterization guidelines, this document serves as a reliable resource for researchers in organic synthesis and drug discovery. The described method of direct ammonolysis is efficient, scalable, and yields a product of excellent quality suitable for further synthetic applications.
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6719-21-7 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Strategic Value of 2-Amino-2-cyanoacetamide in Modern Synthesis
An Application Guide to 2-Amino-2-cyanoacetamide in Multi-Component Reactions
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors in a single pot.[1][2] These reactions are instrumental in the construction of diverse compound libraries essential for drug discovery.[1]
Within the vast arsenal of MCR building blocks, this compound and its parent structure, cyanoacetamide, stand out as exceptionally versatile reagents.[3] The strategic placement of a nucleophilic amine, an electrophilic nitrile, and an acidic α-carbon within a compact framework makes it a powerful synthon for the synthesis of a wide array of pharmacologically relevant heterocyclic scaffolds.[3][4][5] This guide provides an in-depth exploration of key MCRs that leverage the unique reactivity of the cyanoacetamide core, complete with mechanistic insights and field-tested laboratory protocols for researchers and drug development professionals.
Core Workflow: From Precursor Synthesis to Heterocyclic Scaffolds
The journey from simple starting materials to complex heterocyclic products using cyanoacetamide-based MCRs can be visualized as a streamlined workflow. The initial and crucial step is often the synthesis of the N-substituted cyanoacetamide precursor itself, which then serves as the key reactant in subsequent MCRs.
Caption: General workflow for cyanoacetamide-based MCRs.
The Gewald Three-Component Reaction: Synthesis of 2-Aminothiophenes
The Gewald reaction is a robust and highly utilized MCR for the synthesis of 2-aminothiophene scaffolds, which are bioisosteres of anthranilic acid and feature prominently in pharmaceuticals.[6] The reaction classically involves an α-methylene-active nitrile, a carbonyl compound, and elemental sulfur.[1][6] Utilizing N-substituted cyanoacetamides introduces a key point of diversity, leading to 2-aminothiophene-3-carboxamides.
Mechanistic Pathway
The reaction proceeds through a tandem sequence. The causality is as follows:
-
Knoevenagel Condensation: A base, typically a tertiary amine like triethylamine, catalyzes the condensation between the aldehyde/ketone and the active methylene group of the cyanoacetamide to form a stable α,β-unsaturated intermediate (Knoevenagel adduct).
-
Michael Addition: Elemental sulfur, activated by the amine base to form a polysulfide species, undergoes a Michael-type addition to the electron-deficient alkene.
-
Cyclization & Tautomerization: The resulting intermediate undergoes intramolecular cyclization via attack of the sulfur anion onto the nitrile carbon, followed by tautomerization to yield the final, stable 2-aminothiophene product.[1]
Caption: Mechanism of the Gewald Three-Component Reaction.
Application Protocol: Synthesis of 2-Amino-N-benzyl-4-phenylthiophene-3-carboxamide
This protocol is adapted from established procedures for the Gewald-3CR using cyanoacetamides.[6]
Materials:
-
N-benzyl-2-cyanoacetamide
-
Benzaldehyde
-
Elemental Sulfur (powdered)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-benzyl-2-cyanoacetamide (1.0 eq), benzaldehyde (1.0 eq), and elemental sulfur (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 0.5 M concentration relative to the limiting reagent). The exact volume is not critical but should be sufficient to ensure effective stirring.
-
Catalyst Addition: Add triethylamine (1.0 eq) to the suspension. Rationale: Triethylamine serves as the base catalyst for the initial condensation and helps to solubilize the elemental sulfur.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Data Summary: Scope of the Gewald-3CR
The protocol is versatile and accommodates a range of substrates.
| Entry | Carbonyl Component (1.0 eq) | Cyanoacetamide (1.0 eq) | Yield (%) |
| 1 | Benzaldehyde | N-benzyl-2-cyanoacetamide | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | N-benzyl-2-cyanoacetamide | ~90 |
| 3 | Cyclohexanone | N-phenyl-2-cyanoacetamide | ~70-80 |
| 4 | Boc-protected amino aldehyde | Various N-substituted cyanoacetamides | ~70-90[6] |
Friedländer Annulation: Synthesis of 2-Aminoquinolines
The Friedländer annulation is a classic and efficient method for constructing quinoline rings. In its MCR format, it involves the condensation of a 2-aminobenzaldehyde (or ketone) with a compound containing an active methylene group, such as a cyanoacetamide.[7] This approach provides direct access to highly substituted 2-aminoquinoline-3-carboxamides, which are privileged scaffolds in medicinal chemistry.[7][8]
Mechanistic Pathway
-
Knoevenagel Condensation: A base catalyzes the condensation between the aldehyde group of the 2-aminobenzaldehyde and the active methylene of the cyanoacetamide.
-
Intramolecular Cyclization: The amino group of the benzaldehyde moiety then attacks the electron-deficient nitrile group in an intramolecular fashion.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic quinoline ring.
Application Protocol: One-Pot Synthesis of 2-Amino-6-chloro-N-(prop-2-yn-1-yl)quinoline-3-carboxamide
This protocol demonstrates a highly efficient one-pot, three-component synthesis starting directly from the primary amine.[7]
Materials:
-
Propargylamine (prop-2-yn-1-amine)
-
Methyl cyanoacetate
-
2-Amino-5-chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
Cyanoacetamide Formation (Step 1): In a reaction vessel, mix propargylamine (1.0 eq) and methyl cyanoacetate (1.0 eq) neatly (without solvent). Stir at room temperature for approximately 1 hour. This step forms the N-(prop-2-yn-1-yl)-2-cyanoacetamide intermediate in situ.
-
Friedländer Reaction (Step 2): To the resulting mixture, add 2-amino-5-chlorobenzaldehyde (1.0 eq), ethanol, and a catalytic amount of aqueous sodium hydroxide. Rationale: NaOH is a strong base that effectively catalyzes both the initial Knoevenagel condensation and the subsequent cyclization steps.
-
Reaction: Heat the mixture in an oil bath to reflux. The reaction is typically rapid and can be complete in as little as 10-30 minutes. Monitor by TLC.
-
Isolation: Cool the reaction mixture. The product often precipitates directly from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pure 2-aminoquinoline product.
Data Summary: Scope of the Friedländer Synthesis
| Entry | 2-Aminobenzaldehyde | Amine for in situ Cyanoacetamide | Yield (%) |
| 1 | 2-Amino-5-chlorobenzaldehyde | 2-Bromobenzylamine | ~90[7] |
| 2 | 2-Aminobenzaldehyde | Benzylamine | ~85-95 |
| 3 | 2-Amino-3,5-dibromobenzaldehyde | Propargylamine (with mild base) | ~97[8] |
Synthesis of Polysubstituted Pyridine and Pyrazole Derivatives
The reactivity of the cyanoacetamide core extends to the synthesis of other important nitrogen-containing heterocycles, including pyridines and pyrazoles.
A. Synthesis of 6-Amino-2-pyridones
Highly functionalized 6-amino-2-pyridone-3,5-dicarbonitriles can be synthesized via a one-pot, two-step MCR.[9]
Reaction Scheme: An aromatic aldehyde, malononitrile, and an N-substituted cyanoacetamide are reacted in a sequential manner.
-
Step 1 (Knoevenagel/Michael): The aldehyde and malononitrile undergo a Knoevenagel condensation, followed by a Michael addition of the N-substituted cyanoacetamide.
-
Step 2 (Cyclization): The resulting open-chain intermediate undergoes an intramolecular cyclization and tautomerization to form the stable 2-pyridone ring.
Protocol Outline:
-
Step 1: React an aromatic aldehyde (e.g., 4-methylbenzaldehyde) and malononitrile in methanol with a catalytic amount of betaine.
-
Step 2: After the initial reaction is complete, add N-benzyl-2-cyanoacetamide to the mixture along with a guanidine carbonate catalyst and reflux to promote cyclization.[9] The final product is typically isolated by precipitation.
B. Synthesis of 5-Aminopyrazoles
The reaction of cyanoacetamide derivatives with hydrazine provides a direct route to 5-aminopyrazole scaffolds.[10] Specifically, benzylidenecyanoacetamide derivatives (formed from the Knoevenagel condensation of an aldehyde and cyanoacetamide) react readily with hydrazine.
Reaction Scheme:
-
Michael Addition: Hydrazine acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated nitrile.
-
Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the nitrile carbon, leading to cyclization.
-
Tautomerization: The intermediate tautomerizes to the aromatic 5-aminopyrazole.
Protocol Outline:
-
React a pre-formed benzylidenecyanoacetamide derivative with hydrazine hydrate in refluxing ethanol.[10] A catalytic amount of a base like piperidine is often used to facilitate the reaction. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid.
Conclusion and Outlook
This compound and its N-substituted derivatives are powerful and versatile building blocks in the synthetic chemist's toolbox. Their participation in robust MCRs like the Gewald reaction and Friedländer annulation provides rapid, efficient, and diversity-oriented access to a wealth of heterocyclic structures. The protocols outlined in this guide are designed to be self-validating and serve as a strong foundation for researchers in academia and industry. By understanding the underlying mechanisms and the rationale behind the experimental conditions, scientists can effectively harness the power of these reactions to accelerate the discovery of novel therapeutics and functional materials.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-2-cyanoacetamide as a Versatile Synthon for Pyridine Derivatives
Introduction
2-Amino-2-cyanoacetamide, a polyfunctional reagent, serves as an exceptionally versatile and powerful building block in modern heterocyclic chemistry.[1] Its structure, featuring a reactive methylene group activated by adjacent cyano and acetamide functionalities, allows it to participate in a wide array of condensation and cyclization reactions.[1] These characteristics make it an ideal precursor for the synthesis of highly substituted and functionally diverse pyridine derivatives, which are privileged scaffolds in medicinal chemistry and materials science.[2][3] This guide provides an in-depth exploration of key synthetic strategies employing this compound, complete with detailed mechanisms, field-tested protocols, and expert insights into experimental design.
Strategy 1: Multicomponent Synthesis of Highly Functionalized Pyridin-2-ones
Multicomponent reactions (MCRs) offer a streamlined, atom-economical approach to complex molecules in a single pot.[3][4] A prominent application of this compound is in three-component reactions with aldehydes and other active methylene compounds, such as malononitrile, to construct densely functionalized pyridine rings.[5]
Mechanistic Rationale
The reaction cascade is a sophisticated sequence of classical organic reactions, initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the deprotonated this compound. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization, often through autoxidation, to yield the stable pyridine core.[5] The choice of a mild base like potassium carbonate is crucial for facilitating the initial condensations without promoting unwanted side reactions.[5] Ethanol is an excellent solvent choice, as it effectively solubilizes the reactants and facilitates the thermal conditions required for cyclization.[5]
Figure 1: Workflow for the three-component synthesis of pyridin-2-ones.
Detailed Protocol: Synthesis of 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile[5]
This protocol details a microwave-assisted synthesis, which significantly reduces reaction times and often improves yields compared to conventional heating.[5]
Materials:
-
N-butyl-2-cyanoacetamide (4 mmol, 0.56 g)
-
Benzaldehyde (4 mmol, 0.42 g, 0.41 mL)
-
Malononitrile (4 mmol, 0.26 g)
-
Potassium Carbonate (K₂CO₃) (4 mmol, 0.55 g)
-
Ethanol (EtOH), absolute (7 mL)
-
Deionized Water (H₂O)
-
Methanol (MeOH) for recrystallization
-
Hydrochloric Acid (HCl), dilute solution for neutralization
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine N-butyl-2-cyanoacetamide (4 mmol), benzaldehyde (4 mmol), malononitrile (4 mmol), and potassium carbonate (4 mmol).
-
Solvent Addition: Add 7 mL of absolute ethanol to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at 90 °C (power set to 500 W, with stirring at 200 rpm).
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water.
-
Neutralization & Precipitation: Neutralize the aqueous mixture with dilute HCl. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude product and recrystallize it from methanol to obtain pale yellow crystals of the pure product.
-
Yield: The typical isolated yield for this procedure is approximately 91%.[5]
Data Summary:
| Compound | Formula | MW | Yield (%) | M.p. (°C) | Key Spectral Data |
| 4a | C₁₇H₁₆N₄O | 292.34 | 91% | 304–305 | IR (cm⁻¹): 3435, 3322 (NH₂), 2212 (CN), 1647 (C=O). ¹H NMR (DMSO-d₆) δ: 8.40 (s, 2H, NH₂), 7.54–7.48 (m, 5Ar-H), 4.0 (t, 2H, N-CH₂). |
Table 1: Physicochemical data for the synthesized pyridin-2-one derivative. Data sourced from Al-Adiwish et al. (2013).[5]
Strategy 2: Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe reaction is a classic and robust method for constructing 2-pyridone rings. An advanced, greener version of this reaction utilizes this compound (or generates it in situ), a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium.[6]
Mechanistic Rationale
This reaction follows a [3+2+1] synthetic strategy.[6] The process is initiated by the aminolysis of a cyanoacetic ester or direct use of cyanoacetamide, which then undergoes an aldol-type condensation with the β-ketoester. This forms a 1,5-dicarbonyl intermediate which subsequently cyclizes and dehydrates to afford the hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone form.[6] Ammonium carbonate uniquely serves as both the nitrogen source for the pyridine ring and as a basic promoter for the condensation steps.[6]
Figure 2: Proposed mechanism for the advanced Guareschi-Thorpe synthesis.
Detailed Protocol: Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[6]
This protocol highlights an eco-friendly approach using an aqueous medium.
Materials:
-
Cyanoacetamide (1 mmol, 0.084 g)
-
Ethyl acetoacetate (1 mmol, 0.130 g, 0.127 mL)
-
Ammonium Carbonate ((NH₄)₂CO₃) (1 mmol, 0.096 g)
-
Ethanol (EtOH) (1 mL)
-
Deionized Water (H₂O) (1 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a mixture of ethanol (1 mL) and water (1 mL).
-
Reagent Addition: Add cyanoacetamide (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (1 mmol) to the solvent mixture.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by TLC.
-
Product Precipitation: As the reaction proceeds, the product will begin to precipitate out of the solution.
-
Isolation: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the product with a cold mixture of water and ethanol to remove any unreacted starting materials or salts.
-
Drying: Dry the product under vacuum to yield the final 2-pyridone. The product is often pure enough for subsequent use without further purification.
-
Yield: This method consistently produces high yields, often in the range of 95%.[6]
Expert Insights:
-
Causality of Reagents: The use of ammonium carbonate is a key innovation, providing the sixth atom (nitrogen) for the pyridine ring while also creating the basic conditions necessary for the initial condensation steps.[6]
-
Solvent Choice: The ethanol-water mixture is a green solvent system that facilitates both the dissolution of reactants and the precipitation of the final product, simplifying the work-up procedure significantly.[6]
-
Self-Validation: The protocol is self-validating as the precipitation of the pure product from the reaction medium is a strong indicator of successful conversion. Purity can be confirmed by melting point analysis and spectroscopy.
Conclusion
This compound is a cornerstone reagent for the synthesis of diverse and complex pyridine derivatives. The multicomponent and Guareschi-Thorpe strategies detailed herein represent efficient, high-yield, and often environmentally benign pathways to these valuable heterocyclic cores. By understanding the underlying mechanisms, researchers can rationally design experiments, troubleshoot syntheses, and adapt these protocols to generate novel pyridine libraries for applications in drug discovery and beyond.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Application Notes & Protocols: Leveraging Cyanoacetamide for the Synthesis of Biologically Active Pyrimidine Derivatives
Introduction: The Central Role of Pyrimidines and the Utility of a Versatile Synthon
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with applications spanning oncology, virology, and anti-inflammatory research.[1] The functionalization of this privileged scaffold is key to modulating biological activity, making the development of efficient and versatile synthetic routes a paramount objective for researchers.
Among the vast array of building blocks available to the synthetic chemist, cyanoacetamide (NC-CH₂-CONH₂) stands out as a remarkably reactive and economically significant precursor for the construction of a wide variety of heterocyclic systems.[2][3] Its unique electronic and structural features, particularly the active methylene group flanked by two electron-withdrawing groups, provide multiple reaction pathways for cyclization and annulation reactions.[3][4]
A Note on the Starting Material: This guide focuses on the application of cyanoacetamide , a widely documented and highly effective precursor for pyrimidine synthesis. While the related compound 2-amino-2-cyanoacetamide exists, the vast majority of established literature for constructing pyrimidine and related heterocyclic systems utilizes the reactivity of the C-2 methylene group of cyanoacetamide.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, self-validating protocols and illustrating the key chemical transformations involved in harnessing cyanoacetamide for the synthesis of pyrimidine derivatives.
Section 1: The Unique Reactivity Profile of Cyanoacetamide
The synthetic versatility of cyanoacetamide stems from its polyfunctional nature. It possesses both nucleophilic and electrophilic characteristics, which can be selectively exploited depending on the reaction conditions.[4]
-
The Active Methylene Group (C-2): The protons on the carbon adjacent to the cyano (-CN) and carbonyl (-C=O) groups are highly acidic. This allows for easy deprotonation under basic conditions, creating a potent carbon nucleophile that can participate in a variety of crucial bond-forming reactions, including Knoevenagel condensations and Michael additions.[3][4]
-
Nucleophilic Amide: The amide nitrogen can act as a nucleophile, typically in cyclization steps, to attack an electrophilic center (e.g., a nitrile or carbonyl carbon) and form the heterocyclic ring.
-
Electrophilic Centers: The carbonyl carbon and the cyano carbon are both electrophilic and can serve as sites for nucleophilic attack, particularly in intramolecular cyclization events.
The interplay between these reactive sites is fundamental to its role in heterocyclic synthesis.
Caption: Reactive centers in the cyanoacetamide molecule.
Section 2: Core Synthetic Strategies for Pyrimidine Annulation
Two primary strategies dominate the synthesis of pyrimidines using cyanoacetamide: classical condensation reactions and modern multicomponent reactions.
Strategy A: Condensation with α,β-Unsaturated Ketones (Chalcones)
This well-established method involves the reaction of a pre-synthesized α,β-unsaturated ketone (a chalcone) with cyanoacetamide in the presence of a basic catalyst like piperidine. The reaction proceeds via an initial Michael addition of the deprotonated cyanoacetamide to the chalcone, followed by cyclization and subsequent oxidation or tautomerization to yield the stable pyrimidine ring. When thiourea is used instead of the inherent amide of cyanoacetamide for the N-C-N fragment, 2-thioxopyrimidines are formed.[5]
Caption: General workflow for pyrimidine synthesis from chalcones.
Strategy B: One-Pot Multicomponent Reactions (MCRs)
MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste. A common MCR for synthesizing highly functionalized pyridones, which are precursors to fused pyrimidine systems like pyrido[2,3-d]pyrimidines, involves the reaction of an aldehyde, an N-substituted cyanoacetamide, and a second active methylene compound like malononitrile.[6] This approach rapidly builds molecular complexity.
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile, catalyzed by a mild base, to form a benzylidenemalononitrile intermediate.
-
Michael Addition: The N-substituted cyanoacetamide, deprotonated by a stronger base, attacks the benzylidenemalononitrile intermediate.
-
Thorpe-Ziegler Cyclization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization to yield a stable, highly substituted 6-aminopyridin-2-one derivative.[6] This product can then be further reacted to form the fused pyrimidine ring.[7][8]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing clear, step-by-step instructions for key transformations.
Protocol 1: Synthesis of 4,6-Diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol is an example of the condensation reaction described in Strategy A, adapted from literature procedures.[5]
Rationale: This procedure utilizes a pre-formed chalcone and thiourea. Ethanol is an excellent solvent for the reactants and the product often precipitates upon cooling, simplifying isolation. Piperidine is a commonly used and effective organic base catalyst for the initial Michael addition.
Materials:
-
Benzylideneacetophenone (Chalcone, 1.0 mmol, 208.26 mg)
-
Cyanoacetamide (1.0 mmol, 84.08 mg)
-
Thiourea (1.0 mmol, 76.12 mg)
-
Absolute Ethanol (10 mL)
-
Piperidine (0.2 mmol, ~20 µL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Setup: To the 50 mL round-bottom flask, add benzylideneacetophenone (1.0 mmol), cyanoacetamide (1.0 mmol), thiourea (1.0 mmol), and absolute ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.2 mmol) to the suspension.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities. The product is often pure enough after this step. If further purification is needed, recrystallization from ethanol or an ethanol/DMF mixture can be performed.
-
Characterization: Dry the product under vacuum. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Reactant (Chalcone) | Catalyst | Time (h) | Yield (%) |
| Benzylideneacetophenone | Piperidine | 5 | ~85-90 |
| 4-Chlorobenzylideneacetophenone | Piperidine | 6 | ~80-88 |
| 4-Methoxybenzylideneacetophenone | Piperidine | 4 | ~90-95 |
Protocol 2: One-Pot Synthesis of 6-Amino-1-benzyl-4-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
This protocol details an efficient one-pot, two-step synthesis of a key pyridone intermediate used for building fused pyrimidines, based on modern catalytic methods.[6]
Rationale: This MCR uses two different catalysts optimized for each step. Betaine, a mild and natural catalyst, is effective for the initial Knoevenagel condensation. Guanidine carbonate is a stronger base, ideal for promoting the subsequent Michael addition and cyclization steps.[6] This sequential catalysis in one pot is a hallmark of an efficient and well-designed synthesis.
Materials:
-
p-Tolualdehyde (2.0 mmol, 240.3 mg)
-
Malononitrile (2.0 mmol, 132.1 mg)
-
N-benzyl-2-cyanoacetamide (2.0 mmol, 348.4 mg)
-
Betaine (0.2 mmol, 23.4 mg)
-
Guanidine carbonate (0.2 mmol, 36.0 mg)
-
Methanol (3 mL)
-
Round-bottom flask (25 mL) with reflux condenser
Procedure:
-
Step 1 (Knoevenagel Condensation): In the 25 mL flask, combine p-tolualdehyde (2.0 mmol), malononitrile (2.0 mmol), and betaine (0.2 mmol). Stir the mixture under solvent-free conditions for 5 minutes at room temperature.
-
Solvent Addition: Add 1 mL of methanol and reflux the mixture for 10 minutes. A color change should be observed, indicating the formation of the benzylidenemalononitrile intermediate.
-
Step 2 (Michael Addition & Cyclization): To the same flask, add N-benzyl-2-cyanoacetamide (2.0 mmol), guanidine carbonate (0.2 mmol), and an additional 2 mL of methanol.
-
Reaction: Reflux the reaction mixture for another 10-15 minutes. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold methanol. The product is typically obtained in high purity.
-
Characterization: Dry the product and confirm its structure using appropriate spectroscopic techniques.
| Aldehyde | Yield (%) | Key Application |
| p-Tolualdehyde | ~92 | Precursor for anticancer agents[6] |
| Benzaldehyde | ~95 | General heterocyclic synthesis |
| 4-Chlorobenzaldehyde | ~90 | Precursor for bioactive molecules |
Section 4: Application in Drug Discovery - Synthesis of Pyrido[2,3-d]pyrimidine PIM-1 Kinase Inhibitors
The pyridone intermediates synthesized in Protocol 2 are valuable precursors for potent, biologically active molecules. For instance, the synthesis of pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitors, which are promising anticancer agents, relies on the elaboration of these scaffolds.[7][8]
The general pathway involves the cyclization of an o-aminonicotinonitrile derivative, which can be prepared from cyanoacetamide, with an acylating or thioacylating agent, followed by intramolecular heterocyclization to afford the desired fused pyrimidine ring system.[7][8] The substituents introduced in the initial MCR become key pharmacophoric features in the final drug candidate.
Caption: Synthetic route from MCR product to a bioactive scaffold.
The potent cytotoxicity of these compounds against cancer cell lines like MCF-7 and HepG2, with IC₅₀ values in the nanomolar to low micromolar range, highlights the power of this synthetic strategy in modern drug discovery.[7][8]
Conclusion
Cyanoacetamide is a powerful and versatile C3N synthon that provides an efficient entry into a vast array of functionalized pyrimidine and fused pyrimidine derivatives. By understanding its fundamental reactivity and leveraging modern synthetic methodologies like multicomponent reactions, researchers can rapidly access complex molecular architectures with significant biological potential. The protocols and strategies outlined in this guide offer a robust foundation for scientists engaged in heterocyclic chemistry and drug development, enabling the exploration of novel chemical space in the quest for next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Pivotal Role of Cyanoacetamide Derivatives in Vitamin B6 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Vitamin B6 Synthesis
Vitamin B6, a collective term for a group of six chemically related compounds including pyridoxine, pyridoxal, and pyridoxamine, is an essential water-soluble vitamin. Its metabolically active form, pyridoxal 5'-phosphate (PLP), serves as a critical coenzyme in over 140 enzymatic reactions, fundamentally impacting amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation.[1][2] While humans cannot synthesize Vitamin B6 and must obtain it from their diet, robust and efficient chemical synthesis routes are paramount for its industrial production for dietary supplements, food fortification, and pharmaceutical applications.[2][3]
The first total synthesis of Vitamin B6 was a landmark achievement in organic chemistry, accomplished in 1939 by Harris and Folkers.[1][4] A cornerstone of their approach, and many subsequent industrial methods, was the construction of the core pyridine ring from acyclic precursors. This application note provides a detailed examination of the chemical logic and methodology behind the use of cyanoacetamide derivatives as foundational building blocks in the synthesis of pyridoxine (the most common commercial form of Vitamin B6), with a focus on the well-established pyridone pathway.
Clarification of Reagents: 2-Cyanoacetamide vs. 2-Amino-2-cyanoacetamide
It is critical to distinguish between the primary reagent used in classical Vitamin B6 synthesis and the compound specified in the topic.
-
2-Cyanoacetamide (CAS 107-91-5): This is the key intermediate widely documented and industrially employed for building the pyridoxine ring.[5][6] Its structure features a methylene group activated by adjacent cyano and amide functionalities, making it an ideal synthon.[7]
-
This compound (CAS 6719-21-7): This compound has an additional amino group on the alpha-carbon.[8] While it is a cyanoacetamide derivative, it is not the precursor used in the established Harris and Folkers synthesis or related industrial methods. The presence of the α-amino group would fundamentally alter the reactivity of the methylene carbon, leading to different reaction pathways and products. Published literature describes this compound's utility in other biochemical contexts, but not as a direct precursor to Vitamin B6.[9][10]
This guide will focus on the scientifically and historically validated role of 2-Cyanoacetamide .
The Chemical Logic: Constructing the Pyridine Ring
The synthesis of the substituted pyridine ring of Vitamin B6 from simple, non-cyclic starting materials is a classic example of convergent synthesis. The process relies on the unique reactivity of 2-cyanoacetamide, which serves multiple roles in a Guareschi-Thorpe type reaction.[11]
Causality Behind Experimental Choices:
-
Activated Methylene Group: The protons on the carbon between the electron-withdrawing nitrile (-C≡N) and amide (-C(=O)NH₂) groups are acidic. This allows for easy deprotonation by a base, forming a nucleophilic carbanion that readily attacks electrophilic carbonyl carbons. This initiates the carbon-carbon bond-forming sequence.[7]
-
Dual Functionality: 2-Cyanoacetamide provides a two-carbon building block (the activated methylene and the carbonyl carbon) and the essential nitrogen atom (from the amide group) required for the pyridine ring.[11]
-
Strategic Substituents: The cyano group is not merely an activating group; it remains in the cyclized product as a key functional handle that is later converted into one of the hydroxymethyl groups of pyridoxine.
The overall reaction is a multi-step, one-pot cascade involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to yield a stable 3-cyano-2-pyridone intermediate.[12]
Core Mechanism: Pyridone Formation
The foundational step is the condensation of 2-cyanoacetamide with a β-dicarbonyl compound, such as 1-ethoxypentane-2,4-dione (ethoxyacetylacetone), which was used in the Harris and Folkers synthesis.[5] This reaction builds the core heterocyclic structure of the vitamin.
Caption: Core reaction forming the pyridone intermediate.
Experimental Protocols
The following protocols outline the synthesis of the key 3-cyano-2-pyridone intermediate and its subsequent conversion to Pyridoxine Hydrochloride.
Protocol 1: Synthesis of 3-Cyano-4-ethoxymethyl-6-methyl-2-pyridone
This protocol is based on the classical condensation reaction central to the Harris and Folkers synthesis.[5][13]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Cyanoacetamide | 84.08 | 107-91-5 | High purity grade |
| 1-Ethoxy-2,4-pentanedione | 144.17 | 15337-97-0 | Or a suitable β-dicarbonyl equivalent |
| Ethanol (95%) | 46.07 | 64-17-5 | Reaction solvent |
| Piperidine | 85.15 | 110-89-4 | Basic catalyst |
| Glacial Acetic Acid | 60.05 | 64-19-7 | For neutralization |
| Deionized Water | 18.02 | 7732-18-5 | For workup |
| Standard laboratory glassware | - | - | Round-bottom flask, condenser, filter funnel |
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: In the flask, dissolve 0.8 moles (approx. 67.2 g) of 2-cyanoacetamide in 250 mL of 95% ethanol. Gentle warming may be required.
-
Addition of Reactants: To the solution, add 0.8 moles (approx. 115.3 g) of 1-ethoxy-2,4-pentanedione.
-
Catalyst Addition: Add 4 mL of piperidine to the mixture. The piperidine acts as a mild base to catalyze the condensation reactions without promoting significant hydrolysis of the amide or ester groups.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The solution will typically turn a darker yellow or amber color.
-
Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the mixture in an ice bath for at least 2 hours to maximize product precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with three portions of cold 50% ethanol/water (50 mL each) to remove unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Self-Validation:
-
Expected Yield: 60-75%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Approximately 210-213°C. A sharp melting point is indicative of high purity.
Protocol 2: Conceptual Workflow for Conversion to Pyridoxine HCl
The 3-cyano-2-pyridone is a stable intermediate that must undergo several transformations to yield the final vitamin. This workflow illustrates the chemical logic of the subsequent steps.
Caption: Synthetic pathway from pyridone intermediate to Pyridoxine HCl.
Trustworthiness of the Protocol: The conversion of the pyridone intermediate involves several classical and robust organic reactions. For instance, the conversion of the 2-pyridone to a 2-chloropyridine using POCl₃ or PCl₅ is a standard method.[14] Catalytic hydrogenation is a highly reliable method for the reduction of nitro and cyano groups.[15] Finally, the diazotization of aromatic amines to form phenols (or in this case, a hydroxypyridine) is a cornerstone of aromatic chemistry.[4] Each step builds upon well-understood and validated chemical transformations.
Conclusion
The synthesis of Vitamin B6 via the pyridone pathway is a testament to elegant chemical design. 2-Cyanoacetamide stands out as a uniquely effective precursor, providing the necessary atoms and inherent reactivity to construct the core heterocyclic scaffold in high yield. Its activated methylene group drives the initial bond-forming events, while the amide nitrogen participates in the crucial ring-closing step. Understanding this chemistry provides researchers and developers with a foundational knowledge of one of the most important industrial syntheses in the vitamin and pharmaceutical sectors. The protocols and mechanisms detailed herein offer a robust framework for the practical application and further study of this vital molecule.
References
- 1. Vitamin B6: A Long Known Compound of Surprising Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. books.rsc.org [books.rsc.org]
- 6. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 10. This compound CAS#: 6719-21-7 [m.chemicalbook.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US2520038A - Process for preparing pyridoxine hydrochloride - Google Patents [patents.google.com]
- 15. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
The Strategic Synthesis of Novel Anticancer Agents from 2-Amino-2-cyanoacetamide: Advanced Application Notes and Protocols
Introduction: The Versatility of 2-Amino-2-cyanoacetamide in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can be efficiently elaborated into potent therapeutic agents is of paramount importance. This compound, a seemingly simple yet highly functionalized molecule, has emerged as a powerhouse building block for the synthesis of a diverse array of heterocyclic compounds with significant anticancer potential. Its unique arrangement of an amino group, a cyano moiety, and an acetamide function on a single carbon atom provides a rich tapestry of reactive sites. This trifecta of functionality allows for its participation in a variety of cyclization and multicomponent reactions, making it an ideal starting point for generating molecular complexity in a controlled and efficient manner.
This technical guide provides an in-depth exploration of synthetic routes to novel anticancer agents, leveraging the unique reactivity of this compound and its close chemical relatives. We will delve into the strategic considerations behind these synthetic pathways, offering not just step-by-step protocols but also the underlying mechanistic rationale. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug development with a solid foundation for accessing new chemical entities for anticancer screening.
Synthetic Route I: Multicomponent Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles
The 2-oxo-1,2-dihydropyridine (pyridone) core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions with biological targets, particularly through hydrogen bonding, makes it an attractive pharmacophore. The synthesis of highly substituted pyridones from simple precursors is a testament to the power of multicomponent reactions (MCRs) in streamlining drug discovery.
Expertise & Experience: The Rationale Behind the One-Pot Approach
The classical approach to synthesizing such scaffolds often involves multi-step sequences that are time-consuming and lead to lower overall yields. By employing a one-pot, multicomponent strategy, we can achieve significant gains in efficiency and sustainability. The reaction proceeds through a domino sequence of condensation, Michael addition, and cyclization, all occurring in a single reaction vessel. The choice of a basic catalyst, such as piperidine or sodium ethoxide, is critical. It not only facilitates the initial Knoevenagel condensation but also promotes the subsequent intramolecular cyclization and dehydration, leading to the aromatic pyridone ring system. While the following protocol utilizes cyanoacetamide, the presence of the α-amino group in this compound would likely be protected prior to this reaction sequence to prevent unwanted side reactions, such as amide formation with the chalcone. Alternatively, the amino group could potentially participate in the reaction, leading to novel dihydropyridine derivatives with further substitution.
Experimental Protocol: Synthesis of 6-aryl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol is adapted from a general procedure for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles.[1]
Materials:
-
Appropriate chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.1 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add the appropriate chalcone (1.0 eq) and cyanoacetamide (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 6-aryl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Visualization of the Synthetic Workflow
Caption: One-pot synthesis of 2-oxo-pyridones.
Data Presentation: Anticancer Activity
The anticancer activity of synthesized 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives has been evaluated against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | A549 (Lung) | >100 | [1] |
| 7b | A549 (Lung) | 12.5 | [1] |
Synthetic Route II: The Gewald Multicomponent Reaction for 2-Aminothiophene Synthesis
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The Gewald reaction, a powerful multicomponent condensation, provides a highly efficient and atom-economical route to polysubstituted 2-aminothiophenes from readily available starting materials.[3][4]
Expertise & Experience: Mechanistic Insights and Versatility
The Gewald reaction is a classic example of a convergent synthesis, where three components—an α-methylene carbonyl compound, a compound with an activated methylene group (like this compound), and elemental sulfur—are combined in a single step. The reaction is typically catalyzed by a base, such as a secondary or tertiary amine. The mechanism is believed to initiate with the formation of a Knoevenagel condensation product between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene. The use of this compound in this reaction is particularly intriguing as the α-amino group could be retained in the final product, offering an additional point for diversification and modulation of biological activity.
Experimental Protocol: Gewald Synthesis of 2,5-diamino-4-cyanothiophene-3-carboxamide
This protocol is a conceptual adaptation for this compound based on the principles of the Gewald reaction.
Materials:
-
This compound (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
A suitable ketone or aldehyde (e.g., cyclohexanone) (1.0 eq)
-
Morpholine or another suitable basic catalyst (catalytic amount)
-
Ethanol or Methanol
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the carbonyl compound (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) for 2-3 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Visualization of the Synthetic Workflow
Caption: Gewald multicomponent synthesis of 2-aminothiophenes.
Data Presentation: Anticancer Activity
Derivatives of 2-aminothiophenes have shown promising anticancer activities. For example, certain tetrahydrobenzo[b]thiophene derivatives, which can be synthesized via the Gewald reaction, have been identified as potent anticancer agents.[5]
| Compound Class | Cancer Cell Line | Activity | Reference |
| Tetrahydrobenzo[b]thiophenes | A549 (Lung) | Potent antiproliferative | [5] |
| Thiophene Derivatives | HepG2 (Liver) | Cytotoxic | [6] |
Synthetic Route III: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are considered purine bioisosteres. This structural similarity has led to their investigation as inhibitors of various kinases and other enzymes involved in cancer cell proliferation. Their synthesis often involves the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent.
Expertise & Experience: Strategic Cyclocondensation
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold hinges on the nucleophilicity of the aminopyrazole precursor. While a direct, one-pot synthesis from this compound is not straightforward, this versatile starting material can be used to construct the necessary aminopyrazole intermediate. For instance, reaction of a cyanoacetamide derivative with hydrazine can lead to the formation of a 5-aminopyrazole. This intermediate can then undergo a cyclocondensation reaction with a suitable three-carbon electrophile to furnish the pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the cyclization is a key consideration and is often controlled by the substitution pattern of the aminopyrazole and the nature of the electrophilic partner.
Experimental Protocol: Two-Step Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines a general two-step approach where a cyanoacetamide derivative is first converted to an aminopyrazole, which is then cyclized.
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carboxamide
-
A mixture of a suitable cyanoacetamide derivative (e.g., N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylsulfanyl)acrylamides) (1.0 eq) and hydrazine hydrate (excess) in absolute ethanol is refluxed for several hours.[7]
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude aminopyrazole is washed with cold ethanol and can be used in the next step without further purification.
Step 2: Synthesis of Pyrazolo[1,5-a]pyrimidine
-
The 5-aminopyrazole-4-carboxamide from Step 1 (1.0 eq) is reacted with a suitable three-carbon electrophile, such as an arylidenemalononitrile, in a suitable solvent like ethanol or dioxane, often with a catalytic amount of a base.[7]
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Visualization of the Synthetic Workflow
Caption: Two-step synthesis of pyrazolo[1,5-a]pyrimidines.
Data Presentation: Anticancer Activity
Numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | HCT116 (Colon) | 0.08 | [7] |
| 11a | PC-3 (Prostate) | 0.09 | [7] |
| 14a | HCT116 (Colon) | 0.0020 | [8] |
Conclusion
This compound and its derivatives are undeniably valuable and versatile starting materials for the synthesis of novel heterocyclic compounds with potential anticancer activity. The synthetic routes outlined in this guide, focusing on the construction of pyridone, thiophene, and pyrazolo[1,5-a]pyrimidine scaffolds, highlight the power of modern synthetic methodologies, including multicomponent reactions and strategic cyclocondensations. By providing detailed protocols and the underlying scientific rationale, we aim to empower researchers to explore the rich chemical space accessible from this humble yet potent building block, ultimately contributing to the discovery and development of the next generation of anticancer therapeutics.
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Application Notes & Protocols: 2-Amino-2-cyanoacetamide as a Versatile Synthon in Agrochemical Preparation
Abstract
Cyanoacetamide derivatives are foundational pillars in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit potent biological activity essential for modern crop protection.[1][2][3][4] This document provides a detailed technical guide for researchers and chemical development professionals on the strategic use of 2-amino-2-cyanoacetamide and its precursors in the synthesis of valuable agrochemicals. We will explore the causality behind synthetic choices, from the generation of key intermediates to the construction of final active ingredients. The protocols herein are designed as self-validating systems, providing step-by-step methodologies for the preparation of fungicidal agents and discussing the broader synthetic potential of this versatile chemical scaffold.
Introduction: The Cyanoacetamide Scaffold in Agrochemical Design
The cyanoacetamide moiety is a uniquely versatile building block in organic synthesis.[1][2] Its structure contains multiple reactive sites: an active methylene group, a nucleophilic amide, and an electrophilic nitrile. This polyfunctionality allows it to serve as a precursor for a wide range of heterocyclic systems that are crucial in agrochemical discovery.[3][4][5]
While many agrochemicals are derived from the broader cyanoacetamide family, this guide focuses on a key intermediate: this compound. This compound is particularly valuable as it contains both a nucleophilic amino group and an electrophilic cyano group on the same carbon, making it an ideal precursor for five-membered heterocycles.[6]
We will first detail the synthesis of this key intermediate from a common industrial starting material, cyanoacetamide, and then explore its application and the application of closely related derivatives in the preparation of potent fungicides.
Synthesis of Key Intermediates from Cyanoacetamide
The journey from simple starting materials to complex agrochemicals begins with the synthesis of highly functionalized intermediates. Cyanoacetamide is the typical starting point for producing both this compound and 2-cyano-2-hydroxyiminoacetamide, a critical precursor for a major class of fungicides.
Pathway to this compound
The industrial preparation of this compound involves a two-step process starting from cyanoacetamide. The first step is a nitrosation reaction to form 2-cyano-2-nitrosoacetamide, which is then subjected to catalytic hydrogenation to yield the final product.[7] This method is efficient and prevents the formation of significant by-products.[7]
The workflow below illustrates this crucial transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]
Application Notes & Protocols for the Laboratory-Scale Synthesis of 2-Amino-2-cyanoacetamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Amino-2-cyanoacetamide, a valuable building block in medicinal chemistry and pharmaceutical development. The protocol detailed herein is based on a robust two-step process commencing with the nitrosation of commercially available cyanoacetamide, followed by catalytic hydrogenation. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical characterization techniques to ensure a successful and safe synthesis with a high degree of purity.
Introduction and Scientific Background
This compound (CAS No: 6719-21-7) is a molecule of significant interest in organic synthesis, primarily serving as a versatile intermediate.[1][2] Its structure, featuring an amine, a nitrile, and an amide group attached to a single carbon, offers multiple reaction sites for the construction of more complex molecules, including heterocyclic compounds and peptidomimetics.
The synthesis route described in this application note proceeds via an intermediate, 2-cyano-2-hydroxyiminoacetamide (also known as nitroso-cyanoacetamide), which is formed by the reaction of cyanoacetamide with a nitrite salt under acidic conditions.[3][4] This intermediate is then reduced to the target compound, this compound, through catalytic hydrogenation. This method is advantageous due to the accessibility of the starting material, cyanoacetamide, and the generally high yields and purity achievable.[4]
Reaction Mechanism and Rationale
The synthesis is a two-part process: nitrosation followed by reduction.
Part 1: Nitrosation of Cyanoacetamide
The first step involves the nitrosation of the active methylene group in cyanoacetamide. In an acidic medium, nitrous acid (HNO₂) is generated in situ from a nitrite salt, typically sodium nitrite. The nitrous acid then acts as an electrophile, reacting with the enol form of cyanoacetamide to yield 2-cyano-2-hydroxyiminoacetamide.[3] The reaction is carefully controlled at a low temperature to prevent the decomposition of nitrous acid and minimize side reactions. A pH of around 2 is optimal for this transformation.[4]
Part 2: Catalytic Hydrogenation
The second step is the reduction of the oxime group of 2-cyano-2-hydroxyiminoacetamide to a primary amine. This is achieved through catalytic hydrogenation. A noble metal catalyst, such as platinum or palladium, is typically employed. The reaction involves the addition of hydrogen across the C=N double bond of the oxime, leading to the formation of the desired this compound. This method is highly efficient and selective, generally proceeding under mild temperature and pressure conditions.[4]
Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Cyanoacetamide | ≥99% | Sigma-Aldrich | Starting material.[5] |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Merck | Nitrosating agent. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | For pH adjustment. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Johnson Matthey | Hydrogenation catalyst. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | VWR Chemicals | Solvent for hydrogenation and purification. |
| Deionized Water | High Purity | In-house | Solvent for nitrosation. |
| Isopropanol | ACS Reagent, ≥99.5% | Honeywell | For washing crystals during purification. |
4.2. Step-by-Step Synthesis Procedure
Step 1: Synthesis of 2-Cyano-2-hydroxyiminoacetamide [4]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add cyanoacetamide (e.g., 5.15 kg) to deionized water (e.g., 7.5 L of 37% HCl).
-
Cool the resulting mixture to 5°C in an ice-water bath with constant stirring.
-
Prepare a solution of sodium nitrite (e.g., 4.68 kg) in deionized water (e.g., 1.8 L).
-
Add the sodium nitrite solution dropwise to the cyanoacetamide mixture over a period of approximately 3 hours, ensuring the internal temperature is maintained at 5°C.
-
After the addition is complete, stir the resulting white suspension for an additional 40-50 minutes at 35-40°C, then cool to 10°C.
-
Collect the precipitated white crystals by vacuum filtration.
-
Wash the crystals thoroughly with cold deionized water.
-
Dry the product under vacuum at 40°C to a constant weight. The expected product is 2-cyano-2-hydroxyiminoacetamide.
Step 2: Synthesis of this compound [4]
-
In a suitable hydrogenation reactor, suspend the dried 2-cyano-2-hydroxyiminoacetamide from Step 1 in methanol.
-
Add the hydrogenation catalyst (e.g., Palladium on Carbon, 10 wt. %). The catalyst loading should be empirically determined but is typically around 1-5 mol% relative to the substrate.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 x 10⁵ Pa) and heat the mixture to a temperature between 20°C and 50°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol to recover any residual product.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Dissolve the crude product in hot methanol or water (e.g., at 85°C for water).[4]
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath (to 0°C) to induce crystallization.[4]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol or chilled methanol.[4][6]
-
Dry the final product under vacuum at 35-40°C to a constant weight.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the amine (NH₂) and amide (CONH₂) protons, as well as the methine (CH) proton. The chemical shifts will be dependent on the solvent used (e.g., DMSO-d₆). |
| ¹³C NMR | The carbon NMR spectrum should display three distinct signals for the nitrile carbon (C≡N), the alpha-carbon (CH), and the carbonyl carbon (C=O). |
| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2250 cm⁻¹), and the C=O stretching of the amide group (around 1650-1700 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (99.09 g/mol ).[1] Fragmentation patterns can provide further structural confirmation. |
| HPLC | High-Performance Liquid Chromatography can be used to assess the purity of the final compound. A single major peak should be observed under appropriate chromatographic conditions. Purity of >99% is achievable with proper purification.[6] |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Cyanoacetamide: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed. It is also toxic to aquatic life.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care, and do not allow the catalyst to dry out completely in the air.
-
Hydrogen Gas: Extremely flammable. Forms explosive mixtures with air.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Aqueous waste containing residual nitrite should be handled appropriately.
-
The palladium catalyst should be collected separately and can often be recycled.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Nitrosation Step | - Temperature too high, leading to decomposition of nitrous acid.- Incorrect pH. | - Maintain strict temperature control (0-5°C).- Ensure the pH is maintained around 2. |
| Incomplete Hydrogenation | - Inactive catalyst.- Insufficient hydrogen pressure.- Presence of catalyst poisons. | - Use fresh, high-quality catalyst.- Ensure the reactor is properly sealed and pressurized.- Ensure starting materials and solvent are pure. |
| Difficulty in Crystallization | - Solution is too dilute.- Presence of impurities inhibiting crystallization. | - Concentrate the solution further.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Consider an alternative recrystallization solvent or a multi-solvent system. |
| Product Contamination | - Incomplete reaction.- Inadequate purification. | - Monitor reaction to completion using TLC/HPLC.- Repeat the recrystallization step or consider column chromatography for higher purity. |
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 4. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 5. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Purity Recovery of 2-Amino-2-cyanoacetamide via Optimized Recrystallization
Abstract & Introduction
2-Amino-2-cyanoacetamide (CAS: 6719-21-7) is a valuable polar organic building block utilized in diverse areas of chemical synthesis and pharmaceutical development.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and compromised biological activity in downstream applications. Recrystallization stands as the most robust and scalable method for the purification of solid organic compounds, predicated on the principle of differential solubility.[2][3]
This application note provides a comprehensive, field-proven guide for the purification of this compound by recrystallization. It moves beyond a simple list of steps to explain the underlying scientific principles and rationale behind critical process decisions. We present two detailed protocols—a single-solvent and a two-solvent system—designed to empower researchers, scientists, and drug development professionals to achieve high-purity material consistently. This document includes a systematic approach to solvent selection, step-by-step methodologies, a troubleshooting guide, and essential safety protocols.
The Scientific Principle: Recrystallization of a Polar Amide
The efficacy of recrystallization hinges on a fundamental physicochemical property: the solubility of a compound in a given solvent increases with temperature.[4] The ideal recrystallization solvent will dissolve the target compound (solute) sparingly or moderately at room temperature but extensively at or near its boiling point.
The process involves:
-
Dissolving the impure solid in a minimal volume of a hot, appropriate solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, forcing it out of solution to form a crystal lattice.
-
The soluble impurities, ideally present in lower concentrations, remain in the cold solvent (now called the mother liquor).
-
Isolating the purified crystals via vacuum filtration.
Expert Rationale on Solvent Selection: this compound is a highly polar molecule, featuring amino, amide, and nitrile functional groups. The "like dissolves like" principle suggests that polar solvents are the most suitable candidates. However, a solvent with polarity too closely matched to the solute may dissolve it too effectively, even at low temperatures, leading to poor recovery.[4]
Authoritative solubility data for this compound reveals the following trend in various solvents: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > ethanol > ethyl acetate.[5][6]
-
Excellent Solvents (e.g., DMF, Acetone): These are generally poor choices for single-solvent recrystallization as they dissolve the compound too well, preventing efficient crystal formation upon cooling. They may, however, serve as the "soluble" component in a two-solvent system.
-
Good to Moderate Solvents (e.g., Methanol, Ethanol): These are prime candidates. They exhibit sufficient solvating power at elevated temperatures but a significant drop in solubility upon cooling, enabling high recovery of pure crystals. A synthesis protocol specifically notes the use of methanol for purification, reinforcing this choice.[7]
-
Poor Solvents (e.g., Dichloromethane): These are unsuitable for single-solvent methods but can be used as the "insoluble" component (anti-solvent) in a two-solvent system.
CRITICAL SAFETY PROTOCOLS
This compound is a hazardous substance. All handling and purification steps must be performed with strict adherence to safety guidelines derived from its Safety Data Sheet (SDS).[8][9][10]
-
Hazard Summary: Toxic if inhaled, harmful if swallowed or in contact with skin.[9][10] Causes severe skin burns and eye damage.[9][10]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or solvent vapors.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Handling: Avoid generating dust.[9] Wash hands, face, and any exposed skin thoroughly after handling.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10]
Materials & Equipment
-
Chemicals:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Ethanol (95% or absolute, ACS Grade)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal, optional)
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Stirring hot plate
-
Magnetic stir bars
-
Watch glass (to cover flasks)
-
Büchner funnel and filter flask
-
Filter paper (sized for funnel)
-
Vacuum source (aspirator or pump) with trap
-
Glass stirring rod
-
Spatulas
-
Drying oven or vacuum desiccator
-
Protocol I: Single-Solvent Recrystallization from Methanol
This protocol is the primary recommended method due to its simplicity and proven effectiveness for this class of compounds.[7]
Step-by-Step Methodology:
-
Preparation: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: In a separate flask, gently heat approximately 100 mL of methanol on a stirring hot plate to a near-boil.
-
Dissolution: Add a small portion of the hot methanol to the flask containing the crude solid. Bring the mixture to a gentle boil with stirring. Continue adding hot methanol dropwise until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.
-
Expert Rationale: Activated carbon has a high surface area that adsorbs colored organic impurities. It must be added to a solution below its boiling point to prevent violent frothing.
-
-
Hot Gravity Filtration (If Decolorized): If carbon was added, or if insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove the carbon/impurities.
-
Expert Rationale: This step must be done quickly with pre-warmed equipment to prevent premature crystallization of the product on the filter paper or funnel.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Expert Rationale: Slow, undisturbed cooling is the most critical factor for forming large, pure crystals.[4] Rapid cooling traps impurities within the crystal lattice.
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to further decrease the solubility of the product and maximize the yield.[11]
-
Isolation: Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold methanol to ensure a good seal. Pour the crystalline slurry into the funnel and apply vacuum.
-
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold methanol.
-
Expert Rationale: Washing with a cold solvent removes any residual mother liquor (containing impurities) without significantly dissolving the purified product crystals.[11]
-
-
Drying: Leave the crystals under vacuum for several minutes to air-dry. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol II: Two-Solvent Recrystallization (Ethanol/Water)
This method is an excellent alternative if the single-solvent system provides poor recovery or if "oiling out" occurs. It utilizes a "good" solvent (ethanol) where the compound is soluble and an "anti-solvent" or "bad" solvent (water) where it is not.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and dissolve it in the minimum required volume of hot ethanol, following steps 1-3 from Protocol I.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Expert Rationale: The addition of the anti-solvent (water) reduces the overall solvating power of the mixture, pushing the solution towards saturation.
-
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Crystallization & Isolation: Remove the flask from the heat and follow the cooling, isolation, washing (using a cold ethanol/water mixture), and drying steps as described in Protocol I (Steps 6-10).
Data Summary & Expected Results
The following table summarizes the key operational parameters for the described protocols. Actual solvent volumes may vary based on the initial purity of the crude material.
| Parameter | Protocol I (Methanol) | Protocol II (Ethanol/Water) |
| Primary Solvent | Methanol | Ethanol (95%) |
| Anti-Solvent | N/A | Deionized Water |
| Approx. Solvent/Gram | 15-25 mL | 10-20 mL (Ethanol) |
| Dissolution Temp. | ~65 °C (Boiling) | ~78 °C (Boiling) |
| Crystallization Temp. | Room Temp, then 0-5 °C | Room Temp, then 0-5 °C |
| Expected Purity | >99% (by HPLC/NMR) | >99% (by HPLC/NMR) |
| Expected Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
Recrystallization Workflow Visualization
The logical flow of the purification process is depicted below. Optional steps are included to provide a comprehensive overview of potential decision points in the workflow.
Caption: Logical workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | 1. Insufficient solvent added.2. Incorrect solvent choice.3. Presence of a highly insoluble impurity. | 1. Gradually add more hot solvent until dissolution is achieved.2. Re-evaluate solvent choice based on solubility data.3. Perform a hot gravity filtration to remove the insoluble material. |
| No Crystals Form on Cooling | 1. Too much solvent was used, solution is not saturated.2. Solution cooled too rapidly.3. Supersaturation has occurred. | 1. Boil off some of the solvent to concentrate the solution and re-cool.2. Ensure the solution cools slowly and without disturbance.3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[2][11] |
| "Oiling Out" Occurs | 1. The boiling point of the solvent is higher than the melting point of the solute (~120-124 °C).[4]2. The solution is cooling too rapidly. | 1. Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly.2. Switch to a lower-boiling point solvent or use the two-solvent method (Protocol II). |
| Low Recovery / Yield | 1. Too much solvent was used.2. Crystals were washed with warm solvent.3. Premature crystallization during hot filtration.4. Compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by boiling off solvent and cool again to recover a second crop of crystals.2. Always wash crystals with a minimal amount of ice-cold solvent.3. Ensure filtration apparatus is pre-heated.4. Cool the filtrate in an ice bath for a longer duration. |
| Product is Still Impure / Colored | 1. Cooling was too rapid, trapping impurities.2. Decolorizing carbon was not used or was insufficient.3. The chosen solvent is not effective at separating the specific impurities present. | 1. Repeat the recrystallization, ensuring very slow, undisturbed cooling.2. Perform the optional decolorization step with activated carbon.3. Attempt recrystallization from a different solvent system (e.g., try Protocol II if Protocol I was used). |
Conclusion
The purification of this compound can be reliably achieved with high purity and good recovery using either a single-solvent (methanol) or a two-solvent (ethanol/water) recrystallization protocol. The success of the procedure is fundamentally dependent on careful solvent selection, the use of a minimal volume of hot solvent, and a slow, controlled cooling process. By understanding the principles behind each step and adhering to the stringent safety protocols outlined, researchers can consistently obtain material of the high quality required for demanding synthetic and pharmaceutical applications.
References
- 1. This compound CAS#: 6719-21-7 [m.chemicalbook.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [wiredchemist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound MSDS - 814902 - Merck [merckmillipore.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of 2-Amino-2-cyanoacetamide
Introduction: The Analytical Imperative for 2-Amino-2-cyanoacetamide
This compound, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous analytical scrutiny to ensure the quality, safety, and efficacy of final drug products. Its inherent polarity and potential for degradation necessitate the development of robust and reliable analytical methods for its quantification. This guide provides a comprehensive overview of validated analytical techniques for the determination of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be not just procedural, but also explanatory, providing the scientific rationale behind experimental choices to empower the user with a deep understanding of the analytical process.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in analytical method development.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O | --INVALID-LINK-- |
| Molecular Weight | 99.09 g/mol | --INVALID-LINK-- |
| Appearance | Beige to tan powder | --INVALID-LINK--[1] |
| Melting Point | 120°C to 124°C | --INVALID-LINK--[1] |
| Solubility | Soluble in water and various organic solvents | --INVALID-LINK--[2] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantification
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the quantification of this compound due to its high resolution, sensitivity, and accuracy.[3] This section details two distinct HPLC-based approaches: a stability-indicating reversed-phase method with UV detection and a highly sensitive method employing derivatization with fluorescence detection.
Protocol 1: Stability-Indicating Reversed-Phase HPLC with UV Detection
This method is designed to quantify this compound while also separating it from potential impurities and degradation products, making it suitable for stability studies as per ICH guidelines.[3][4]
-
Reversed-Phase C18 Column: The nonpolar stationary phase is ideal for retaining and separating polar analytes like this compound when used with a predominantly aqueous mobile phase.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase serves to suppress the ionization of any acidic or basic functional groups in the analyte and potential impurities, leading to sharper, more symmetrical peaks and improved retention.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of any less polar impurities and to clean the column after each injection, preventing carryover.
-
UV Detection: this compound possesses a chromophore that allows for its detection by UV spectroscopy. The selection of the detection wavelength is critical for achieving optimal sensitivity and selectivity.
Caption: Workflow for HPLC-UV analysis.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 15 50 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Forced Degradation Studies (for Stability-Indicating Method Validation):
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.[5]
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.[5]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂.[5]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).[3]
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm).[3]
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any degradation products or impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Protocol 2: HPLC with Pre-column Derivatization and Fluorescence Detection
For applications requiring higher sensitivity, such as the determination of trace amounts of this compound, a derivatization approach coupled with fluorescence detection is highly effective. A novel method utilizes 2-hydroxyacetophenone as a derivatizing agent.[6]
-
Derivatization: this compound itself is not fluorescent. The reaction with 2-hydroxyacetophenone forms a highly fluorescent derivative, 2-amino-4-phenylfuran-3-carboxamide, significantly enhancing the sensitivity of the method.[6]
-
Fluorescence Detection: This detection method is inherently more sensitive and selective than UV detection, as fewer compounds naturally fluoresce.
-
XBridge C18 Column: A robust C18 column is suitable for the separation of the derivatized product.[6]
Caption: Workflow for HPLC with pre-column derivatization.
-
Instrumentation: An HPLC system with a fluorescence detector.
-
Derivatization Reagent: A solution of 2-hydroxyacetophenone in a suitable solvent.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the derivatizing reagent.
-
Adjust the pH and incubate the mixture at an optimized temperature and time to ensure complete derivatization.[6]
-
-
Chromatographic Conditions:
-
Column: XBridge C18 column (100 x 4.6 mm, 3.5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid (30:70, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Optimized excitation and emission wavelengths for the 2-amino-4-phenylfuran-3-carboxamide derivative.
-
-
Validation: The method should be fully validated as per ICH guidelines, with a focus on demonstrating linearity in the low µg/L range and high accuracy and precision.[6] The pre-column derivatization method has been shown to be linear in the range of 1.1-2000 µg/L with an accuracy of ≥98.2% and a precision (RSD) of ≤4.8%.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
While HPLC is generally the preferred method due to the polarity of this compound, GC-MS can be a valuable tool, particularly for impurity identification, provided a derivatization step is employed to increase the analyte's volatility and thermal stability.
Protocol 3: GC-MS with Silylation Derivatization
Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in the amino and amide groups of this compound.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.[8][9]
-
Silylation: The replacement of active hydrogens with trimethylsilyl (TMS) groups reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[7]
-
GC Separation: A nonpolar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is typically used for the separation of derivatized compounds.
-
Mass Spectrometry Detection: MS detection provides high selectivity and allows for the identification of unknown impurities based on their mass spectra.
Caption: Workflow for GC-MS analysis with silylation.
-
Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.
-
Derivatization Procedure:
-
Accurately weigh the sample into a reaction vial.
-
Add a suitable solvent (e.g., dry pyridine) and the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at a specified temperature (e.g., 70 °C) for a sufficient time (e.g., 60 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ultimate in Sensitivity and Selectivity
For the utmost in sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.
Protocol 4: LC-MS/MS Quantification
This protocol outlines a direct analysis approach, which may be possible depending on the specific instrumentation and column chemistry, or a derivatization approach if enhanced retention or sensitivity is required.
-
Mixed-Mode or HILIC Chromatography: For direct analysis of the polar this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column can provide the necessary retention that is often lacking on traditional reversed-phase columns.[10][11]
-
Tandem Mass Spectrometry (MS/MS): By using Selected Reaction Monitoring (SRM), specific precursor-to-product ion transitions for this compound can be monitored, providing exceptional selectivity and minimizing interferences from the sample matrix.[10]
Caption: Workflow for LC-MS/MS analysis.
-
Instrumentation: An LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A mixed-mode or HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: To be determined by infusing a standard solution of this compound and optimizing the precursor ion and product ions.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary.
-
Addition of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity, with acceptance criteria appropriate for the application (e.g., bioanalytical method validation guidelines).
Conclusion: A Multi-faceted Approach to a Critical Analytical Challenge
The quantification of this compound is a critical task in pharmaceutical development and quality control. The choice of analytical method will depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the need for stability-indicating data. The protocols detailed in this guide provide a robust starting point for the development and validation of analytical methods for this important compound. By understanding the scientific principles behind these methods, researchers can confidently select and implement the most appropriate technique for their needs, ensuring the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biotech-asia.org [biotech-asia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. daneshyari.com [daneshyari.com]
- 7. gcms.cz [gcms.cz]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
A Stability-Indicating RP-HPLC Method for the Analysis of 2-Amino-2-cyanoacetamide in Reaction Mixtures and Process Streams
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-cyanoacetamide is a valuable intermediate in synthetic organic chemistry, particularly in the formation of heterocyclic compounds and as a precursor in pharmaceutical manufacturing.[1] Monitoring the progress of reactions involving this compound and assessing its purity are critical for process optimization, yield calculation, and quality control. This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to effectively separate the main analyte from starting materials, potential by-products, and degradation products, making it suitable for in-process monitoring and final product release testing.
1. Introduction and Scientific Principle
The synthesis of this compound often involves the reaction of precursors like ethyl cyanoacetate with ammonia.[2][3] A reliable analytical method is essential to track the consumption of reactants and the formation of the product in real-time. HPLC is a powerful technique for this purpose due to its high resolution and sensitivity.[4]
This method utilizes reversed-phase chromatography, the most common mode of HPLC, where a non-polar stationary phase (C18) is used with a polar mobile phase. Separation is governed by the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. This compound, being a polar molecule, requires careful optimization of the mobile phase to achieve adequate retention and sharp, symmetrical peaks. An acidic mobile phase modifier (formic acid) is incorporated to control the ionization state of the amino group, ensuring consistent retention and improving peak shape.[5][6] Detection is achieved via UV spectrophotometry, which provides a simple and direct means of quantification for molecules possessing a chromophore.
While more sensitive methods involving derivatization for fluorescence detection exist, they are often unnecessary for reaction monitoring where analyte concentrations are relatively high and can add complexity.[7] This direct UV detection method prioritizes simplicity, robustness, and broad applicability in a process chemistry environment.
2. Overall Analytical Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis, ensuring a systematic and reproducible analytical process.
Caption: High-level workflow for HPLC analysis.
3. Materials and Methods
3.1 Reagents and Materials
-
This compound Reference Standard (Purity ≥ 99.0%)
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or HPLC Grade)
-
Formic Acid (AR Grade, ~99%)
-
Methanol (HPLC Grade)
-
Syringe filters, 0.45 µm PVDF or Nylon
3.2 Instrumentation and Chromatographic Conditions The parameters below are established for a standard HPLC system equipped with a UV detector.
| Parameter | Specification |
| HPLC System | Agilent 1100/1200, Waters Alliance, or equivalent |
| Column | XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 70% Mobile Phase A : 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
| Diluent | Water:Acetonitrile (70:30, v/v) |
Causality Behind Choices:
-
Column: A C18 phase provides sufficient hydrophobicity to retain the polar analyte when using a high aqueous mobile phase.[5][6]
-
Mobile Phase: The 70:30 water:acetonitrile ratio is a starting point optimized for retaining a polar compound. Formic acid suppresses the silanol activity on the stationary phase and ensures the amino group of the analyte is protonated, leading to a single ionic form and thus a sharp, symmetrical peak.
-
Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times by controlling mobile phase viscosity and mass transfer kinetics.
-
Wavelength: 210 nm is chosen to detect the amide and cyano functionalities, providing good sensitivity where a distinct chromophore is absent.
3.3 Standard and Sample Preparation
3.3.1 Reference Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3.3.2 Reaction Mixture Sample Preparation
-
Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture.
-
If the reaction is ongoing, immediately quench it by diluting it into a larger volume of a suitable solvent or by neutralizing the catalyst, if applicable.
-
Perform a serial dilution with the specified diluent to bring the expected concentration of this compound into the linear range of the method (e.g., around 100 µg/mL).
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
4. Detailed HPLC Protocol
-
System Preparation: Prepare the mobile phases as described in Table 1. Purge all pump lines to remove air bubbles.
-
System Equilibration: Start the pump at the specified flow rate and composition. Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Working Standard (100 µg/mL). The system is deemed ready if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software including standards for calibration and the prepared unknown samples.
-
Execution: Run the sequence.
-
Data Processing: After the run is complete, integrate the peaks of interest. Use the calibration curve generated from the standards to calculate the concentration of this compound in the samples.
5. Method Validation and Stability-Indicating Properties
For use in regulated environments, the method should be validated according to ICH guidelines. A crucial aspect is demonstrating its stability-indicating capability through forced degradation studies.
5.1 Forced Degradation Protocol The goal is to expose the analyte to stress conditions to generate potential degradation products and prove the method can separate them from the pure analyte.[4]
Caption: Workflow for forced degradation studies.
5.2 Validation Parameters Summary The following table summarizes key validation parameters and typical acceptance criteria.
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze stressed samples. Check for resolution between the main peak and any degradation peaks. | Resolution (Rs) > 1.5. Peak purity index > 0.995. |
| Linearity | Analyze 5-7 concentration levels (e.g., 10-200 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike a known amount of analyte into a placebo or sample matrix at 3 levels (80%, 100%, 120%). | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the same sample. | % RSD ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N of 3 for LOD and 10 for LOQ. |
6. Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing/Fronting | Column contamination; pH of mobile phase inappropriate; column degradation. | Flush column; ensure mobile phase pH is at least 2 units away from analyte pKa; replace column if old. |
| Retention Time Drift | Inadequate system equilibration; column temperature fluctuation; mobile phase composition change. | Equilibrate longer; use a column thermostat; prepare fresh mobile phase daily. |
| Poor Resolution | Incorrect mobile phase strength; column aging. | Decrease acetonitrile percentage to increase retention and separation; replace column. |
| Extraneous Peaks | Contaminated diluent/mobile phase; sample carryover; air bubbles in detector. | Use fresh, high-purity solvents; run blank injections to check for carryover; purge detector and pump lines. |
This application note provides a comprehensive, scientifically-grounded protocol for the HPLC analysis of this compound in reaction mixtures. The described RP-HPLC method is simple, accurate, and robust. Its demonstrated stability-indicating nature ensures that it can reliably distinguish the active compound from process-related impurities and degradation products. This method is well-suited for routine use in both research and quality control laboratories to support the development and manufacturing of pharmaceuticals and fine chemicals.
8. References
-
Douša, M., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 391-397. Available at: 5
-
Douša, M., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. PubMed. Available at: 6
-
ChemicalBook. (n.d.). This compound synthesis. Available at: 2
-
ResearchGate. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent | Request PDF. Available at: 7
-
Organic Syntheses. (n.d.). Cyanoacetamide. Available at: 3
-
BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Cyano-2-(hydroxyimino)acetamide. Available at: 8
-
BenchChem. (2025). Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone. Available at: 4
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98341, this compound. Available at: 1
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
catalytic hydrogenation of nitroso-cyanoacetamide to 2-Amino-2-cyanoacetamide.
An Application Note and Protocol for the Synthesis of 2-Amino-2-cyanoacetamide via Catalytic Hydrogenation
Abstract
This document provides a comprehensive guide for the synthesis of this compound (CAS: 6719-21-7), a valuable building block in organic synthesis.[1][2] The protocol details a robust, two-step process commencing with the nitrosation of commercially available cyanoacetamide to yield the intermediate, nitroso-cyanoacetamide. The core of this guide is a detailed exposition on the subsequent catalytic hydrogenation of this intermediate to the final product. We delve into the underlying reaction principles, provide a meticulously detailed, step-by-step experimental protocol, and address critical safety considerations, particularly concerning the handling of pyrophoric catalysts and high-pressure hydrogenation. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this compound.
Introduction and Scientific Principles
This compound is a versatile chemical intermediate used in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][2] Its preparation via the reduction of a nitroso precursor is an efficient synthetic strategy. The overall process, which can be adapted for industrial-scale production, involves two key transformations as outlined in Figure 1.[3][4]
-
Nitrosation: Cyanoacetamide is reacted with a nitrite salt, typically sodium nitrite, under controlled acidic conditions (pH ≈ 2) to form 2-cyano-2-nitrosoacetamide.[3] This step is crucial for installing the nitrogen functionality that will be subsequently reduced.
-
Catalytic Hydrogenation: The nitroso group of the intermediate is selectively reduced to a primary amine using molecular hydrogen in the presence of a heterogeneous catalyst. This transformation is the focal point of this guide.
Catalytic hydrogenation is a cornerstone of chemical synthesis, valued for its efficiency and clean reaction profile, often producing water as the primary byproduct.[5] The reduction of a nitroso group to an amine on a catalyst surface is a complex process that proceeds through several intermediates, including hydroxylamines.[5][6] The generally accepted mechanism involves the adsorption of both the hydrogen gas and the nitroso-containing substrate onto the active sites of the metal catalyst. This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the nitrogen, leading to the final amine product.[7][8]
The choice of catalyst is paramount for achieving high yield and selectivity. Precious metal catalysts such as Palladium on Carbon (Pd/C) or Platinum (Pt) are highly effective.[5][9] Raney Nickel, a more cost-effective alternative, is also widely used and can be advantageous in preventing side reactions like dehalogenation in more complex substrates.[5][10][11]
Figure 1: Overall synthetic workflow from Cyanoacetamide to this compound.
Detailed Experimental Protocols
This section provides validated, step-by-step procedures for the synthesis.
Part A: Synthesis of 2-Cyano-2-nitrosoacetamide (Intermediate)
This protocol is adapted from established industrial methods.[3]
Materials:
-
Cyanoacetamide (CAS: 107-91-5)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 37%
-
Deionized Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and pH probe, add 33.5 kg of cyanoacetamide to 78 liters of water.
-
Adjust the pH of the slurry to 2.3 by the slow addition of 37% hydrochloric acid.
-
Prepare a solution of 28.7 kg of sodium nitrite in 45 liters of water.
-
Begin adding the sodium nitrite solution to the cyanoacetamide slurry over a period of approximately 7 hours.
-
Throughout the addition, maintain the reaction temperature below 40°C (cooling may be necessary) and the pH between 1.5 and 2.5 by concurrently adding 37% hydrochloric acid.
-
The 2-cyano-2-nitrosoacetamide intermediate will begin to crystallize from the solution as a yellow-red solid during the addition.
-
After the addition is complete, stir the resulting yellow suspension overnight at room temperature.
-
Cool the suspension to 5°C and filter the solid product. The isolated intermediate can be used directly in the next step, preferably without extensive drying to minimize handling of the potentially unstable dry solid.
Part B: Catalytic Hydrogenation to this compound
Critical Safety Precautions:
-
Fire and Explosion Hazard: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[12] All operations must be conducted in a well-ventilated fume hood or designated hydrogenation area, away from ignition sources.[13][14]
-
Pyrophoric Catalysts: Dry Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric and can ignite spontaneously upon exposure to air, especially after use when charged with hydrogen.[15][16] Handle these catalysts as a water-wet slurry or under an inert atmosphere.[16]
-
Pressure Equipment: Use a hydrogenation reactor (e.g., a Parr shaker or autoclave) rated for the intended pressure. Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[13]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory. For handling pyrophoric catalysts, specialized gloves (e.g., butyl rubber) may be required.[12]
-
Exothermic Reaction: The reduction of nitro/nitroso groups is highly exothermic.[6] Monitor the reaction temperature closely and have a cooling system ready.
Materials & Equipment:
-
2-Cyano-2-nitrosoacetamide (from Part A)
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), wet
-
Solvent: Methanol (MeOH)
-
High-pressure hydrogenation reactor with stirring mechanism
-
Hydrogen gas source (high purity)
-
Nitrogen gas source (for purging)
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a filter press)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation vessel is clean and dry. Inspect all seals and gauges to confirm they are in good working order.[13]
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully add the wet Pd/C catalyst to the reaction vessel. A typical catalyst loading is 1-5% by weight relative to the substrate.
-
Solvent and Substrate Addition: Add methanol to the vessel, followed by the 2-cyano-2-nitrosoacetamide intermediate. Ensure the final reaction mixture volume does not exceed two-thirds of the vessel's capacity.[13]
-
System Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least 3-5 times to completely remove all oxygen from the headspace and the solution.[15][16]
-
Hydrogenation:
-
After the final nitrogen vent, evacuate the vessel briefly before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-40°C).
-
Monitor the reaction by observing the drop in hydrogen pressure, which indicates consumption. The reaction is typically complete within a few hours.
-
-
Reaction Completion and Shutdown:
-
Catalyst Filtration (Handle with Extreme Caution):
-
Prepare a pad of Celite® in a filtration funnel and wet it with methanol.
-
Under a nitrogen atmosphere if possible, transfer the reaction slurry onto the Celite pad to filter off the Pd/C catalyst.
-
Wash the catalyst on the filter with small portions of fresh methanol.
-
Crucially, do not allow the filtered catalyst cake to dry. Immediately quench the used catalyst by transferring the Celite pad and catalyst into a container with copious amounts of water.[14][15] This prevents it from becoming pyrophoric.
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Concentrate the solution under reduced pressure at a temperature below 45°C.
-
As the volume is reduced, the this compound product will precipitate.
-
Cool the resulting slurry to 0-5°C and stir for at least one hour to maximize crystallization.
-
Filter the white to beige solid product, wash with a small amount of chilled methanol, and dry under vacuum at 40-45°C.[17]
-
Data and Expected Results
The described protocol, when executed with precision, should yield high-purity this compound. The following table summarizes typical parameters and expected outcomes for a lab-scale reaction.
| Parameter | Value / Condition | Rationale & Notes |
| Substrate | 2-Cyano-2-nitrosoacetamide | Intermediate from the nitrosation of cyanoacetamide. |
| Catalyst | 5% Pd/C (50% wet) | A highly efficient and common catalyst for nitro/nitroso group reduction.[9] |
| Catalyst Loading | 2 mol% (relative to substrate) | Balances reaction rate with cost and ease of filtration. |
| Solvent | Methanol | Excellent solvent for the substrate and product; commonly used in hydrogenations.[3] |
| H₂ Pressure | 60 psi (approx. 4 bar) | Moderate pressure is sufficient for this transformation and is manageable in standard lab autoclaves. |
| Temperature | 30 °C | The reaction is exothermic; mild heating may initiate it, but cooling might be needed to control the temperature. |
| Reaction Time | 2-4 hours | Monitor via H₂ uptake; can also be checked by TLC or HPLC. |
| Expected Yield | > 85% | Based on the hydrogenation step. |
| Expected Purity | > 99% (by HPLC) | Purity can be further improved by recrystallization from methanol if needed.[17] |
| Appearance | Beige to tan powder | As described in chemical supplier data.[1] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Stalled H₂ Uptake | 1. Catalyst poisoning (e.g., by sulfur or halide impurities).2. Insufficient catalyst loading.3. Poor mixing/agitation. | 1. Use higher purity starting materials. Increase catalyst loading.2. Add more catalyst (after safely purging the system with N₂).3. Increase the stirring speed. |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during work-up/isolation.3. Catalyst deactivation. | 1. Extend reaction time or increase H₂ pressure/temperature moderately.2. Ensure complete precipitation before filtration; minimize washing solvent volume.3. Use fresh, active catalyst. |
| Formation of Side Products | Condensation of intermediates (e.g., hydroxylamine with nitroso) can form colored azo/azoxy compounds.[6] | Ensure efficient hydrogenation by maintaining adequate H₂ pressure and good mixing to quickly reduce intermediates. |
| Difficulty Filtering Catalyst | Catalyst particles are too fine. | Use a filter aid like Celite®. Ensure the filter paper is properly seated. |
Conclusion
The catalytic hydrogenation of 2-cyano-2-nitrosoacetamide is an effective and high-yielding method for producing this compound. Success hinges on a clear understanding of the reaction principles, careful execution of the protocol, and an unwavering commitment to safety. The handling of high-pressure hydrogen and pyrophoric catalysts requires rigorous adherence to established safety procedures to mitigate risks of fire and explosion. By following the detailed guidelines in this application note, researchers can reliably synthesize this important chemical intermediate for further applications in discovery and development.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 3. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]
- 4. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. njhjchem.com [njhjchem.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
The Strategic Application of 2-Amino-2-cyanoacetamide in Solid-Phase Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern drug discovery and combinatorial chemistry, the demand for efficient and robust synthetic methodologies is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid generation of large libraries of compounds for high-throughput screening.[1][2] Central to the success of SPOS is the selection of versatile building blocks that can be readily immobilized and subsequently elaborated into diverse molecular scaffolds. 2-Amino-2-cyanoacetamide, a compact and highly functionalized molecule, presents a unique opportunity for innovation in this field. Its structure, featuring a primary amine, a cyano group, an amide, and an active methylene group, offers multiple points for diversification and cyclization, making it an ideal candidate for the solid-phase synthesis of complex and biologically relevant molecules.[3][4]
This technical guide provides a comprehensive overview of the application of this compound in solid-phase organic synthesis. We will delve into detailed protocols for its immobilization, its use in key chemical transformations, and its potential for the construction of diverse heterocyclic libraries. The causality behind experimental choices will be explained, ensuring that researchers can not only replicate the described methods but also adapt them to their specific synthetic goals.
Part 1: Immobilization of this compound on Solid Support
The successful implementation of any solid-phase synthetic strategy begins with the efficient and stable anchoring of the initial building block to the resin. For this compound, the primary α-amino group serves as a convenient handle for attachment to various solid supports. The choice of resin is critical and depends on the desired cleavage conditions and the stability of the target molecules to acid. 2-Chlorotrityl chloride (2-CTC) resin is a particularly suitable choice as it allows for the mild cleavage of the final product, preserving acid-sensitive functionalities.[5]
Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin
This protocol details the attachment of this compound to 2-chlorotrityl chloride resin. The use of a hindered base like diisopropylethylamine (DIPEA) is crucial to prevent the quaternization of the amine.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Amino Acid Solution: In a separate flask, dissolve this compound (2.0 eq, 3.2 mmol, 317 mg) in a mixture of anhydrous DCM (10 mL) and anhydrous DMF (2 mL). Add DIPEA (4.0 eq, 6.4 mmol, 1.12 mL) to the solution.
-
Coupling: Drain the DCM from the swollen resin and add the solution of this compound and DIPEA. Shake the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction vessel and shake for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Causality and Insights:
-
The 2-chlorotrityl linker forms a highly acid-labile ether bond with the amino group, allowing for cleavage under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in DCM), which is orthogonal to many common protecting groups used in organic synthesis.[5]
-
The use of a mixture of DCM and DMF as the solvent ensures the solubility of the polar this compound while maintaining good swelling of the polystyrene-based resin.
-
Capping with methanol is a critical step to prevent side reactions in subsequent synthetic steps involving unreacted resin sites.
Caption: Workflow for the immobilization of this compound.
Part 2: Solid-Phase Knoevenagel Condensation
The active methylene group of the immobilized this compound is readily deprotonated under basic conditions, making it an excellent nucleophile for Knoevenagel condensation with aldehydes. This reaction is a powerful tool for the synthesis of α,β-unsaturated cyanoacrylamides, which are valuable scaffolds in medicinal chemistry, known to act as Michael acceptors.[6]
Protocol 2: Knoevenagel Condensation with Aldehydes on Solid Support
This protocol describes the piperidine-catalyzed Knoevenagel condensation of the immobilized this compound with a representative aldehyde.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Aldehyde (e.g., benzaldehyde)
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the immobilized this compound resin (0.5 g) in anhydrous DMF (10 mL) for 30 minutes.
-
Reaction Mixture: In a separate vial, prepare a solution of the aldehyde (5.0 eq) and piperidine (5.0 eq) in anhydrous DMF.
-
Condensation: Drain the DMF from the swollen resin and add the aldehyde/piperidine solution. Shake the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
-
Cleavage and Analysis (Optional): To analyze the product, a small amount of resin can be treated with a cleavage cocktail (e.g., 2% TFA in DCM) for 30 minutes. The solution is then collected, concentrated, and analyzed by LC-MS and NMR.
Table 1: Representative Knoevenagel Condensation Conditions and Outcomes
| Aldehyde | Base | Solvent | Time (h) | Yield (crude) | Purity (LC-MS) |
| Benzaldehyde | Piperidine | DMF | 16 | >95% | >90% |
| 4-Chlorobenzaldehyde | Piperidine | DMF | 16 | >95% | >90% |
| Isobutyraldehyde | Piperidine | DMF | 24 | ~80% | >85% |
| Cinnamaldehyde | Piperidine | DMF | 16 | >90% | >85% |
Causality and Insights:
-
Piperidine acts as a base to deprotonate the active methylene group, initiating the condensation, and also as a nucleophilic catalyst.
-
The reaction is typically driven to completion by using an excess of the aldehyde and base.
-
The progress of the reaction can be monitored by taking a few beads of the resin and performing a colorimetric test (e.g., with a primary amine to detect the remaining aldehyde).
Part 3: Diversification through the α-Amino Group
A key advantage of using this compound over cyanoacetic acid is the presence of the free α-amino group on the immobilized scaffold. This amine can serve as a point for further diversification, allowing for the introduction of a wide range of substituents through acylation, sulfonylation, or reductive amination.
Protocol 3: N-Acylation of Immobilized this compound
This protocol outlines a standard procedure for the acylation of the α-amino group using an acid chloride.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Acid chloride (e.g., benzoyl chloride)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the resin (0.5 g) in anhydrous DMF (10 mL) for 30 minutes.
-
Acylation: Add DIPEA (5.0 eq) to the swollen resin, followed by the dropwise addition of the acid chloride (3.0 eq). Shake the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Caption: Diversification strategies for the immobilized this compound.
Part 4: Solid-Phase Synthesis of Heterocyclic Scaffolds
The polyfunctional nature of this compound makes it an excellent starting material for the solid-phase synthesis of a variety of heterocyclic compounds.[7][8] By choosing the appropriate reaction partners, diverse ring systems can be constructed on the solid support.
Protocol 4: Solid-Phase Synthesis of a Pyrimidine Derivative
This protocol describes a potential route to a dihydropyrimidine derivative through the reaction of the Knoevenagel product (from Protocol 2) with a suitable amidine.
Materials:
-
Resin-bound α,β-unsaturated cyanoacrylamide from Protocol 2
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Sodium ethoxide (NaOEt) in ethanol
-
Ethanol, anhydrous
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the resin from Protocol 2 (0.5 g) in anhydrous ethanol (10 mL) for 30 minutes.
-
Cyclization: Add a solution of the amidine hydrochloride (5.0 eq) and sodium ethoxide (5.5 eq) in anhydrous ethanol. Heat the mixture at 60°C and shake for 18 hours.
-
Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with ethanol (3 x 10 mL), water (3 x 10 mL), ethanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
-
Cleavage and Analysis: Cleave the product from the resin using a 2% TFA in DCM solution and analyze by LC-MS and NMR to confirm the structure of the dihydropyrimidine derivative.
Causality and Insights:
-
This reaction proceeds through a Michael addition of the amidine to the electron-deficient double bond of the cyanoacrylamide, followed by an intramolecular cyclization and tautomerization to form the stable pyrimidine ring.
-
The choice of base is important to ensure the formation of the free amidine from its hydrochloride salt without causing significant side reactions.
Conclusion
This compound is a powerful and underutilized building block for solid-phase organic synthesis. Its rich functionality allows for straightforward immobilization, diversification at multiple positions, and the construction of complex heterocyclic scaffolds. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile molecule in their drug discovery and combinatorial chemistry endeavors. By understanding the underlying chemical principles and the rationale behind the experimental choices, scientists can confidently employ this compound to accelerate the synthesis of novel and diverse chemical libraries.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. ijpsr.com [ijpsr.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-2-cyanoacetamide
Welcome to the technical support center for the synthesis of 2-Amino-2-cyanoacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the common challenges of this synthesis.
Route 1: Synthesis from Cyanoacetamide via Nitrosation and Hydrogenation
This two-step process involves the nitrosation of cyanoacetamide to form an intermediate, nitrosocyanoacetamide, which is then catalytically hydrogenated to the final product.[1][2]
Reaction Overview
Step 1: Nitrosation Cyanoacetamide is reacted with a nitrite source, typically sodium nitrite, in an acidic medium to yield nitrosocyanoacetamide.[1][2]
Step 2: Catalytic Hydrogenation The intermediate nitrosocyanoacetamide is then reduced, commonly through catalytic hydrogenation, to this compound.[1]
Experimental Protocol
Step 1: Synthesis of Nitrosocyanoacetamide
-
In a well-ventilated fume hood, dissolve 2.0 kg of cyanoacetamide and 1.8 kg of sodium nitrite in 4.3 liters of water in a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the mixture to 20°C.
-
Slowly add 2.4 liters of 37% hydrochloric acid dropwise over 6 hours, maintaining the reaction temperature between 40-50°C. Careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, continue stirring the resulting suspension at 35-40°C for an additional 40-50 minutes.
-
Cool the mixture to 10°C to precipitate the product.
-
Filter the white crystalline product by suction, wash it with cold water, and dry it under vacuum at 40°C. This should yield approximately 2.5 kg of nitrosocyanoacetamide.[2]
Step 2: Synthesis of this compound
-
Prepare a solution or suspension of the nitrosocyanoacetamide intermediate in a suitable solvent (e.g., water, isopropanol).
-
Add a hydrogenation catalyst, such as platinum on carbon (Pt/C) or Raney nickel. The choice of catalyst can significantly impact the reaction efficiency and selectivity.
-
Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere. The pressure and temperature will depend on the chosen catalyst and solvent system.
-
Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
Upon completion, filter off the catalyst.
-
The crude this compound can be purified by recrystallization. For example, dissolving the crude product in water at 85°C and then rapidly cooling to 0°C can yield a product with high purity.[1]
Troubleshooting Guide: Route 1
| Symptom | Possible Cause | Suggested Solution |
| Low yield of nitrosocyanoacetamide | Incorrect pH during nitrosation. A pH around 2 is optimal to prevent side reactions and the formation of nitrous gases.[1] | Carefully monitor and maintain the pH at approximately 2 by controlling the rate of acid addition. |
| Temperature too high or too low. | Maintain the reaction temperature within the recommended range (40-50°C during addition, 35-40°C for post-stirring).[2] | |
| Impure cyanoacetamide starting material. | Use high-purity cyanoacetamide or recrystallize the starting material before use. | |
| Incomplete hydrogenation | Inactive or poisoned catalyst. | Use a fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress closely. | |
| Formation of by-products during hydrogenation | Over-reduction of the nitrile or amide groups. | Choose a selective catalyst and optimize the reaction conditions (temperature, pressure) to favor the reduction of the nitroso group. |
| Difficulty in isolating the final product | Product is highly soluble in the reaction solvent. | Concentrate the reaction mixture under reduced pressure to induce precipitation. Cool the solution to a lower temperature. |
Frequently Asked Questions (FAQs): Route 1
-
Q: Why is pH control so critical in the nitrosation step?
-
A: Maintaining a pH of around 2 is essential for several reasons. It prevents the formation of significant amounts of by-products, suppresses the release of toxic nitrous gases, and results in a product that is easier to isolate.[1]
-
-
Q: What are the best catalysts for the hydrogenation step?
-
A: While several catalysts can be used, platinum-based catalysts are often effective for the reduction of the intermediate to this compound.[1] The optimal choice will depend on your specific reaction conditions and desired selectivity.
-
-
Q: How can I monitor the progress of the hydrogenation reaction?
-
A: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the disappearance of the nitrosocyanoacetamide starting material and the appearance of the this compound product.
-
Workflow for Route 1
Caption: Workflow for the synthesis of this compound from cyanoacetamide.
Route 2: Synthesis from Aminocyanoacetic Acid Ethyl Ester via Amidation
This method involves the direct amidation of aminocyanoacetic acid ethyl ester with ammonia to produce this compound.[3]
Reaction Overview
Aminocyanoacetic acid ethyl ester is treated with ammonia in a suitable solvent, typically methanol, to yield the desired product.
Experimental Protocol
-
In a suitable reaction vessel, dissolve aminocyanoacetic acid ethyl ester in methanol.
-
Cool the solution to 0-5°C.
-
Purge the solution with ammonia gas for approximately 1 hour. The reaction is exothermic, so cooling is necessary to maintain the desired temperature.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure at 40-45°C.
-
Cool the concentrated mixture to 0-5°C and stir for 1 hour to precipitate the product.
-
Filter the solid, wash it with chilled methanol, and dry it under vacuum at 35-40°C.
-
For further purification, the product can be recrystallized from methanol. This involves dissolving the crude product in hot methanol, treating with activated charcoal if necessary, filtering, concentrating the filtrate, and cooling to induce crystallization.[3]
Troubleshooting Guide: Route 2
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient ammonia. | Ensure a sufficient excess of ammonia is used. Purging with ammonia gas for an adequate amount of time is crucial. |
| Reaction temperature is too low. | While the initial addition of ammonia is done at low temperature to control the exotherm, allowing the reaction to slowly warm to room temperature might be necessary for completion. | |
| Short reaction time. | Extend the reaction time and monitor for completion by TLC. | |
| Presence of starting material in the final product | Inefficient work-up or purification. | Ensure proper precipitation of the product by concentrating the solution and cooling. Recrystallization from methanol is an effective purification step.[3] |
| Low yield | Loss of product during filtration and washing. | Use chilled methanol for washing to minimize the solubility of the product. |
| Hydrolysis of the ester or amide groups. | Ensure anhydrous conditions if possible and avoid prolonged exposure to high temperatures or acidic/basic conditions during work-up. |
Frequently Asked Questions (FAQs): Route 2
-
Q: What is the role of methanol in this reaction?
-
A: Methanol serves as a solvent for the aminocyanoacetic acid ethyl ester and allows for good miscibility with the ammonia gas. Its volatility also makes it easy to remove during the work-up.
-
-
Q: Can I use aqueous ammonia instead of ammonia gas?
-
A: While aqueous ammonia can also be a source of ammonia, using ammonia gas in methanol is often preferred to minimize the presence of water, which could potentially lead to hydrolysis side reactions.
-
-
Q: How do I know when the reaction is complete?
-
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot corresponding to the starting material (aminocyanoacetic acid ethyl ester) should diminish and a new spot for the product (this compound) should appear.
-
Workflow for Route 2
Caption: Workflow for the synthesis of this compound from aminocyanoacetic acid ethyl ester.
General FAQs
-
Q: How can I purify the final product, this compound?
-
A: Recrystallization is a common and effective method. Methanol is a suitable solvent for recrystallization.[3] The process generally involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.
-
-
Q: What are the key safety precautions to consider during these syntheses?
-
A: Both routes involve hazardous materials. In Route 1, hydrochloric acid is corrosive, and sodium nitrite is an oxidizer. The hydrogenation step involves flammable hydrogen gas under pressure. In Route 2, ammonia gas is toxic and corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals used.
-
Data Summary: Comparison of Synthetic Routes
| Feature | Route 1: From Cyanoacetamide | Route 2: From Aminocyanoacetic Acid Ethyl Ester |
| Starting Materials | Cyanoacetamide, sodium nitrite, hydrochloric acid | Aminocyanoacetic acid ethyl ester, ammonia |
| Number of Steps | Two | One |
| Key Reaction Types | Nitrosation, Catalytic Hydrogenation | Amidation |
| Typical Yield | Can be high, but dependent on both steps. | A reported yield is 53.6% after purification.[3] |
| Advantages | Readily available and inexpensive starting material (cyanoacetamide). | A more direct, one-step synthesis. |
| Disadvantages | Two-step process, requires handling of hazardous reagents and high-pressure hydrogenation. | The starting material, aminocyanoacetic acid ethyl ester, may be less readily available or more expensive. |
References
common side reactions in 2-Amino-2-cyanoacetamide synthesis and how to avoid them
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for the synthesis of 2-Amino-2-cyanoacetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common industrial and lab-scale synthesis routes for this compound?
There are two primary, well-documented routes for synthesizing this compound. The choice between them often depends on the availability of starting materials, scale, and desired purity.
-
Route A: Nitrosation of Cyanoacetamide followed by Catalytic Hydrogenation. This is a robust method that starts with the commercially available and inexpensive cyanoacetamide. The process involves two key steps:
-
Step 1: Nitrosation: Cyanoacetamide is reacted with a nitrite salt (e.g., sodium nitrite) under acidic conditions to form an intermediate, 2-cyano-2-(hydroxyimino)acetamide (also known as nitrosocyanoacetamide).[1][2]
-
Step 2: Reduction: The intermediate is then catalytically hydrogenated to yield the final product, this compound.[1]
-
-
Route B: Ammonolysis of an Amino Cyanoacetic Acid Ester. This route involves the treatment of an ester, such as aminocyanoacetic acid ethyl ester, with ammonia.[3] This method is more direct if the starting ester is readily available. The reaction is typically performed in a solvent like methanol at low temperatures.
Each route presents unique challenges, particularly concerning side reactions and purification, which will be addressed in the following sections.
Q2: During the nitrosation of cyanoacetamide (Route A), my reaction is inefficient, produces brown/orange fumes, and yields a product that is difficult to isolate. What is causing this and how can I fix it?
This is a classic issue of improper reaction control, specifically pH and temperature. The active nitrosating agent, nitrous acid (HONO), is formed in situ from a nitrite salt and a mineral acid. It exists in a delicate equilibrium.
Causality:
-
Brown Fumes (NOx): If the pH is too low (excessively acidic), nitrous acid dismutates into nitric oxide (NO) and nitric acid (HNO₃). The NO is then rapidly oxidized by air to nitrogen dioxide (NO₂), the brown gas you are observing. This decomposition consumes your active reagent and creates a hazardous off-gassing event.
-
Low Yield & Impurities: If the pH is too high, the concentration of the active electrophile (protonated HONO or N₂O₃) is insufficient, leading to an incomplete reaction. Maintaining a precise pH is critical to prevent the formation of by-products and ensure the desired product precipitates in a filterable form.[1]
Troubleshooting & Prevention:
| Parameter | Recommended Action | Scientific Rationale |
| pH Control | Maintain a stable pH of approximately 2 throughout the addition of acid.[1][2] Use a calibrated pH meter and add the acid dropwise. | This pH level optimizes the formation of the active nitrosating agent while minimizing the decomposition pathway that leads to NOx gas formation.[1] |
| Temperature | Keep the reaction temperature between 0-5 °C during reagent addition, then allow for a controlled stir time at a slightly elevated temperature (e.g., 35-40 °C) as per established protocols.[2] | The initial low temperature controls the exotherm of the reaction and the stability of nitrous acid. The subsequent warming period drives the reaction to completion. |
| Reagent Addition | Add the acid (e.g., HCl) solution slowly and sub-surface to the stirred suspension of cyanoacetamide and sodium nitrite. | Slow, controlled addition prevents localized areas of low pH, which are the primary cause of NOx formation. |
Below is a workflow diagram to troubleshoot this critical step.
References
Technical Support Center: Troubleshooting Low Conversion in 2-Amino-2-cyanoacetamide Reactions
Welcome to the technical support center for the synthesis of 2-Amino-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis, while seemingly straightforward, can be prone to issues of low conversion and impurity formation. This guide will focus on the two most common synthetic routes and provide a structured approach to identifying and resolving the root causes of poor reaction performance.
Two Primary Synthetic Routes:
-
Route A: Aminolysis of ethyl 2-amino-2-cyanoacetate with ammonia.
-
Route B: Nitrosation of cyanoacetamide followed by catalytic hydrogenation of the resulting 2-cyano-2-hydroxyiminoacetamide.
This guide is divided into a detailed Troubleshooting Guide and a frequently asked questions (FAQ) section to directly address your experimental challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to address specific issues you may encounter.
Route A: Aminolysis of Ethyl 2-amino-2-cyanoacetate
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of starting material (ethyl 2-amino-2-cyanoacetate) remaining even after prolonged reaction time. What could be the cause?
Answer:
This is a common issue that typically points to one of three main areas: insufficient ammonia, suboptimal temperature control, or the presence of moisture.
Causality Explained: The aminolysis of an ester is a nucleophilic acyl substitution reaction. Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. For this reaction to proceed to completion, a sufficient concentration of ammonia is required to drive the equilibrium towards the product. The reaction is also temperature-sensitive; low temperatures are necessary to favor the amide product and minimize side reactions, but too low a temperature can significantly slow down the reaction rate.
Troubleshooting Protocol:
-
Verify Ammonia Concentration:
-
If using aqueous ammonia, ensure a concentrated solution is used (e.g., 28-30%).[1] Using dilute ammonia will introduce excess water, which can lead to hydrolysis of the ester starting material or the nitrile group, and will not provide a high enough concentration of the ammonia nucleophile.
-
If using ammonia gas, ensure a steady and sufficient flow is bubbled through the reaction mixture.[2] The reaction vessel should be equipped with a gas dispersion tube to maximize gas-liquid contact.
-
Consider using methanolic ammonia, which can provide a high concentration of ammonia in an organic solvent, potentially improving solubility and reactivity.
-
-
Optimize Temperature Control:
-
The reaction is typically run at low temperatures (0-5 °C) to maximize precipitation of the product and minimize side reactions.[2]
-
Ensure your cooling bath is consistently maintaining this temperature range. Fluctuations in temperature can affect the reaction rate and product solubility.
-
-
Ensure Anhydrous Conditions (if using ammonia gas/methanolic ammonia):
-
Moisture can compete with ammonia in the nucleophilic attack on the ester, leading to the formation of 2-amino-2-cyanoacetic acid as a byproduct.
-
Use dry solvents and glassware. If using ammonia gas, pass it through a drying agent (e.g., a column of potassium hydroxide pellets) before introducing it into the reaction mixture.
-
Workflow for Troubleshooting Incomplete Conversion in Aminolysis:
Caption: Troubleshooting workflow for low conversion in the aminolysis of ethyl 2-amino-2-cyanoacetate.
Route B: Nitrosation of Cyanoacetamide and Catalytic Hydrogenation
Question 2: I am getting a low yield of the intermediate, 2-cyano-2-hydroxyiminoacetamide, during the nitrosation of cyanoacetamide. What are the likely causes?
Answer:
Low yield in this step is almost always due to improper pH or temperature control, leading to side reactions and decomposition.
Causality Explained: The nitrosation of an active methylene compound like cyanoacetamide requires the formation of nitrous acid (HNO₂) in situ from a nitrite salt (e.g., sodium nitrite) and a mineral acid. The pH must be carefully controlled to be acidic enough to generate nitrous acid, but not so acidic that it causes significant hydrolysis of the amide or nitrile functionalities. The reaction is also exothermic, and the intermediate nitrous acid is unstable at higher temperatures, which can lead to the formation of nitrogen oxides and other byproducts.
Troubleshooting Protocol:
-
Strict pH Control:
-
The optimal pH for this reaction is approximately 2.[3]
-
Use a calibrated pH meter to monitor the pH throughout the addition of the acid. Add the acid slowly and dropwise to avoid localized areas of high acidity.
-
A pH that is too high will result in incomplete formation of nitrous acid, while a pH that is too low can accelerate hydrolysis of the starting material and product.
-
-
Maintain Low Temperature:
-
The reaction should be maintained between 0-5 °C using an ice-salt bath.
-
Elevated temperatures can lead to the decomposition of nitrous acid, forming colored nitrogen oxides (a brownish gas), and can also promote hydrolysis side reactions.
-
-
Monitor Reaction Progress:
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of cyanoacetamide.
-
| Parameter | Optimal Range | Consequence of Deviation |
| pH | ~2 | > 2: Incomplete reaction. < 2: Increased hydrolysis. |
| Temperature | 0-5 °C | > 5 °C: Decomposition of nitrous acid, increased side reactions. |
| Reaction Time | 1-2 hours | Too short: Incomplete reaction. Too long: Potential for product degradation. |
Table 1: Optimal Reaction Parameters for the Nitrosation of Cyanoacetamide.
Question 3: The catalytic hydrogenation of 2-cyano-2-hydroxyiminoacetamide is sluggish and gives a low yield of this compound. What could be the problem?
Answer:
A low yield in the hydrogenation step often points to issues with the catalyst, the presence of impurities that act as catalyst poisons, or suboptimal reaction conditions.
Causality Explained: Catalytic hydrogenation involves the addition of hydrogen across the oxime double bond. The efficiency of this process is highly dependent on the activity of the catalyst surface. Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting. Common poisons for platinum group metal catalysts include sulfur compounds, and in some cases, residual starting materials or byproducts from the previous step.
Troubleshooting Protocol:
-
Catalyst Selection and Handling:
-
Noble metal catalysts such as platinum on carbon (Pt/C) are commonly used.[3] Other options include palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). The choice of catalyst can influence the reaction rate and selectivity.
-
Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
The catalyst loading should be optimized; typically 5-10 mol% is a good starting point.
-
-
Purity of the Starting Material:
-
Ensure the 2-cyano-2-hydroxyiminoacetamide intermediate is of high purity. Residual nitrite or other reagents from the previous step can act as catalyst poisons. It is advisable to wash the intermediate thoroughly before proceeding to the hydrogenation.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen. Ensure the system is properly sealed and can maintain the desired pressure.
-
Solvent: A variety of solvents can be used, including water, alcohols, or acetic acid. The choice of solvent can affect the solubility of the substrate and the activity of the catalyst.
-
Temperature: While some hydrogenations can be run at room temperature, gentle heating may be required to increase the reaction rate. However, excessive heat can lead to side reactions.
-
Troubleshooting Workflow for Catalytic Hydrogenation:
Caption: Decision tree for troubleshooting low yield in the catalytic hydrogenation of 2-cyano-2-hydroxyiminoacetamide.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my this compound synthesis?
A1: Both TLC and HPLC are effective methods.
-
TLC: This is a quick and convenient method for qualitative monitoring. A typical mobile phase for both synthetic routes could be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress. Staining with potassium permanganate or viewing under UV light can help visualize the spots. A patent for a related synthesis mentions monitoring by TLC.[2]
-
HPLC: This provides quantitative data on the conversion and the formation of any impurities. A reverse-phase C18 column is often suitable.[4][5] The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid or a buffer. Developing an HPLC method will allow you to accurately determine the reaction endpoint and the purity of your product.
Q2: I have obtained my crude this compound, but I am having difficulty purifying it by crystallization. It either oils out or the recovery is very low. What should I do?
A2: Crystallization issues are common and can often be resolved by adjusting the solvent system and cooling rate.
-
Oiling Out: This occurs when the solute is not soluble in the hot solvent but is also not crystalline at the temperature of precipitation. To remedy this, you can try adding a co-solvent in which the compound is more soluble to the hot mixture until the oil redissolves, then allow it to cool slowly. Alternatively, using a larger volume of the primary solvent may help.
-
Low Recovery: This suggests your product has significant solubility in the crystallization solvent even at low temperatures.
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Wash the filtered crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[1]
-
A procedure for purifying this compound involves dissolving the crude product in methanol, heating to reflux, treating with activated charcoal, filtering, concentrating the filtrate, and then cooling to 0-5°C to precipitate the pure product.[2]
-
Q3: What are the most likely side products in the aminolysis of ethyl 2-amino-2-cyanoacetate?
A3: The most common side products arise from the reaction of the starting materials or product with any water present in the reaction mixture.
-
2-amino-2-cyanoacetic acid: Formed from the hydrolysis of the starting ester.
-
2-amino-malonamide: Can be formed by the hydrolysis of the nitrile group in the product. These impurities can often be removed by recrystallization. Maintaining anhydrous conditions is the best way to prevent their formation.
Q4: What is the stability of this compound and how should it be stored?
A4: this compound is generally stable under normal conditions.[6] For optimal stability, it should be stored in a tightly sealed container, away from moisture and direct sunlight, at room temperature.[6]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 4. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. This compound - Affordable Prices and High Purity [alphachemikaindia.com]
preventing decomposition of 2-Amino-2-cyanoacetamide during synthesis
Welcome to the Technical Support Center for the synthesis of 2-Amino-2-cyanoacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights. Our goal is to empower you to optimize your synthetic protocols, prevent decomposition, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two predominant and well-documented synthetic pathways for the preparation of this compound:
-
Amination of an α-Amino Ester Precursor: This common laboratory and industrial-scale method involves the reaction of an aminocyanoacetic acid ester, such as ethyl 2-amino-2-cyanoacetate, with ammonia.[1] The reaction is typically carried out in a polar solvent like methanol at low temperatures (e.g., 0-5 °C) to minimize side reactions.[1]
-
Nitrosation and Reduction of Cyanoacetamide: This alternative route starts with the readily available cyanoacetamide. The first step is a nitrosation reaction at the active methylene group using a nitrite salt (e.g., sodium nitrite) under acidic conditions (pH ~2) to form 2-cyano-2-(hydroxyimino)acetamide.[2] This intermediate is then catalytically hydrogenated to yield the final this compound.[2]
Q2: What is the general stability profile of this compound?
A2: this compound is a solid that is generally stable under normal storage conditions. For optimal stability and to maintain its integrity for up to 24 months, it should be stored at room temperature in tightly sealed containers, protected from moisture and direct sunlight. It is soluble in water and polar organic solvents like methanol.[3][4] However, in solution, its stability is significantly influenced by pH and temperature, primarily due to the susceptibility of the nitrile and amide functional groups to hydrolysis.
Q3: What are the main decomposition pathways for this compound during synthesis?
A3: The primary cause of decomposition during the synthesis of this compound is hydrolysis . The molecule contains two functional groups that are susceptible to hydrolysis: the nitrile group and the amide group.
-
Nitrile Hydrolysis: Under both acidic and basic conditions, the nitrile group can be hydrolyzed. This typically proceeds in two stages: first to an amide, and then to a carboxylic acid.[5]
-
Amide Hydrolysis: The amide group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and ammonia.
The relative rates of these hydrolysis reactions can be influenced by the specific reaction conditions, particularly pH and temperature. Generally, nitrile hydrolysis is considered to be more difficult than amide hydrolysis and often requires harsher conditions (e.g., elevated temperatures).[5]
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions based on chemical principles.
Problem 1: Low yield of this compound with the presence of multiple polar impurities on TLC.
Underlying Cause: This issue is often indicative of hydrolysis of the starting materials or the final product. The presence of water, inappropriate pH, or elevated temperatures can promote the formation of byproducts such as 2-amino-2-carboxamidoacetic acid or other related polar compounds.
Troubleshooting Steps & Scientific Rationale:
| Parameter | Recommended Action & Rationale |
| Solvent Purity | Use anhydrous solvents, particularly for the amination of ethyl 2-amino-2-cyanoacetate. The presence of water can lead to competitive hydrolysis of the ester starting material or the nitrile and amide functionalities of the product. |
| Temperature Control | Maintain low temperatures (0-5 °C) during the reaction, especially during the addition of ammonia. [1] The amination reaction is exothermic, and localized heating can accelerate decomposition. Low temperatures suppress the rate of hydrolysis side reactions. |
| pH Control | For the nitrosation/reduction route, strictly maintain the pH around 2 during the nitrosation step. [2] Deviation from this pH can lead to the formation of byproducts and the evolution of nitrous gases. In the amination route, the basicity of ammonia is generally sufficient, but avoid the addition of other strong bases that could promote hydrolysis. |
| Reaction Time | Monitor the reaction progress closely using a suitable technique like Thin Layer Chromatography (TLC). Over-extending the reaction time can increase the likelihood of product degradation. Once the reaction is complete, proceed with the workup promptly. |
Experimental Protocol: Synthesis via Amination of Ethyl 2-Amino-2-cyanoacetate [1]
-
Cool a solution of ethyl 2-amino-2-cyanoacetate in methanol to 0-5 °C in an ice bath.
-
Purge anhydrous ammonia gas into the solution for approximately 1 hour while maintaining the low temperature.
-
Monitor the reaction to completion by TLC.
-
Once complete, concentrate the reaction mass under reduced pressure at a temperature not exceeding 40-45 °C.
-
Cool the concentrated mixture to 0-5 °C and stir for 1 hour to precipitate the product.
-
Filter the solid, wash with chilled methanol, and dry under vacuum at 35-40 °C.
Problem 2: Product isolation is difficult, resulting in an oily or sticky solid instead of a crystalline powder.
Underlying Cause: This is often due to the presence of impurities that interfere with the crystallization process. Unreacted starting materials, especially the oily ethyl 2-amino-2-cyanoacetate, or hygroscopic decomposition products can lead to this issue.
Troubleshooting Steps & Scientific Rationale:
| Parameter | Recommended Action & Rationale |
| Workup Procedure | Ensure efficient removal of unreacted starting materials. A cold methanol wash is effective for removing residual ethyl 2-amino-2-cyanoacetate.[1] The product should be filtered rapidly while the mother liquor is cold to take advantage of its lower solubility at reduced temperatures.[6] |
| Purification | Recrystallization can be employed to obtain a pure, crystalline product. A common method involves dissolving the crude product in hot methanol, treating with activated charcoal to remove colored impurities, filtering, concentrating, and then cooling to induce crystallization.[1] |
| Drying | Thoroughly dry the final product under vacuum. this compound is water-soluble, and any residual moisture can lead to a non-crystalline appearance and potential for slow decomposition upon storage. |
Visualization of Key Processes
Decomposition Pathway: Hydrolysis
The primary decomposition route for this compound is hydrolysis, which can occur at either the nitrile or the amide functional group.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
A logical approach to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 3. This compound - Affordable Prices and High Purity [alphachemikaindia.com]
- 4. 6719-21-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Amino-2-cyanoacetamide
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 2-Amino-2-cyanoacetamide (CAS 6719-21-7). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of this important synthetic building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the challenges of transitioning this synthesis from the bench to larger-scale production.
Overview of the Synthetic Pathway
The industrial synthesis of this compound often proceeds from readily available starting materials. A common and direct route involves a two-step process starting from cyanoacetamide.[1][2] This pathway is generally favored for its efficiency and the availability of the initial precursor.[1]
The process can be summarized as follows:
-
Nitrosation: Cyanoacetamide is reacted with a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) to form the intermediate, 2-cyano-2-nitrosoacetamide.[1][2]
-
Catalytic Hydrogenation: The nitroso intermediate is then reduced, typically via catalytic hydrogenation, to yield the final product, this compound.[1]
This guide will focus on the scale-up challenges associated with this specific synthetic route.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: During the nitrosation step, we are observing significant gas evolution and difficulty controlling the temperature. What is the cause and how can we mitigate this?
A: This is a critical and common challenge. The reaction of sodium nitrite with hydrochloric acid to form the active nitrosating agent (nitrous acid) is exothermic. Furthermore, nitrous acid is unstable and can decompose, releasing nitrogen oxides (NOx), which are toxic gases.[2]
-
Causality: At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Rapid, uncontrolled addition of acid to the nitrite solution can lead to a thermal runaway, accelerated decomposition of nitrous acid, and excessive gas formation.
-
Troubleshooting & Mitigation:
-
Reverse Addition: Add the sodium nitrite solution slowly to the acidic solution of cyanoacetamide. This maintains an acidic environment and consumes the nitrite as it is added, preventing its accumulation and rapid decomposition.
-
Temperature Control: The reaction should be conducted at low temperatures, typically between 0-10°C, to improve the stability of nitrous acid and manage the exotherm.[1][2] Ensure your cooling system is robust enough for the larger scale.
-
pH Monitoring: Maintain a pH of approximately 2 throughout the addition.[1] This ensures efficient nitrosation while minimizing side reactions and the formation of nitrous gases.
-
Adequate Ventilation: Conduct the reaction in a well-ventilated area or a fume hood capable of handling the potential release of toxic gases.[3][4]
-
Q2: Our final product has a yellowish tint and HPLC analysis shows a persistent impurity. What is this impurity and how can we remove it?
A: The most likely impurity is unreacted 2-cyano-2-nitrosoacetamide or byproducts from its degradation. The nitroso group (-N=O) can impart color to organic compounds.
-
Causality: Incomplete hydrogenation will leave residual nitroso-intermediate in the product. This can be due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time.
-
Troubleshooting & Mitigation:
-
Reaction Monitoring: Monitor the hydrogenation reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion of the intermediate.
-
Catalyst Loading: Ensure adequate loading of the hydrogenation catalyst (e.g., Palladium on carbon). At larger scales, catalyst-to-substrate ratios may need to be re-optimized.
-
Purification: The most effective method for removing this and other impurities is recrystallization.[1][5] Solvents like water or isopropanol-water mixtures have been shown to be effective for yielding high-purity, colorless this compound.[1] The use of activated charcoal during recrystallization can also help remove colored impurities.[5]
-
Q3: We are experiencing difficulties with the filtration of the crude product after hydrogenation. The filtration is slow and the product is difficult to dry. Any suggestions?
A: Poor filtration characteristics are often due to a very fine particle size or an oily consistency of the crude product.
-
Causality: Rapid precipitation or "crashing out" of the product from the reaction mixture can lead to the formation of very small, amorphous particles that clog the filter medium. The presence of residual solvents or impurities can also lead to an oily solid.
-
Troubleshooting & Mitigation:
-
Controlled Crystallization: After the reaction is complete, control the cooling rate to encourage the growth of larger crystals. A slower cooling profile with gentle agitation is generally preferable.
-
Anti-Solvent Addition: Consider adding an anti-solvent (a solvent in which the product is insoluble) slowly to the reaction mixture to induce a more controlled crystallization.
-
Washing: Wash the filtered solid (the "filter cake") with a cold, appropriate solvent to remove residual impurities that may be causing oiling. Chilled methanol or isopropanol are often used.[1][5]
-
Drying: Use a vacuum oven at a controlled temperature (e.g., 40-45°C) to effectively remove residual solvents.[5]
-
Q4: What are the primary safety concerns when scaling up this synthesis?
A: The primary safety concerns revolve around the handling of hazardous materials and the management of reaction energetics.
-
Hazardous Materials:
-
Sodium Nitrite: An oxidizer and is toxic if ingested.
-
Hydrochloric Acid: Corrosive and can cause severe burns.[6]
-
Nitrous Gases (NOx): Highly toxic if inhaled.[2]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air.
-
This compound: Classified as harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6][7]
-
-
Procedural Hazards:
-
Exothermic Reaction: The nitrosation step requires careful thermal management to prevent runaway reactions.
-
Hydrogenation: This step is performed under pressure and requires appropriate pressure-rated equipment and safety protocols to handle flammable hydrogen gas.
-
-
Safety Protocols:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ensure all operations are conducted in a well-ventilated area.
-
Use pressure-rated equipment for hydrogenation and ensure it is properly grounded.
-
Have emergency procedures and spill kits readily available.
-
Key Process Parameters and Impurity Profile
The following table summarizes critical parameters and potential impurities to monitor during scale-up.
| Parameter | Nitrosation Step | Hydrogenation Step | Rationale |
| Temperature | 0-10°C[1][2] | 20-50°C | Controls exotherm and stability in step 1; influences reaction rate in step 2. |
| pH | ~2[1] | N/A | Optimizes the formation of the nitrosating agent and minimizes side reactions. |
| Reagent Stoichiometry | 1-2 eq. NaNO₂[1] | N/A | Excess nitrite can lead to unwanted side reactions and purification issues. |
| Hydrogen Pressure | N/A | Varies (e.g., 50-100 psi) | A key driver for the reduction reaction rate; must be optimized for the specific setup. |
| Agitation | Moderate to Good | Good | Ensures homogeneity for heat transfer and reaction; keeps catalyst suspended. |
| Potential Impurity | Source | Detection Method | Mitigation/Removal |
| Cyanoacetamide | Unreacted starting material | HPLC, TLC | Ensure complete nitrosation. |
| 2-Cyano-2-nitrosoacetamide | Incomplete hydrogenation | HPLC (can be colored) | Optimize hydrogenation; Recrystallization.[1] |
| Malonamide | Hydrolysis of amide/nitrile | HPLC | Control water content and temperature. |
Experimental Protocols
The following protocols are provided as a starting point for lab-scale development and should be thoroughly tested and optimized before scaling to larger quantities.
Protocol 1: Synthesis of 2-Cyano-2-nitrosoacetamide
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge cyanoacetamide (1.0 eq) and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add concentrated hydrochloric acid (e.g., 37%) to adjust the pH to ~2.[1]
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over several hours, ensuring the internal temperature does not exceed 10°C.[2]
-
Maintain the pH at ~2 by concurrently adding hydrochloric acid if necessary.
-
After the addition is complete, stir the resulting suspension at 5-10°C for an additional hour.
-
Filter the solid product, wash with cold water, and use the damp cake directly in the next step or dry under vacuum.
Protocol 2: Catalytic Hydrogenation to this compound
-
Charge a pressure-rated hydrogenation vessel with the damp 2-cyano-2-nitrosoacetamide from the previous step.
-
Add a suitable solvent (e.g., water or methanol).
-
Carefully add a hydrogenation catalyst (e.g., 5% Pd/C, ~1-5 mol% loading) as a slurry in the same solvent.
-
Seal the vessel, purge several times with nitrogen, and then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or periodic sampling for HPLC/TLC analysis.
-
Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Cool the mixture (e.g., to 0-5°C) to maximize product precipitation.[5]
-
Filter the solid product, wash with a small amount of chilled solvent (e.g., methanol), and dry under vacuum at 40-45°C.[5]
Caption: A typical recrystallization workflow for purification.
References
- 1. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 2. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
byproduct formation in the synthesis of 2-Amino-2-cyanoacetamide
Welcome to the technical support center for the synthesis of 2-Amino-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this critical intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your synthetic routes for higher purity and yield.
I. Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound (Target Compound 3 ) is primarily achieved through two common pathways, each with its own set of potential side reactions. A thorough understanding of these pathways is the first step in effective troubleshooting.
Synthesis Route 1: Nitrosation of 2-Cyanoacetamide followed by Reduction
This is a widely employed method that begins with the nitrosation of 2-Cyanoacetamide (1 ) to form an intermediate, 2-Cyano-2-(hydroxyimino)acetamide (2 ), which is then catalytically hydrogenated to the desired product.
Diagram 1: Synthesis of this compound via Nitrosation and Reduction
Caption: Overview of the two-step synthesis of this compound.
Synthesis Route 2: Ammonolysis of Aminocyanoacetic Acid Ethyl Ester
This alternative route involves the treatment of an ester precursor, aminocyanoacetic acid ethyl ester (4 ), with ammonia.[1]
Diagram 2: Synthesis of this compound via Ammonolysis
References
Technical Support Center: Purification of 2-Amino-2-cyanoacetamide
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Amino-2-cyanoacetamide. The following troubleshooting FAQs and protocols are designed to address specific experimental issues, explaining the causality behind each step to ensure both purity and yield are maximized.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The identity of impurities is intrinsically linked to the synthetic route employed. However, most syntheses generate a predictable profile of contaminants. Understanding these is the first step in designing an effective purification strategy.
The most common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include cyanoacetamide or aminocyanoacetic acid ethyl ester.[1][2] These are often present due to incomplete reactions.
-
Hydrolysis Products: The nitrile and amide functional groups in this compound are susceptible to hydrolysis, especially if exposed to strong acidic or basic conditions during workup. This can form byproducts like aminomalonamide.
-
Side-Reaction Products: Synthesis involving nitrosation followed by reduction can lead to various partially reduced or rearranged byproducts.[2]
-
Dimerization Products: Amino-nitrile compounds can be prone to dimerization under certain conditions, particularly upon prolonged heating or storage.[3][4]
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., methanol, ethanol) and reagents (e.g., acid/base catalysts) are common.
Table 1: Common Impurities and Their Origin
| Impurity Type | Specific Example | Likely Origin | Rationale |
|---|---|---|---|
| Starting Material | Cyanoacetamide | Incomplete reaction | Inefficient conversion during amination or preceding steps. |
| Starting Material | Aminocyanoacetic acid ethyl ester | Incomplete ammonolysis | Insufficient reaction time or ammonia concentration.[1] |
| Hydrolysis | Aminomalonamide | Exposure to H₂O + acid/base | The cyano group can hydrolyze to a carboxylic acid or amide. |
| Dimerization | Various Dimer Structures | Thermal stress or catalysis | Self-reaction of the molecule, a known pathway for similar compounds.[3] |
| Colorants | Polymeric byproducts | Degradation | High reaction temperatures or extended reaction times can cause decomposition into complex, colored mixtures. |
Q2: My crude product is yellow or brownish instead of the expected beige powder. How do I remove the color?
A2: Discoloration is a common issue, typically arising from high-molecular-weight, conjugated byproducts formed during the synthesis. These impurities are often present in very small quantities but are highly chromophoric.
The most effective method for removing color is treatment with activated charcoal (decolorizing carbon) during recrystallization.
Mechanism of Action: Activated charcoal possesses a highly porous structure with a vast surface area. Chromophoric impurities, which are often large, flat, aromatic molecules, adsorb strongly onto the charcoal's surface via van der Waals forces. The target molecule, this compound, being smaller and more polar, has a lower affinity for the charcoal and remains preferentially in the solvent.
Causality: The key is to add the charcoal to the hot, dissolved solution before crystallization begins. Adding it to a cold suspension is ineffective, and adding it to a boiling solution can cause violent bumping. A detailed protocol is provided in the "Experimental Protocols" section below. A patent for the synthesis of this compound explicitly mentions this step for achieving a high-purity product.[1]
Q3: What is the most robust method for initial, bulk purification of crude this compound?
A3: For most crystalline organic solids, recrystallization is the most powerful and economical technique for bulk purification. It leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.
The Principle: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. The process is effective because the crystal lattice of the target compound is highly ordered and tends to exclude molecules of impurities that do not fit perfectly.
A general workflow for purification is outlined in the diagram below.
Caption: General workflow for the purification of this compound.
Q4: How do I select the optimal solvent for recrystallizing this compound?
A4: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit:
-
High solvency for this compound at elevated temperatures.
-
Low solvency at room temperature or below, to ensure good recovery.
-
A boiling point below the melting point of the compound (m.p. 120-124 °C) to prevent it from "oiling out".[5][6]
-
Inertness, meaning it does not react with the compound.
-
Volatility, to allow for easy removal from the purified crystals.
Based on published solubility data, several solvents are viable candidates.[7][8]
Table 2: Solubility of 2-Cyanoacetamide (a related proxy) in Various Solvents
| Solvent | Solubility Profile | Boiling Point (°C) | Recommendation |
|---|---|---|---|
| Methanol | High solubility.[5][7][8] | 65 | Excellent. A patent specifically uses methanol for purification, indicating proven success.[1] |
| Ethanol | Good solubility, especially when hot.[7][8][9] | 78 | Very Good. Often used with a small amount of water as a co-solvent. |
| Water | Soluble.[6][7][8] | 100 | Good. May require a large volume; often better as a co-solvent with an alcohol to fine-tune solubility. |
| Acetone | High solubility.[7][8] | 56 | Possible, but may be too effective. High solubility even at room temp could lead to poor recovery. |
| Ethyl Acetate | Lower solubility.[7][8] | 77 | Poor choice for single-solvent. Might be useful as an anti-solvent. |
| Dichloromethane | Very low solubility.[7][8] | 40 | Poor choice. Not a strong enough solvent. |
Recommendation: Methanol is the primary recommended solvent based on its performance described in the literature.[1] An ethanol/water mixture is a strong secondary choice. Always perform a small-scale test with a few milligrams of your crude product to confirm the solvent behavior before committing the entire batch.
Q5: Recrystallization improved purity, but TLC/HPLC analysis still shows minor impurities. What is the next step?
A5: When impurities have solubility profiles very similar to the target compound, recrystallization may not be sufficient. The next and more powerful purification technique is preparative column chromatography .
Principle of Separation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). This compound is a polar molecule due to its amino (-NH₂) and amide (-CONH₂) groups. It will therefore adsorb strongly to the polar silica gel. By using a mobile phase of appropriate polarity, impurities can be eluted from the column either before or after the desired product.
Why it Works: This technique can separate structurally similar molecules by exploiting subtle differences in their polarity, size, and functional groups. For amino acid derivatives, ion-exchange chromatography is also a powerful, albeit more complex, alternative.[10][11] For general lab-scale purification, normal-phase silica gel chromatography is the most common and accessible method.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 6719-21-7 [m.chemicalbook.com]
- 6. 6719-21-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. column-chromatography.com [column-chromatography.com]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Knoevenagel Condensation with 2-Amino-2-cyanoacetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers utilizing 2-Amino-2-cyanoacetamide in Knoevenagel condensation reactions. This document is structured to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation and why is it significant?
The Knoevenagel condensation is a cornerstone reaction in organic synthesis used for forming carbon-carbon bonds.[1] It is a modification of the Aldol condensation where a carbonyl compound (an aldehyde or ketone) reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups.[1] The reaction is typically catalyzed by a weak base and is followed by a dehydration step to yield an α,β-unsaturated product.[1] These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[2][3]
Q2: What makes this compound a unique active methylene compound for this reaction?
Standard active methylene compounds used in this reaction include malononitrile, cyanoacetamide, and cyanoacetic esters.[4] this compound is unique due to the presence of a primary amino group directly on the active methylene carbon (the α-carbon).
This structural feature introduces several key considerations:
-
Altered Acidity: The amino group can influence the acidity (pKa) of the α-proton, which affects the ease of carbanion formation.
-
Alternative Nucleophile: The lone pair on the amino group nitrogen can compete with the carbanion as a nucleophile, potentially reacting with the aldehyde to form an imine (a Schiff base).
-
Potential for Intramolecular Catalysis: The amino group could act as an internal base, influencing the reaction mechanism.
Due to this complexity, reaction conditions must be carefully selected to favor the desired C-C bond formation over potential side reactions.
Q3: What is the general mechanism for the Knoevenagel Condensation?
The reaction proceeds through a three-step sequence:
-
Carbanion Formation: A basic catalyst removes a proton from the active methylene carbon of this compound, creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product.[1]
Below is a diagram illustrating this core pathway.
Caption: General mechanism of the Knoevenagel condensation.
Troubleshooting Guide
This section addresses common issues encountered when using this compound.
Problem Area: Low or No Product Yield
Q: My reaction has a very low yield or failed completely. What are the primary factors to investigate?
A: Low yields often stem from issues with reactants, catalysts, or reaction conditions.[4] A systematic check is the most effective approach.
-
Purity of Reactants: Ensure both the aldehyde and this compound are pure. Impurities can inhibit the catalyst or introduce side reactions.
-
Catalyst Activity: The base catalyst is critical. If using an amine like piperidine or triethylamine, ensure it has not degraded from improper storage. Consider using a freshly opened bottle or a purified batch.
-
Reaction Conditions: Many Knoevenagel reactions proceed at room temperature, but some may require gentle heating (40-80°C) to overcome the activation energy, especially with less reactive aldehydes.[2] Conversely, excessive heat can promote side reactions.
-
Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials.[4] If the reaction stalls, consider using a Dean-Stark trap with a solvent like toluene to remove water azeotropically.
Q: How does my choice of catalyst impact the reaction with this compound?
A: The catalyst choice is a delicate balance. A base must be strong enough to deprotonate the active methylene group but not so strong that it causes the aldehyde to self-condense.[4] The presence of the α-amino group adds another layer of complexity.
| Catalyst Type | Examples | Suitability with this compound | Rationale & Causality |
| Weak Amine Bases | Piperidine, Triethylamine (TEA), Pyrrolidine | Often Suitable | These are standard catalysts for Knoevenagel reactions.[4] They are generally basic enough to facilitate carbanion formation without promoting significant aldehyde self-condensation. However, they can potentially catalyze imine formation as a side reaction. |
| Very Weak Bases | Ammonium Acetate, Amino Acids (e.g., Glycine, L-Proline) | Good to Excellent | These "greener" catalysts are often highly effective and can offer better selectivity.[2][5] Ammonium acetate, for instance, can be particularly useful as it is less likely to promote unwanted side reactions. |
| Strong Bases | NaOH, KOH, NaOEt | Not Recommended | Strong bases will aggressively promote the self-condensation of most aldehydes (an Aldol reaction), drastically reducing the yield of the desired Knoevenagel product.[4] |
| Lewis Acids | ZnCl₂, TiCl₄ | Use with Caution | While used in some Knoevenagel variants, Lewis acids can chelate with the α-amino group of your reactant. This can deactivate the catalyst and/or the reactant, stalling the reaction. |
Problem Area: Multiple Products & Impurity Formation
Q: My TLC plate shows multiple spots, and I suspect side reactions. What are the likely culprits?
A: With this compound, you must consider both classic Knoevenagel side reactions and those specific to the α-amino group.
-
Aldehyde Self-Condensation: As mentioned, this is common when using a base that is too strong. The product is a β-hydroxy aldehyde or its dehydrated α,β-unsaturated analogue.
-
Michael Addition: The Knoevenagel product is an electron-deficient alkene, which can be attacked by another molecule of the carbanion. This is more common with longer reaction times or an excess of the active methylene compound.
-
Imine (Schiff Base) Formation: The primary α-amino group can react directly with the aldehyde in a competing reaction. This is a significant risk and may require careful optimization to suppress.
The following workflow can help diagnose the issue:
Caption: Diagnostic workflow for troubleshooting side reactions.
Q: How can I specifically minimize imine formation?
A: Suppressing imine formation is key to achieving a high yield. Since the nucleophilic attack by the carbanion and the amino group are competing pathways, you must find conditions that favor the former.
-
Lower the Temperature: Carbanion addition often has a higher activation energy but is more thermodynamically favorable. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can slow down the kinetically faster imine formation.
-
Optimize the Catalyst: A very mild base, such as ammonium acetate, may be just sufficient to generate the carbanion without strongly promoting the imine pathway.
-
Control Stoichiometry: Adding the aldehyde slowly to a mixture of the this compound and catalyst can help maintain a low concentration of free aldehyde, which may reduce the rate of imine formation.
Experimental Protocols
Disclaimer: As this compound is a non-standard reactant, the following protocol is a recommended starting point based on established procedures for cyanoacetamide.[6] Optimization will likely be necessary.
Protocol 1: General Knoevenagel Condensation using a Weak Base Catalyst
This protocol uses piperidine, a common and effective catalyst.
Materials:
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Piperidine (0.1 mmol, 0.1 eq)
-
Ethanol or Methanol (5-10 mL)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 eq) and this compound (1.0 eq).
-
Add the solvent (e.g., ethanol, 5 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids as much as possible.
-
Add the piperidine catalyst (0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor progress every 30 minutes using Thin Layer Chromatography (TLC).
-
Troubleshooting Step: If no significant product is formed after 2 hours, attach a reflux condenser and heat the mixture gently to 40-50°C. Continue monitoring by TLC.
-
Upon completion (disappearance of the limiting reagent), cool the reaction mixture.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., cold ethanol) to remove residual catalyst and unreacted starting material.
-
Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Green Synthesis
This method can dramatically reduce reaction times and often improves yields.[3]
Materials:
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Ammonium Acetate (0.2 mmol, 0.2 eq)
-
Ethanol or a saturated NaCl solution (2-3 mL)
-
Microwave-safe reaction vial with a snap cap
Procedure:
-
In a 10 mL microwave vial, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and ammonium acetate (0.2 eq).
-
Add the solvent (2-3 mL) and a small magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80-100°C) for 5-15 minutes. Start with a short time and extend if necessary. Caution: Monitor pressure and temperature to ensure they remain within the safe limits of the equipment.
-
After irradiation, cool the vial to room temperature.
-
Work up the reaction as described in Protocol 1 (filtration of precipitate or solvent evaporation followed by purification).
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Navigating 2-Amino-2-cyanoacetamide Reactions: A Technical Guide to TLC Monitoring
Welcome to the technical support center for monitoring the progress of reactions involving 2-Amino-2-cyanoacetamide. As a versatile building block in pharmaceutical and chemical research, particularly in the synthesis of heterocyclic compounds, precise reaction monitoring is crucial for success.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their use of thin-layer chromatography (TLC) for this specific application.
Understanding the Molecule: this compound
This compound is a polar molecule containing primary amine and amide functionalities, along with a nitrile group.[4] Its polarity dictates its behavior on TLC, often requiring more polar solvent systems for effective elution from the silica gel stationary phase. It is generally stable under normal conditions but can be sensitive to strong oxidizing agents.[5]
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter when using TLC to monitor your this compound reactions.
Problem 1: My spots are streaking or elongated.
Streaking is a common issue, especially with polar compounds like this compound. It can obscure the separation between your starting material, intermediates, and products, making reaction progress difficult to assess.
-
Potential Cause 1: Sample Overloading. Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.
-
Solution: Dilute your sample before spotting it on the plate. If the spots are faint after dilution, apply a small spot multiple times in the same location, allowing the solvent to dry completely between applications.[6]
-
-
Potential Cause 2: Inappropriate Solvent System. The solvent system may not be optimal for the polarity of your compounds.
-
Solution: For a highly polar compound like this compound, consider using a more polar mobile phase. If your compound is basic due to the free amine, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to your eluent can significantly improve spot shape.[6][7]
-
-
Potential Cause 3: Compound Interaction with Silica Gel. The slightly acidic nature of silica gel can sometimes interact with basic compounds, causing streaking.
-
Solution: As mentioned above, adding a basic modifier to your solvent system can mitigate this issue. In some cases, using a different stationary phase, such as alumina, might be beneficial.
-
Problem 2: All my spots are at the baseline (Low Rf).
This indicates that your compounds are not moving up the TLC plate, which is common for polar molecules in a non-polar solvent system.
-
Potential Cause: Insufficiently Polar Solvent System. The eluent does not have enough polarity to move the polar this compound and its derivatives off the origin.
-
Solution: Increase the polarity of your mobile phase. For instance, if you are using a mixture of hexane and ethyl acetate, increase the proportion of ethyl acetate. If that is not sufficient, switch to a more polar solvent system, such as methanol in dichloromethane (e.g., 5-10% MeOH in DCM).[7]
-
Problem 3: All my spots are at the solvent front (High Rf).
This is the opposite of the previous problem and suggests your solvent system is too polar.
-
Potential Cause: Overly Polar Solvent System. The eluent is too strong, causing all components of your reaction mixture to travel with the solvent front without separation.
-
Solution: Decrease the polarity of your mobile phase. If you are using methanol in dichloromethane, reduce the percentage of methanol. The goal is to achieve an Rf value for your starting material or product that is ideally between 0.2 and 0.4.[7]
-
Problem 4: I can't see any spots on my TLC plate.
This can be a frustrating issue, leading you to question if your reaction is working at all.
-
Potential Cause 1: Non-UV Active Compounds. While many organic compounds are UV active, not all will show up under a UV lamp.
-
Potential Cause 2: Low Concentration. The concentration of your compounds in the reaction mixture may be too low to be detected.
-
Solution: Try concentrating your sample before spotting it on the TLC plate. Alternatively, spot the sample multiple times in the same location, ensuring the spot size remains small by allowing the solvent to evaporate between applications.[6]
-
-
Potential Cause 3: Volatility. Your compounds might be volatile and could have evaporated from the plate.
-
Solution: This is less likely with a relatively non-volatile solid like this compound, but if you suspect this with other reaction components, minimize the time the plate is exposed to air and heat before and after running the chromatogram.
-
Experimental Protocols
Protocol 1: Step-by-Step TLC Monitoring
-
Prepare the TLC Chamber: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your this compound starting material in a suitable solvent (e.g., methanol) and use a capillary tube to spot it on the left side of the origin line.
-
Lane 2 (Co-spot): In the middle of the origin line, first spot the starting material, and then carefully spot your reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): On the right side of the origin line, spot your reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots: First, view the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10] Then, proceed with chemical staining (e.g., dipping in ninhydrin solution followed by gentle heating).[10]
-
Interpret the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound reactions?
A good starting point for the polar this compound is a relatively polar solvent system. We recommend trying a mixture of dichloromethane (DCM) and methanol (MeOH) in a 95:5 or 90:10 ratio. Another option is to use ethyl acetate (EtOAc) as the eluent. For reactions involving other amino acids, a system of n-butanol, acetic acid, and water (e.g., 4:1:1) is often effective.[11] You will likely need to optimize the solvent ratio to achieve the best separation.
Q2: How can I visualize this compound and its products on a TLC plate?
This compound itself may not be strongly UV active. Therefore, chemical visualization is often necessary.
-
UV Light (254 nm): Always try this first as it is non-destructive.[10][12] If your product has an aromatic or conjugated system, it will likely be visible.
-
Ninhydrin Stain: This is highly recommended as it reacts with the primary amino group of this compound to produce a distinct color (usually purple or pink).[8]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups and can produce a range of colors, which can help differentiate between compounds.[9]
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols. It appears as yellow spots on a purple background.[12]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
-
Optimize the Solvent System: Try small, incremental changes to the polarity of your solvent system. Sometimes, a very slight adjustment can significantly improve separation.
-
Try a Different Solvent System: If optimizing the current system doesn't work, switch to a different one. For example, if you are using DCM/MeOH, try a system with ethyl acetate or one containing n-butanol, acetic acid, and water.
-
Use a Different Stationary Phase: While less common for routine monitoring, if separation is critical, you could try TLC plates with a different stationary phase, such as alumina or reversed-phase (C18) silica gel.[7] For reversed-phase TLC, you would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile.[7]
Q4: Can this compound decompose on the silica gel plate?
While this compound is generally stable, the acidic nature of silica gel can sometimes cause issues with basic compounds, leading to streaking.[6] If you observe significant streaking that is not resolved by adjusting the sample concentration or solvent polarity, adding a small amount of a base like triethylamine to your eluent is a good strategy to counteract this effect.
Q5: How do I use a co-spot, and why is it important?
A co-spot is a lane on your TLC plate where you spot both your starting material and the reaction mixture in the same place.[13] Its importance lies in providing a direct comparison within the same chromatogram. If the spot corresponding to the starting material in the reaction mixture lane has the same Rf as the pure starting material, the co-spot will appear as a single, round spot. If they are different compounds, you will see two distinct or an elongated spot. This helps to definitively identify the starting material in your reaction mixture.
Visualization of TLC Workflow
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Identification of Amino Acids on TLC Plates with Binary Visualization Reagent – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | 6719-21-7 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 2-Amino-2-cyanoacetamide and Malononitrile in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, scope, and outcome of a synthetic route. Among the plethora of building blocks available, those possessing activated methylene groups are of paramount importance, serving as versatile precursors for a wide array of carbocyclic and heterocyclic structures. This guide provides an in-depth comparative analysis of two such cornerstone reagents: 2-amino-2-cyanoacetamide and malononitrile. Our focus will be on their respective applications in the synthesis of key heterocyclic scaffolds, supported by experimental data and mechanistic insights to inform your selection process.
At a Glance: Key Structural and Reactivity Differences
This compound and malononitrile, while both possessing a highly activated methylene group, exhibit distinct reactivity profiles owing to their differing functional groups. Malononitrile is a symmetrical dinitrile, where the methylene protons are flanked by two strongly electron-withdrawing nitrile groups. This renders the methylene protons exceptionally acidic, facilitating facile carbanion formation under mild basic conditions. In contrast, this compound features a nitrile group and an amide group attached to the central carbon. The amide functionality, while electron-withdrawing, imparts a different electronic and steric environment compared to the second nitrile in malononitrile. This structural nuance leads to divergent reaction pathways and product outcomes in many synthetic transformations.
| Feature | This compound | Malononitrile |
| Structure | NC-CH(NH₂)-C(=O)NH₂ | NC-CH₂-CN |
| Key Functional Groups | Nitrile, Amide, Amine | Dinitrile |
| Methylene Acidity (pKa) | ~11 | ~11 |
| Primary Reactivity | Nucleophilic addition at the methylene carbon; participation of the amide group in cyclization. | Nucleophilic addition at the methylene carbon; dimerization and participation in multicomponent reactions. |
| Common Applications | Synthesis of pyridones, pyrimidines, pyrazoles, and thiophenes. | Synthesis of pyridines, pyrazoles, thiophenes, and in Thorpe-Ziegler cyclizations. |
Comparative Synthesis of Heterocyclic Scaffolds
The utility of these reagents is best illustrated through their application in the synthesis of medicinally relevant heterocyclic cores. Here, we compare their performance in the synthesis of pyridines, pyrazoles, and thiophenes.
Pyridine Synthesis
Both this compound and malononitrile are extensively used in multicomponent reactions for the synthesis of substituted pyridines.
Using Malononitrile: A common approach involves the reaction of an aldehyde, malononitrile, and a third component, such as a ketone or another active methylene compound, in the presence of a base. For instance, the four-component reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate is a well-established method for synthesizing 2-amino-3-cyanopyridines[1].
Using this compound (as Cyanoacetamide): Cyanoacetamide is a key precursor for the synthesis of 2-pyridones. A three-component reaction between an aldehyde, a ketone or another active methylene compound, and cyanoacetamide often leads to the formation of a 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold[2][3].
Comparative Analysis:
| Target Scaffold | Reagent | Typical Reaction Partners | Catalyst | Yield | Reference |
| 2-Amino-3,5-dicarbonitrile Pyridine | Malononitrile | Aldehyde, Thiol | Diethylamine | High | [4] |
| 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Cyanoacetamide | Aldehyde, Malononitrile | K₂CO₃ | 65-77% | [3] |
The choice between malononitrile and cyanoacetamide in pyridine synthesis is primarily dictated by the desired functionality at the 2-position of the pyridine ring. Malononitrile typically leads to 2-amino or 2-mercapto pyridines, while cyanoacetamide is the precursor of choice for 2-pyridones.
Reaction Workflow: Multicomponent Pyridine Synthesis
Caption: Comparative workflow for pyridine synthesis.
Pyrazole Synthesis
Both reagents are also valuable in the synthesis of pyrazole derivatives, typically through reactions with hydrazine or its derivatives.
Using Malononitrile: The reaction of malononitrile with hydrazine hydrate can lead to 3,5-diaminopyrazole. More commonly, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative yields highly substituted 5-aminopyrazoles[5][6].
Using this compound (as Cyanoacetamide): The condensation of cyanoacetamide with hydrazine hydrate typically affords 3-amino-5-pyrazolone[7]. The amide functionality readily participates in the cyclization to form the pyrazolone ring.
Comparative Analysis:
| Target Scaffold | Reagent | Reaction Partner | Catalyst/Conditions | Yield | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Malononitrile | Phenylhydrazine, Aldehyde | LDH@PTRMS@DCMBA@CuI | High | [6] |
| 3-Amino-5-pyrazolone | Cyanoacetamide | Hydrazine Hydrate | Et₃N in DMF | Good | [7] |
Here again, the choice of reagent dictates the final product. Malononitrile is the preferred starting material for 5-aminopyrazoles with a cyano group at the 4-position, while cyanoacetamide leads to pyrazolone derivatives.
Reaction Mechanism: Pyrazole Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Synthetic Methodologies for 2-Amino-2-cyanoacetamide
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Amino-2-cyanoacetamide, a versatile building block, presents a synthetic challenge that has been approached through various chemical strategies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound. We will dissect each method, offering not only detailed experimental protocols but also the underlying chemical principles and practical considerations that inform methodological choice in a research and development setting.
Introduction to this compound
This compound is a compact, highly functionalized molecule featuring a stereocenter, a nitrile group, an amide, and an amino group. This unique combination of functionalities makes it a desirable precursor in the synthesis of a range of more complex molecules, including heterocyclic compounds and peptidomimetics. The efficient construction of this molecule is therefore of significant interest. This guide will explore three distinct and prominent synthetic strategies for its preparation.
Method 1: Ammonolysis of Ethyl 2-Amino-2-cyanoacetate
This approach represents a direct and logical route, converting a readily available ester precursor into the desired primary amide through the process of ammonolysis.
Scientific Rationale and Mechanism
Ammonolysis of esters is a classic transformation wherein an ester is treated with ammonia to yield a primary amide and the corresponding alcohol.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. Ammonia, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the ethoxide leaving group, followed by a proton transfer, yields the thermodynamically more stable amide.[2][3]
Caption: Mechanism of the ammonolysis of ethyl 2-amino-2-cyanoacetate.
Experimental Protocol
The following protocol is adapted from a patented procedure, demonstrating a scalable synthesis.[4]
-
Reaction Setup: A solution of ethyl 2-amino-2-cyanoacetate in methanol is cooled to a temperature of 0-5°C in a suitable reaction vessel.
-
Ammonia Purge: Ammonia gas is purged into the cooled solution for approximately 1 hour. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Concentration: Upon completion, the reaction mass is concentrated under reduced pressure at a temperature of 40-45°C.
-
Precipitation and Filtration: The concentrated mixture is cooled to 0-5°C and stirred for 1 hour to facilitate precipitation of the product. The solid is collected by filtration, washed with chilled methanol (200 mL), and dried under vacuum at 35-40°C for 6 hours.
-
Recrystallization: The crude product is added to methanol (approx. 8 L/kg of product) and heated to reflux until a clear solution is obtained. Activated charcoal (approx. 44 g/kg of product) is added, and the mixture is refluxed for an additional 15 minutes.
-
Final Isolation: The hot solution is filtered, and the filtrate is concentrated to approximately half its original volume. The mixture is then cooled to 0-5°C and stirred for 45 minutes. The resulting solid is filtered, washed with chilled methanol (approx. 0.5 L/kg of product), and dried at 40-45°C under vacuum to yield the pure this compound.
Performance and Considerations
This method has been demonstrated to produce high-purity material (99.46% by HPLC) with a moderate yield of 53.6%.[4]
-
Advantages:
-
Direct conversion from a readily accessible precursor.
-
The final product is obtained in high purity after recrystallization.
-
Avoids the use of highly toxic reagents like cyanide salts directly in the final step.
-
-
Disadvantages:
-
The use of gaseous ammonia requires specialized equipment and safety precautions, particularly on a large scale.[5]
-
The moderate yield may be a drawback for large-scale industrial production where efficiency is key.
-
The reaction may be sensitive to temperature, with lower temperatures favoring the desired amide product over potential side reactions.[6]
-
Method 2: Nitrosation of Cyanoacetamide followed by Catalytic Hydrogenation
This two-step sequence begins with the commercially available and inexpensive starting material, cyanoacetamide.
Scientific Rationale and Mechanism
The first step involves the nitrosation of the active methylene group in cyanoacetamide to form 2-cyano-2-(hydroxyimino)acetamide.[7] This reaction is typically carried out using a nitrite salt, such as sodium nitrite, under acidic conditions. The acid generates nitrous acid in situ, which is the active nitrosating agent.[8]
The second step is the catalytic hydrogenation of the resulting oxime. In this reaction, the C=N double bond of the oxime and the C≡N triple bond of the nitrile are reduced. However, with careful selection of catalyst and reaction conditions, selective reduction of the oxime to the primary amine can be achieved. Noble metal catalysts like platinum on carbon are effective for this transformation.[9] The hydrogenation process involves the addition of hydrogen atoms across the double bond on the surface of the catalyst.[10]
Caption: Synthetic pathway from cyanoacetamide to this compound.
Experimental Protocol
Step 1: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide [1][7]
-
Reaction Setup: Dissolve cyanoacetamide (1.0 eq) in a suitable solvent like aqueous dioxane or acetic acid in a flask equipped for cooling.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Nitrosation: Slowly add an aqueous solution of sodium nitrite (1.0 eq) to the cooled cyanoacetamide solution, ensuring the temperature is maintained below 5°C.
-
Acidification: After the addition of sodium nitrite is complete, slowly add an acid, such as acetic acid or hydrochloric acid, to the reaction mixture.
-
Reaction: Stir the reaction at 0-5°C for 1-2 hours, monitoring completion by TLC.
-
Isolation: The product typically precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Catalytic Hydrogenation of 2-Cyano-2-(hydroxyimino)acetamide [9]
-
Reaction Setup: The 2-cyano-2-(hydroxyimino)acetamide intermediate is suspended in a suitable solvent (e.g., water or a lower alcohol) in a hydrogenation-rated vessel.
-
Catalyst Addition: A noble metal catalyst, such as 5-10% platinum on carbon, is added to the suspension.
-
Hydrogenation: The vessel is purged and then pressurized with hydrogen gas (typically 1-10 bar). The reaction is stirred at a temperature between 20-50°C.
-
Work-up: Upon completion (monitored by hydrogen uptake or chromatographic analysis), the catalyst is removed by filtration. The filtrate is then processed to isolate the this compound, which may involve concentration and crystallization.
Performance and Considerations
-
Advantages:
-
Starts from the inexpensive and readily available cyanoacetamide.
-
Avoids the direct use of cyanide in the final stages.
-
Catalytic hydrogenation is a well-established and scalable industrial process.
-
-
Disadvantages:
-
Two-step process, which may be less efficient than a one-pot synthesis.
-
Nitrosation reactions can form potentially carcinogenic N-nitrosamine byproducts if secondary amines are present as impurities, requiring careful control of starting material purity and reaction conditions.[11][12][13]
-
The use of hydrogen gas under pressure requires specialized equipment and stringent safety protocols.
-
Lack of readily available, specific yield and purity data for the hydrogenation step makes direct comparison challenging.
-
Method 3: Strecker-type Synthesis
The Strecker synthesis is a cornerstone of amino acid chemistry, providing a three-component reaction between a carbonyl compound, ammonia, and a cyanide source to form an α-aminonitrile, which can then be further processed.[14] For the synthesis of this compound, a hypothetical starting carbonyl would be glyoxylamide or a related derivative.
Scientific Rationale and Mechanism
The reaction begins with the formation of an imine from the reaction of the carbonyl group of glyoxylamide with ammonia.[15] This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, forming the α-aminonitrile, which in this case is the desired product, this compound.[16]
Caption: A plausible Strecker-type reaction pathway for this compound.
Experimental Protocol (Prospective)
While a specific, optimized protocol for this exact transformation is not readily found in the literature, a general procedure can be proposed based on established Strecker synthesis principles.[15][17]
-
Reaction Setup: In a suitable reaction vessel, dissolve glyoxylamide (or a suitable precursor) and an ammonia source (e.g., ammonium chloride) in an appropriate solvent (e.g., aqueous methanol).
-
Cyanide Addition: Cool the mixture to 0-5°C and add a cyanide source (e.g., sodium cyanide or potassium cyanide) portion-wise, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or HPLC.
-
Work-up and Isolation: The reaction mixture would then be worked up, which could involve extraction and subsequent crystallization to isolate the this compound.
Performance and Considerations
-
Advantages:
-
Convergent, one-pot reaction which can be highly atom-economical.
-
The Strecker reaction is a versatile and well-understood transformation.
-
Potentially a very direct route if a suitable glyoxylamide precursor is available.
-
-
Disadvantages:
-
The primary and most significant drawback is the use of highly toxic cyanide salts (e.g., NaCN, KCN) or hydrogen cyanide (HCN).[17] This necessitates stringent safety protocols and waste disposal procedures.
-
The stability and reactivity of the starting carbonyl compound, glyoxylamide, under the reaction conditions could be a challenge.
-
The reaction typically produces a racemic mixture, which would require a subsequent resolution step if a single enantiomer is desired.
-
Comparative Summary of Synthetic Methods
| Parameter | Method 1: Ammonolysis | Method 2: Nitrosation & Hydrogenation | Method 3: Strecker-type Synthesis |
| Starting Material | Ethyl 2-amino-2-cyanoacetate | Cyanoacetamide | Glyoxylamide (hypothetical) |
| Key Reagents | Ammonia gas, Methanol | Sodium nitrite, HCl, H₂, Pt/C | Ammonium chloride, Sodium cyanide |
| Reported Yield | 53.6%[4] | Not explicitly reported for the second step | Not available (prospective) |
| Reported Purity | 99.46%[4] | Not explicitly reported for the final product | Not available (prospective) |
| Key Safety Concerns | Handling of gaseous ammonia | Nitrosamine formation, Hydrogen gas pressure | High toxicity of cyanide salts |
| Scalability | Moderate (ammonia handling) | High (established industrial processes) | Moderate (cyanide handling) |
| Green Chemistry Aspect | Avoids toxic reagents in final step | Starts from inexpensive material | Potentially atom-economical but uses highly toxic reagents |
Conclusion and Future Outlook
The choice of synthetic route for this compound is a classic example of the trade-offs faced in chemical synthesis.
-
Method 1 (Ammonolysis) offers a direct conversion with high final purity, making it an attractive option for laboratory-scale synthesis where purity is paramount, provided the infrastructure for handling gaseous ammonia is in place.
-
Method 2 (Nitrosation & Hydrogenation) is a robust, two-step process starting from a very inexpensive material. This route is likely the most amenable to large-scale industrial production, though careful process control is required to mitigate safety risks associated with hydrogenation and potential nitrosamine impurities. Further optimization and publication of yield data for the hydrogenation step would be beneficial for a complete assessment.
-
Method 3 (Strecker-type Synthesis) , while plausible, is hampered by the significant safety concerns associated with cyanide. However, the development of greener, less toxic cyanide sources could make this one-pot approach more appealing in the future.[18][19] Furthermore, the rise of organocatalytic and enzymatic methods for aminonitrile synthesis may offer safer and more stereoselective alternatives.[2][20][21][22][23]
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the researcher or organization, balancing factors of scale, cost, purity, safety, and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 9. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]
- 10. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cir-safety.org [cir-safety.org]
- 13. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 15. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-cyanoacetamide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 2-Amino-2-cyanoacetamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges due to its high polarity and the presence of reactive functional groups.[1] This guide provides an in-depth comparison of validated and proposed analytical methodologies for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting and validating the most appropriate method for your application.
The Analytical Challenge: Understanding this compound
This compound (C₃H₅N₃O) is a small, highly polar molecule containing a primary amine, an amide, and a nitrile group.[4] This trifecta of functional groups dictates its chemical behavior and, consequently, the analytical strategies required for its accurate quantification. The primary challenges include:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of the molecule leads to minimal interaction with traditional nonpolar stationary phases (like C18), resulting in poor retention and co-elution with the solvent front.
-
Thermal Lability: The potential for decomposition at elevated temperatures makes direct Gas Chromatography (GC) analysis problematic without derivatization.[5][6]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, necessitating either derivatization for UV/Vis or fluorescence detection, or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD).
This guide will compare three principal analytical approaches to address these challenges: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization, Ion-Exchange Chromatography (IEC), and Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection
Given the weak UV absorbance of this compound, enhancing detectability through derivatization is a highly effective strategy. A published method for the closely related compound, 2-cyanoacetamide, utilizes a pre-column derivatization with 2-hydroxyacetophenone to yield a highly fluorescent derivative, allowing for sensitive quantification.[2][3] This approach can be readily adapted and validated for this compound.
The "Why": Causality in Method Design
-
Choice of Derivatizing Agent: 2-hydroxyacetophenone reacts with the cyanoacetamide moiety to form a fluorescent 2-amino-4-phenylfuran-3-carboxamide derivative.[2][3] This reaction is specific and produces a stable product with strong fluorescence, enabling ultra-sensitive detection. The primary amine on this compound is also a potential site for derivatization, and its reactivity would need to be assessed during method development.
-
Pre-column vs. Post-column: Pre-column derivatization is chosen for its simplicity and compatibility with standard HPLC systems. The reaction is completed before injection, ensuring that the separation occurs on the stable, derivatized analyte. Post-column derivatization, while also an option, requires a more complex setup with a post-column reactor.[2][3][7]
-
Stationary Phase Selection: A C18 column is suitable for the derivatized analyte, which is significantly less polar than the parent compound, allowing for good retention and separation from potential impurities.[2][3]
-
Fluorescence Detection: This detection method offers high sensitivity and selectivity. The excitation and emission wavelengths are chosen to maximize the signal of the fluorescent derivative while minimizing background noise.[2][3]
Experimental Protocol: Proposed HPLC Method
1. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 2-hydroxyacetophenone in methanol.
-
Buffer Solution: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with sodium hydroxide.
2. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a clean vial, add 0.5 mL of the borate buffer and 0.5 mL of the derivatization reagent.
-
Cap the vials and heat at 80°C for 30 minutes in a water bath or heating block.
-
Cool the vials to room temperature. The solutions are now ready for injection.
3. Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size.[2][3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation at 315 nm, Emission at 383 nm (to be optimized for the specific derivative).[2][3]
Visualization of the HPLC Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
Method 2: Ion-Exchange Chromatography (IEC) with Post-column Derivatization
As an amino acid derivative, this compound is an ideal candidate for analysis by Ion-Exchange Chromatography. This technique separates molecules based on their net charge and is the gold standard for amino acid analysis.[7]
The "Why": Causality in Method Design
-
Separation Mechanism: IEC utilizes a stationary phase with charged functional groups. For a basic compound like this compound, a cation-exchange column (with negatively charged functional groups) is used. The analyte binds to the column and is eluted by increasing the ionic strength or pH of the mobile phase.[7][8] This provides excellent selectivity for charged molecules.
-
Post-column Derivatization with Ninhydrin: This is a classic and highly reliable method for detecting amino acids.[7] Ninhydrin reacts with primary and secondary amines after they elute from the column to produce a colored compound (Ruhemann's purple), which is detected by a UV/Vis detector. This approach is robust because the derivatization reaction is not affected by the sample matrix, and the separation is performed on the underivatized, native analyte.[9]
-
Robustness and Specificity: IEC with post-column ninhydrin derivatization is known for its high reproducibility and specificity for amino-containing compounds.[7]
Experimental Protocol: Proposed IEC Method
1. Preparation of Solutions:
-
Diluent: 0.1 M HCl.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare standards by diluting the stock solution with diluent.
-
Eluents: Utilize a commercially available or laboratory-prepared set of sodium or lithium citrate buffers with increasing pH and ionic strength for gradient elution.
-
Ninhydrin Reagent: Prepare or use a commercial ninhydrin solution for the post-column reactor.
2. Chromatographic Conditions:
-
HPLC System: A dedicated amino acid analyzer or an HPLC system equipped with a biocompatible pump, autosampler, column oven, and a post-column derivatization system (including a reagent pump and a high-temperature reaction coil).
-
Column: A high-resolution, cation-exchange column specifically designed for amino acid analysis (e.g., a sulfonated polystyrene-divinylbenzene resin column).
-
Elution: A stepwise or linear gradient of citrate buffers.
-
Flow Rate: Typically 0.4-0.8 mL/min.
-
Column Temperature: A temperature gradient program (e.g., 50°C to 70°C) is often used to optimize separation.
-
Post-Column Reaction: The column eluent is mixed with the ninhydrin reagent and passed through a reaction coil at ~130°C.
-
Detection: A UV/Vis detector at 570 nm (and 440 nm for secondary amines).
Visualization of the IEC Workflow
Caption: Workflow for IEC analysis with post-column derivatization.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While less common for highly polar, non-volatile compounds like amino acid derivatives, GC-MS can be a powerful tool for identification and quantification, provided a suitable derivatization strategy is employed.[5][6]
The "Why": Causality in Method Design
-
Necessity of Derivatization: Direct GC analysis of this compound is not feasible due to its low volatility and thermal instability.[5] Derivatization is essential to convert the polar functional groups (amine and amide) into more volatile and thermally stable moieties.
-
Silylation: A common derivatization technique for compounds with active hydrogens is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective in replacing the active hydrogens on the amine and amide groups with trimethylsilyl (TMS) groups, significantly increasing volatility.[5]
-
GC-MS for Specificity: The coupling of GC with a mass spectrometer provides exceptional selectivity and sensitivity. The mass spectrum of the derivatized analyte offers structural information, which is invaluable for peak identification and for distinguishing the analyte from co-eluting impurities.
Experimental Protocol: Proposed GC-MS Method
1. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable dry solvent like pyridine or acetonitrile.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Derivatization Procedure:
-
Evaporate a known volume of the standard or sample solution to complete dryness under a stream of nitrogen.
-
Add 100 µL of dry pyridine and 100 µL of BSTFA with 1% TMCS to the dry residue.
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
Comparison of Analytical Methods
The choice of the optimal analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, sample throughput, and the available instrumentation.
| Feature | RP-HPLC with Pre-column Derivatization | Ion-Exchange Chromatography (IEC) | GC-MS with Derivatization |
| Principle | Separation of a fluorescent derivative on a nonpolar stationary phase. | Separation of the native analyte based on charge on a charged stationary phase. | Separation of a volatile derivative based on boiling point and polarity. |
| Sample Prep | Multi-step: derivatization, heating, cooling. | Minimal: dissolution in an acidic diluent. | Multi-step: drying, derivatization, heating. |
| Instrumentation | Standard HPLC with fluorescence detector. | Dedicated Amino Acid Analyzer or HPLC with post-column reactor. | GC coupled with a Mass Spectrometer. |
| Sensitivity | Very high (sub-µg/mL) due to fluorescence detection.[2][3] | High (picomole range).[8] | Very high, especially in SIM mode. |
| Specificity | Good, enhanced by selective fluorescence detection. | Very high, specific for amino-containing compounds.[7] | Excellent, based on both retention time and mass spectrum. |
| Throughput | Moderate, limited by derivatization time. | Lower, typically longer run times. | Moderate, limited by derivatization and oven cycle time. |
| Pros | High sensitivity, uses common HPLC equipment. | Highly robust and reproducible, considered the gold standard for amino acids.[7] | Provides structural confirmation, excellent for impurity identification. |
| Cons | Derivatization adds complexity and potential for variability. | Requires specialized equipment, longer analysis times. | Derivatization is moisture-sensitive and can be complex; not suitable for non-volatile impurities.[6] |
Validation of the Selected Method: A Self-Validating System
Regardless of the chosen method, it must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][3] The validation process ensures the trustworthiness of the results.
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components. | Peak purity analysis (e.g., DAD), no interference at the analyte's retention time in placebo and blank samples. For stability-indicating methods, degradants should be resolved from the main peak. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | Established based on linearity studies. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for assay of the bulk drug. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0%.Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1, or established with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria when parameters like pH, mobile phase composition, flow rate, and temperature are varied. |
Conclusion
The analytical validation for this compound requires a thoughtful approach that addresses its inherent polarity and detection challenges.
-
For high-sensitivity routine quality control , the RP-HPLC method with pre-column fluorescence derivatization offers an excellent balance of performance and accessibility with standard laboratory equipment.
-
For applications demanding the highest level of robustness and accuracy , particularly in complex matrices, Ion-Exchange Chromatography remains the benchmark method.
-
For impurity identification and structural elucidation , or when orthogonal confirmation is needed, GC-MS with derivatization provides unparalleled specificity.
The final choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development. By following the detailed protocols and validation principles outlined in this guide, researchers can develop a reliable, self-validating system to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. This compound - Affordable Prices and High Purity [alphachemikaindia.com]
- 2. daneshyari.com [daneshyari.com]
- 3. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 193.16.218.141 [193.16.218.141]
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-2-cyanoacetamide
In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. 2-Amino-2-cyanoacetamide (C₃H₅N₃O), a molecule featuring a chiral center and multiple reactive functional groups, serves as a valuable building block. Its precise structure dictates its reactivity and potential applications. This guide provides an in-depth, comparative spectroscopic analysis to definitively confirm the structure of this compound, contrasting it with its close structural analog, Cyanoacetamide (C₃H₄N₂O). By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we illustrate how a multi-technique approach provides incontrovertible evidence of molecular identity.
The Imperative of Multi-Modal Analysis
No single spectroscopic technique can independently provide a complete structural picture. ¹H NMR elucidates the proton environment, ¹³C NMR maps the carbon backbone, IR spectroscopy identifies functional groups, and Mass Spectrometry determines the molecular weight and fragmentation patterns. It is the synergy of these methods that builds a self-validating system of confirmation. Our analysis will focus on comparing this compound with Cyanoacetamide to highlight how the addition of a single amino group (-NH₂) profoundly alters the spectral data, providing a clear method for differentiation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the electronic environment of protons in a molecule. The introduction of an amino group at the α-carbon (the carbon adjacent to the carbonyl) in this compound creates a new chiral center and significantly changes the chemical shifts and multiplicities compared to Cyanoacetamide.
Expected Spectral Features:
-
This compound:
-
Methine Proton (-CH): The single proton on the α-carbon is coupled to the adjacent amino protons, resulting in a triplet. Its proximity to three electron-withdrawing groups (amino, cyano, and amide) will shift it significantly downfield.
-
Amino Protons (-NH₂): These two protons will appear as a broad singlet or a doublet, depending on the solvent and concentration, and are exchangeable with D₂O.
-
Amide Protons (-CONH₂): The two amide protons are diastereotopic and may appear as two distinct broad singlets.
-
-
Cyanoacetamide (Comparative):
-
Methylene Protons (-CH₂): The two protons on the α-carbon are chemically equivalent and will appear as a singlet. This signal will be less downfield than the methine proton in the target compound due to the absence of the deshielding amino group.
-
Amide Protons (-CONH₂): These protons will appear as two broad singlets.
-
Comparative ¹H NMR Data
| Compound | Functional Group | Expected Chemical Shift (ppm) | Experimental Chemical Shift (ppm, DMSO-d₆) | Multiplicity |
| This compound | -CH | 4.0 - 5.0 | ~4.5 (Predicted) | Triplet |
| -NH₂ (amino) | 2.5 - 4.0 | Broad singlet (Predicted) | Broad Singlet | |
| -CONH₂ (amide) | 7.0 - 8.5 | Two broad singlets (Predicted) | Broad Singlets | |
| Cyanoacetamide [1] | -CH₂ | 3.0 - 3.5 | 3.58[1] | Singlet |
| -CONH₂ (amide) | 7.0 - 8.5 | 7.32, 7.63[1] | Broad Singlets |
Note: Experimental data for this compound is based on predictive models due to limited availability in public databases, while data for Cyanoacetamide is well-documented.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of amide and amine protons, allowing for their observation.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal.[2]
Expected Spectral Features:
-
This compound: Three distinct signals are expected.
-
Carbonyl Carbon (-C=O): This will be the most downfield signal, typically in the 165-175 ppm range.
-
Nitrile Carbon (-C≡N): This signal appears in the 115-125 ppm range.
-
Alpha-Carbon (-CH(NH₂)): This methine carbon will be found in the 40-60 ppm range.
-
-
Cyanoacetamide (Comparative): Three distinct signals are also expected, but the α-carbon will have a different chemical shift.
-
Carbonyl Carbon (-C=O): Similar to the target, in the 165-175 ppm range.
-
Nitrile Carbon (-C≡N): Similar to the target, in the 115-125 ppm range.
-
Alpha-Carbon (-CH₂): This methylene carbon is less substituted and will appear further upfield (lower ppm) than the methine in this compound, typically in the 20-30 ppm range.
-
Comparative ¹³C NMR Data
| Compound | Carbon Atom | Expected Chemical Shift (ppm) | Experimental Chemical Shift (ppm, D₂O) |
| This compound | -C=O | 165 - 175 | ~170 (Predicted) |
| -C≡N | 115 - 125 | ~118 (Predicted) | |
| -CH(NH₂) | 40 - 60 | ~50 (Predicted) | |
| Cyanoacetamide [1] | -C=O | 165 - 175 | 168.15[1] |
| -C≡N | 115 - 125 | 116.77[1] | |
| -CH₂- | 20 - 30 | 26.18[1] |
Note: The significant upfield shift of the α-carbon in Cyanoacetamide (~26 ppm) versus the predicted downfield shift for this compound (~50 ppm) is the key diagnostic difference.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the sample in ~0.7 mL of D₂O or DMSO-d₆. A higher concentration is needed compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a broadband probe on a 100 MHz (for carbon) or higher spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: Process the data similarly to ¹H NMR, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.
Expected Spectral Features:
-
This compound:
-
N-H Stretch (Amine & Amide): A broad band from 3100-3500 cm⁻¹ is expected, representing both the primary amine (-NH₂) and primary amide (-CONH₂) N-H stretches. The amine stretch is typically sharper than the amide.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1650-1690 cm⁻¹.
-
N-H Bend (Amide II): A medium-intensity peak around 1600-1640 cm⁻¹.
-
-
Cyanoacetamide (Comparative):
-
N-H Stretch (Amide): A broad band from 3100-3400 cm⁻¹, but potentially less complex than in the target compound due to the absence of the amine N-H stretches.
-
C≡N Stretch (Nitrile): A sharp peak around 2260 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.
-
N-H Bend (Amide II): A peak around 1620 cm⁻¹.
-
Comparative FT-IR Data
| Compound | Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | N-H Stretch (Amine/Amide) | 3100 - 3500 | Conforms to structure[3] |
| C≡N Stretch | 2240 - 2260 | Conforms to structure[3] | |
| C=O Stretch (Amide I) | 1650 - 1690 | Conforms to structure[3] | |
| Cyanoacetamide [4] | N-H Stretch (Amide) | 3100 - 3400 | ~3370, 3180 |
| C≡N Stretch | ~2260 | ~2270[4] | |
| C=O Stretch (Amide I) | ~1670 | ~1670[4] |
Note: The key differentiator is the complexity and specific frequencies within the N-H stretching region, which can confirm the presence of the additional primary amine group.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Acquisition: Apply pressure to the sample using the anvil to ensure good contact. Co-add 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No extensive processing is usually required.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Expected Spectral Features:
-
This compound:
-
Molecular Ion (M⁺): The exact mass is 99.0433 g/mol . A peak at m/z = 99 (nominal mass) or 100 ([M+H]⁺ in ESI) is expected.
-
Key Fragments: Loss of the amide group (-CONH₂) would lead to a fragment at m/z = 55. Loss of the cyano group (-CN) would result in a fragment at m/z = 73.
-
-
Cyanoacetamide (Comparative):
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | C₃H₅N₃O | 99.0433 | 99 (M⁺) or 100 ([M+H]⁺) | 55, 73 |
| Cyanoacetamide [1] | C₃H₄N₂O | 84.0324[1] | 84 (M⁺)[1] | 44, 41[1] |
Note: The 15-unit mass difference between the molecular ions is the most direct and unambiguous evidence differentiating the two compounds.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Setup: Operate the mass spectrometer in positive ion mode. Set the capillary voltage and other source parameters to achieve a stable spray and optimal ion signal.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200).
-
Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions.
Conclusion: A Self-Validating Structural Confirmation
The structural confirmation of this compound is robustly achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle, and when compared against a close analog like Cyanoacetamide, the distinguishing features become sharp and clear.
-
Mass Spectrometry unequivocally establishes the correct molecular weight (99 g/mol ).
-
FT-IR confirms the presence of all key functional groups, including the critical primary amine.
-
¹³C NMR distinguishes the electronic environment of the carbon backbone, specifically the α-carbon.
-
¹H NMR provides the final, detailed map of the proton environment, confirming connectivity and stereochemistry.
This multi-faceted, comparative approach exemplifies a rigorous, self-validating methodology essential for researchers, scientists, and drug development professionals who rely on the absolute certainty of molecular structure.
References
A Comparative Guide to the Biological Activity of 2-Amino-2-cyanoacetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, small molecules with reactive functional groups serve as pivotal starting points for the development of novel therapeutic agents. Among these, 2-Amino-2-cyanoacetamide, a simple yet versatile scaffold, has garnered attention for its diverse biological activities. This guide provides an in-depth, objective comparison of the biological performance of this compound against its structural analogs, supported by experimental data and mechanistic insights. Our analysis aims to elucidate the structure-activity relationships that govern the efficacy of these compounds, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction to this compound: A Scaffold of Therapeutic Potential
This compound (CAS No: 6719-21-7) is a small organic molecule characterized by the presence of an amino group, a cyano group, and an acetamide moiety attached to a central carbon atom.[1] This unique arrangement of functional groups imparts a high degree of reactivity and the ability to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.[2] Beyond its synthetic utility, this compound has been shown to possess intrinsic biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[3] The nitrogen atoms in the molecule are thought to be crucial for its transport across biological membranes, including the gut and the blood-brain barrier.[3]
Core Biological Activities of this compound
Initial investigations have revealed that this compound exhibits a spectrum of biological effects, primarily attributed to its ability to interfere with fundamental cellular processes.
Anticancer Activity
This compound has been reported to inhibit the growth of cancer cells in animal models.[3] The proposed mechanism for its anticancer effect involves the inhibition of amide hydrolase, an enzyme responsible for the breakdown of peptides into amino acids.[3] This inhibition leads to a reduction in protein synthesis, ultimately triggering cell death.[3]
Antiviral Activity
The compound has also demonstrated potential as an antiviral agent, specifically showing inhibitory effects against pestivirus replication.[3] Pestiviruses are a genus of RNA viruses that can cause significant diseases in animals and serve as a model for other pathogenic viruses.
Enzyme Inhibition: The Role of Amide Hydrolase
A key molecular mechanism underpinning the biological activity of this compound is its inhibition of amide hydrolase.[3] By blocking the function of this enzyme, the compound disrupts cellular metabolism and protein turnover, leading to cytotoxic effects. This mechanism is a critical consideration in understanding its therapeutic potential and in the design of more potent analogs.
A Comparative Analysis: this compound vs. Its Analogs
The exploration of structural analogs of this compound has opened avenues for enhancing its therapeutic properties and understanding the key structural features required for biological activity. This section compares the performance of the parent compound with its derivatives in various biological assays.
Anticancer Activity: A Quantitative Comparison
The development of N-substituted and other derivatives of the cyanoacetamide scaffold has led to compounds with significant cytotoxic activity against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-hetaryl-2-cyanoacetamide derivatives | |||
| Compound 11 | PC3 (Prostate) | Value not specified | [4] |
| Compound 12 | HepG2 (Liver) | Value not specified | [4] |
| 2-Aminothiazole derivatives | |||
| Compound 18 | L1210 (Leukemia) | 0.2-1 | [5] |
| Compound 21 | K562 (Leukemia) | 16.3 | [5] |
| Substituted Quinazolinone derivatives | |||
| Compound 7 | CDK9 Inhibition | 0.115 | [6] |
| Compound 9 | CDK9 Inhibition | 0.131 | [6] |
| Compound 25 | CDK9 Inhibition | 0.142 | [6] |
| Amino Acid Conjugates of Aminothiazole | |||
| Compound S3c | A2780 (Ovarian) | 15.57 | [7] |
| Compound S3c | A2780CISR (Cisplatin-Resistant Ovarian) | 11.52 | [7] |
Note: Direct IC50 values for the parent this compound against these specific cell lines were not available in the searched literature, highlighting a gap for future comparative studies.
Structure-Activity Relationship (SAR) Insights:
The data from various studies on cyanoacetamide derivatives suggest that the introduction of heterocyclic moieties, such as thiophene and thiazole, can significantly enhance anticancer activity. For instance, N-(4, 5, 6, 7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown potent cytotoxicity against prostate (PC3) and liver (HepG2) cancer cells.[4] The mechanism of action for these analogs often involves the induction of apoptosis through the upregulation of caspases-3 and -9.[4] Furthermore, modifications on the acetamide nitrogen with bulky aromatic or heteroaromatic groups appear to be a promising strategy for increasing potency. The structure-activity relationship of these compounds is a key area of investigation, with the aim of designing more potent and selective anticancer agents.[8][9]
Antimicrobial Activity: Broadening the Spectrum
While the parent this compound has some reported biological activities, its analogs have been more extensively studied for their antimicrobial properties.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound/Analog | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Unsaturated 2-cyanoacetamide derivatives | Data not specified | Data not specified | Data not specified | Data not specified | [10] |
| Amino and Acetamidoaurone derivatives | Various MICs | Various MICs | Various MICs | Various MICs | [11] |
| Amino Acid Based Antimicrobials | General review | General review | General review | General review | [12] |
Note: Specific MIC values for this compound were not found in the comparative context of these analogs.
Structure-Activity Relationship (SAR) Insights:
The synthesis of α,β-unsaturated 2-cyanoacetamide derivatives has been explored as a strategy to develop novel antibacterial agents.[10] These compounds, prepared through Knoevenagel condensation, have shown activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the aromatic ring of these derivatives allows for the fine-tuning of their antimicrobial spectrum and potency. Similarly, conjugating the this compound core with other bioactive scaffolds, such as aurones, has yielded compounds with a broad range of antimicrobial activities.[11]
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section details standardized experimental protocols for assessing the biological activities of this compound and its analogs.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
dot graph TD { A[Cell Seeding in 96-well plate] --> B{Compound Treatment}; B --> C[Incubation]; C --> D[Add MTT Reagent]; D --> E[Incubation to form Formazan]; E --> F[Add Solubilizing Agent]; F --> G[Measure Absorbance]; G --> H[Calculate IC50];
} enddot Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot graph TD { A[Prepare Standardized Bacterial Inoculum] --> B{Serial Dilution of Test Compounds}; B --> C[Inoculate Microtiter Plate]; C --> D[Incubation]; D --> E[Observe for Bacterial Growth]; E --> F[Determine Minimum Inhibitory Concentration (MIC)];
} enddot Caption: Workflow for Broth Microdilution Assay.
Mechanistic Insights and Future Directions
The biological activities of this compound and its analogs are intrinsically linked to their chemical structure. The presence of the cyano and acetamide groups provides sites for modification, allowing for the generation of a diverse library of compounds with potentially enhanced and more specific biological activities.
dot graph LR { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"];
} enddot Caption: Structure-Activity Relationship Overview.
Future research should focus on a number of key areas:
-
Direct Comparative Studies: There is a clear need for studies that directly compare the biological activity of this compound with its analogs under the same experimental conditions. This will provide a more accurate assessment of the impact of structural modifications.
-
Elucidation of Mechanisms: Further investigation into the precise molecular targets and mechanisms of action of these compounds is crucial. While amide hydrolase inhibition is a proposed mechanism for the parent compound, the targets of many of the more potent analogs remain to be fully characterized.
-
In Vivo Efficacy and Toxicology: Promising in vitro results must be translated into in vivo studies to assess the efficacy, pharmacokinetics, and toxicology of these compounds in animal models.
-
Expansion of Analog Libraries: The continued synthesis and screening of new analogs will be essential for optimizing the therapeutic potential of this chemical scaffold.
Conclusion
This compound represents a promising starting point for the development of new therapeutic agents. While the parent compound itself exhibits a range of biological activities, the exploration of its analogs has revealed opportunities to significantly enhance potency and broaden the spectrum of activity. The data presented in this guide underscore the importance of systematic structure-activity relationship studies in drug discovery. By understanding how modifications to the this compound scaffold influence its biological effects, researchers can more effectively design and develop novel drug candidates with improved therapeutic profiles. Continued investigation into this versatile class of compounds holds the potential to address unmet needs in the treatment of cancer and infectious diseases.
References
- 1. This compound | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 4. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Based Antimicrobial Agents - Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-2-cyanoacetamide by HPLC
In the landscape of pharmaceutical and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 2-Amino-2-cyanoacetamide, a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs), is no exception.[1] Its small, polar nature presents a distinct analytical challenge, demanding a nuanced approach to purity assessment.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind chromatographic choices, compare viable alternatives, and present the experimental data necessary for you, the research and development scientist, to make informed decisions for your analytical workflow. Our focus is on building robust, self-validating systems that ensure scientific integrity at every stage.
The Challenge: Retaining a Small, Polar Analyte
This compound is a small molecule characterized by its high polarity.[1] This property makes it highly soluble in aqueous media but notoriously difficult to retain on traditional reversed-phase (RP) HPLC columns, such as standard C18 phases.[2] In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[3][4] Highly polar analytes have minimal hydrophobic character and, therefore, weak interactions, often leading to their elution at or near the void volume. This results in poor resolution from other polar impurities and the solvent front, rendering accurate quantification impossible.
To overcome this, we must select a chromatographic system specifically designed for the retention of polar compounds. Here, we compare two primary HPLC-based strategies: Reversed-Phase HPLC using a polar-compatible stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC). We will also discuss the utility of more advanced techniques like UPLC-MS and Capillary Electrophoresis for comprehensive characterization.
Primary Method: Polar-Compatible Reversed-Phase HPLC
The most direct evolution from standard RP-HPLC is the use of columns engineered for enhanced polar retention. This approach maintains the familiarity and robustness of reversed-phase chromatography while addressing the core retention challenge.
Causality Behind Experimental Choices
-
Stationary Phase Selection: Instead of a conventional C18 column, we opt for a stationary phase with modified surface chemistry. Options include columns with polar-embedded groups or those utilizing advanced T3 bonding technology. These phases are designed to be compatible with 100% aqueous mobile phases and offer alternative interaction mechanisms (like hydrogen bonding) that enhance the retention of polar analytes.[5] This prevents the "phase collapse" or "dewetting" that can occur with traditional C18 columns under highly aqueous conditions, ensuring reproducible retention.
-
Mobile Phase Composition: A typical mobile phase consists of water and a miscible organic solvent like acetonitrile or methanol.[3][6] For this compound, which contains a primary amine, controlling the mobile phase pH is critical. We incorporate a small amount of an acidic modifier, such as formic acid (0.1%), to maintain a consistent, low pH (around 2.7-3.5). This ensures the amine group is protonated, leading to a single ionic species and preventing peak tailing that can occur when the analyte exists in multiple forms.[6]
-
Detector: UV detection is a standard, robust choice. While this compound lacks a strong chromophore, it exhibits sufficient absorbance at low UV wavelengths (e.g., 200-220 nm) for detection and quantification.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system by incorporating system suitability testing (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[7][8][9][10]
1. Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-compatible C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Mobile Phase A.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample at the same concentration (100 µg/mL) in the Sample Diluent.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): 0.8 – 1.5 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 2000.
-
These SST parameters verify that the chromatographic system is performing with adequate precision, efficiency, and peak shape for the analysis to be valid.[10][11]
Caption: RP-HPLC workflow for purity assessment.
Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
For very polar compounds, HILIC is often a more effective separation mode. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating an aqueous layer on the particle surface into which polar analytes can partition.
Causality Behind Experimental Choices
-
Mechanism: In HILIC, the retention mechanism is the opposite of reversed-phase.[4][12] The stationary phase is polar (e.g., bare silica, amide, or diol-bonded phases), and the mobile phase is highly organic (typically >70% acetonitrile).[13][14] Water acts as the strong, eluting solvent. This provides excellent retention for compounds that are unretained in RP-HPLC.
-
Column & Mobile Phase: An amide-phase column is a versatile choice for HILIC, offering robust performance for a range of polar analytes. The mobile phase will be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate), which is volatile and MS-compatible, offering a direct path to impurity identification if needed.
Experimental Protocol: HILIC with UV Detection
1. Instrumentation and Consumables:
-
HPLC system as previously described.
-
Column: Waters XBridge BEH Amide (4.6 x 150 mm, 3.5 µm) or equivalent HILIC column.[5]
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.
-
Sample Diluent: 90:10 Acetonitrile:Water (v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-10 min: 0% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 0% B
-
13-20 min: 0% B (Re-equilibration)
-
3. Sample Preparation:
-
Prepare Standard and Sample solutions at 100 µg/mL in the Sample Diluent. Note: The diluent must be high in organic content to be compatible with the HILIC mobile phase and prevent peak distortion.
4. System Suitability Testing (SST):
-
Perform SST as described for the RP-HPLC method, applying the same criteria for tailing factor, %RSD, and theoretical plates.
Advanced Alternatives for Deeper Characterization
While HPLC-UV is excellent for routine purity testing, other techniques provide more definitive information, especially during process development or impurity investigations.
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This technique combines the high separation efficiency of UPLC (using sub-2 µm particle columns) with the detection power of mass spectrometry.[15][16] Its primary advantage is the ability to provide mass-to-charge ratio (m/z) data for each peak. This allows for the unambiguous identification of known impurities and the tentative identification of unknown impurities based on their molecular weight, which is invaluable for understanding degradation pathways and synthesis byproducts.[17][18][19]
-
CE (Capillary Electrophoresis): CE separates molecules based on their charge-to-size ratio in an electric field.[20][21][22] It is an orthogonal technique to HPLC, meaning it separates based on different physicochemical principles. This makes it an excellent confirmatory method, as impurities that might co-elute with the main peak in HPLC could be well-resolved in CE.[23] It offers extremely high separation efficiency and consumes minimal sample and reagents.[24]
Comparative Performance Data
The following table summarizes the expected performance characteristics of each method for the analysis of this compound.
| Parameter | Polar-Compatible RP-HPLC | HILIC | UPLC-MS | Capillary Electrophoresis (CZE) |
| Analyte Retention | Moderate; sufficient with specialized column | Strong; easily tunable | High (dependent on LC mode) | N/A (migration time) |
| Resolution | Good for less polar impurities | Excellent for polar impurities | Excellent; superior peak capacity | Very High |
| Sensitivity (LOD/LOQ) | Good (UV) | Good (UV) | Excellent (MS) | Good (UV) |
| Analysis Time | 15-25 minutes | 15-20 minutes | 5-10 minutes | 10-15 minutes |
| Information Gained | Quantitative Purity (% Area) | Quantitative Purity (% Area) | Purity, Molecular Weight, Structure | Purity (orthogonal) |
| Method Robustness | High | Moderate (sensitive to mobile phase) | High | Moderate (sensitive to injection) |
| Primary Use Case | Routine Quality Control (QC) | Analysis of very polar species | Impurity Identification & Profiling | Orthogonal/Confirmatory Analysis |
Logical Framework for Purity Assessment
The selection of an analytical method should be a logical, risk-based process. For a newly synthesized compound like this compound, the goal is not just to assign a purity value but to understand the impurity profile.
Caption: Decision tree for purity assessment strategy.
This workflow is grounded in regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline on the validation of analytical procedures.[25][26][27][28] Any method intended for routine use must be fully validated for parameters including specificity, linearity, accuracy, precision, and robustness to prove it is fit for its intended purpose.[29]
Conclusion and Recommendations
Assessing the purity of synthesized this compound requires a thoughtful analytical strategy that directly addresses its polar nature.
-
For routine quality control , a validated polar-compatible Reversed-Phase HPLC method offers the best combination of performance, robustness, and ease of use. It provides reliable quantification and is readily implemented in most analytical laboratories.
-
If the RP-HPLC method fails to provide adequate retention or resolution of critical polar impurities, HILIC serves as a powerful primary alternative.
-
During process development and for impurity investigations , UPLC-MS is indispensable. The structural information it provides is critical for understanding the reaction process, identifying degradation products, and meeting regulatory requirements for impurity characterization.
-
Capillary Electrophoresis should be considered a valuable orthogonal technique for method validation (specificity) or for resolving particularly challenging separations.
By selecting the appropriate technique based on the analytical objective—be it routine testing or in-depth characterization—researchers can ensure the quality and integrity of their synthesized this compound, paving the way for successful downstream applications.
References
- 1. This compound - Affordable Prices and High Purity [alphachemikaindia.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. moravek.com [moravek.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. usp.org [usp.org]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 22. Video: Capillary Electrophoresis: Principle, Procedure and Applications [jove.com]
- 23. aurorabiomed.com [aurorabiomed.com]
- 24. sciex.com [sciex.com]
- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 26. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 27. starodub.nl [starodub.nl]
- 28. ICH Official web site : ICH [ich.org]
- 29. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to Catalysts in the Synthesis of 2-Amino-2-cyanoacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 2-amino-2-cyanoacetamide stands as a crucial intermediate. Its versatile structure, featuring amino, cyano, and amide functionalities, makes it a valuable building block for a range of biologically active molecules. The efficiency and selectivity of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary catalytic and non-catalytic routes for the synthesis of this compound, supported by experimental data and protocols to inform your selection of the optimal synthetic strategy.
At a Glance: Synthetic Pathways to this compound
The production of this compound is primarily achieved through two distinct synthetic routes, each with its own set of advantages and disadvantages. The choice between these pathways often hinges on factors such as desired scale, available equipment, cost of reagents, and safety considerations.
| Synthetic Route | Key Transformation | Catalyst Type | Key Advantages | Potential Drawbacks |
| Route 1: Catalytic Hydrogenation | Reduction of 2-cyano-2-hydroxyiminoacetamide | Heterogeneous (Noble Metals, Raney Nickel) | High purity, well-suited for industrial scale. | Requires specialized high-pressure hydrogenation equipment, catalyst cost. |
| Route 2: Aminolysis | Ammonolysis of an aminocyanoacetic acid ester | Typically non-catalytic or base-catalyzed | Milder reaction conditions, avoids high-pressure hydrogenation. | May involve more steps in the overall synthesis of the precursor. |
Deeper Dive: A Head-to-Head Catalyst Comparison
Route 1: The Industrial Workhorse - Catalytic Hydrogenation of 2-Cyano-2-hydroxyiminoacetamide
This route represents a robust and scalable method for the production of this compound.[1][2] The synthesis begins with the nitrosation of the readily available precursor, 2-cyanoacetamide, to form 2-cyano-2-hydroxyiminoacetamide. This intermediate is then subjected to catalytic hydrogenation to yield the final product.
The choice of catalyst for the hydrogenation step is critical to achieving high yield and purity. While several catalysts can effect the reduction of an oxime to a primary amine, the most commonly employed in industrial settings are noble metal catalysts and Raney Nickel.
Catalyst Performance Comparison
| Catalyst | Typical Loading | Pressure | Temperature | Reported Yield/Purity | Key Considerations |
| Platinum on Carbon (Pt/C) | 2-10 wt% | 1-10 x 10⁵ Pa | 20-50°C | High purity (approaching 100%)[2] | Preferred for industrial applications due to high activity and selectivity.[2] |
| Palladium on Carbon (Pd/C) | 5-10 wt% | Atmospheric to high pressure | Room to elevated temp. | Generally effective for hydrogenations, but can be less active than platinum for some substrates.[3] | Often a cost-effective alternative to platinum. |
| Raney Nickel (Raney-Ni) | 5-20 wt% | Atmospheric to high pressure | 40-120°C | Effective for oxime reduction, often used with hydrazine as a hydrogen source.[4] | A non-precious metal alternative, but may require basic conditions for optimal performance.[5] |
Causality Behind Catalyst Selection:
-
Platinum-based catalysts are highly effective for the hydrogenation of a wide range of functional groups.[6] Their high activity allows for milder reaction conditions (lower temperatures and pressures) compared to some other catalysts, which can be advantageous in preventing side reactions. For the reduction of the nitroso/oxime group in 2-cyano-2-hydroxyiminoacetamide, platinum's efficacy is well-documented in patent literature for industrial-scale production.[2]
-
Palladium catalysts are also widely used for hydrogenations, particularly for the reduction of carbon-carbon double and triple bonds.[3] While effective for many reductions, their activity for oxime reduction can sometimes be lower than that of platinum. However, palladium can be a more economical choice.
-
Raney Nickel , a porous nickel-aluminum alloy, is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including oximes.[4][5][7][8] It is often used in transfer hydrogenation with a hydrogen donor like hydrazine or isopropanol.[4][7][8] The porous structure of Raney Nickel provides a large surface area for the reaction to occur.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Detailed Protocol: Synthesis of 2-Cyano-2-hydroxyiminoacetamide (Intermediate) [9][10]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1.0 equivalent of 2-cyanoacetamide in a suitable solvent such as aqueous dioxane or acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Nitrosation: Slowly add a solution of sodium nitrite (1.0 equivalent) in water to the cooled 2-cyanoacetamide solution while maintaining the temperature below 5°C.
-
Acidification: After the addition of sodium nitrite is complete, slowly add an acid, such as acetic acid or a mineral acid (e.g., HCl), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-cyano-2-hydroxyiminoacetamide.
Detailed Protocol: Catalytic Hydrogenation of 2-Cyano-2-hydroxyiminoacetamide
This protocol is a representative procedure based on established principles of catalytic hydrogenation of similar substrates.
-
Catalyst Slurry: In a suitable high-pressure reactor, suspend 2-10% by weight of a platinum on carbon (Pt/C) catalyst in a solvent such as methanol or ethanol.
-
Addition of Intermediate: Add the 2-cyano-2-hydroxyiminoacetamide to the catalyst slurry.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 x 10⁵ Pa) and heat to the reaction temperature (e.g., 20-50°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to crystallize the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to obtain pure this compound.
Route 2: The Milder Alternative - Aminolysis of Aminocyanoacetic Acid Ester
This synthetic route offers an alternative to the high-pressure catalytic hydrogenation. It involves the reaction of an aminocyanoacetic acid ester with ammonia to form the desired amide. This method is often performed under milder conditions and does not require specialized hydrogenation equipment.
Catalyst Performance and Reaction Conditions
While this reaction can be performed without a catalyst, the use of a basic catalyst can facilitate the aminolysis of the ester.
| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Reported Yield | Key Considerations |
| Ammonia (gas) | Methanol | 0-5°C | 1 hour | 53.6%[11][12] | A straightforward method, but requires handling of gaseous ammonia. |
| Sodium Methoxide | Methanol/Butanol | 30°C | 7 hours | 91% (for cyanoacetamide)[13] | A basic catalyst that can be used for the synthesis of the precursor, cyanoacetamide. |
Causality Behind the Method:
The aminolysis of an ester is a classic organic transformation. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and an alcohol byproduct. The use of a basic catalyst, such as sodium methoxide, can deprotonate the ammonia, increasing its nucleophilicity and accelerating the reaction.
Experimental Workflow: Aminolysis
Caption: Workflow for the synthesis of this compound via aminolysis.
Detailed Protocol: Aminolysis of Aminocyanoacetic Acid Ethyl Ester [11][12]
-
Reaction Setup: In a suitable reaction vessel, dissolve the aminocyanoacetic acid ethyl ester in methanol.
-
Cooling: Cool the solution to 0-5°C.
-
Ammonia Purge: Purge ammonia gas into the cooled solution for approximately 1 hour.
-
Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Concentration: After the reaction is complete, concentrate the reaction mass under reduced pressure at 40-45°C.
-
Crystallization: Cool the concentrated mixture to 0-5°C and stir for 1 hour to induce precipitation.
-
Isolation: Filter the precipitated solid, wash with chilled methanol, and dry under vacuum to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from methanol, with the use of activated charcoal to remove colored impurities.
Conclusion: Selecting the Right Path
The choice of a synthetic route and catalyst for the production of this compound is a critical decision that impacts the efficiency, scalability, and cost-effectiveness of the process.
-
For large-scale industrial production , the catalytic hydrogenation of 2-cyano-2-hydroxyiminoacetamide using a platinum on carbon catalyst is a proven and robust method, delivering high purity and yield.
This guide has provided a comprehensive comparison of these two primary synthetic routes, grounded in experimental data and established protocols. By understanding the underlying principles and performance of the catalysts involved, researchers and drug development professionals can make informed decisions to optimize the synthesis of this important chemical intermediate.
References
- 1. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]
- 2. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US3959379A - Preparation of primary amines - Google Patents [patents.google.com]
- 5. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 6. A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scholar.utc.edu [scholar.utc.edu]
- 8. "Reduction of ketoximes to amines by catalytic transfer hydrogenation u" by Katherynne E. Taylor [scholar.utc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. US20010021787A1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Amino-2-cyanoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Amino-2-cyanoacetamide in Synthesis
This compound, a structurally unique molecule featuring an amine, a nitrile, and an amide functional group attached to the same carbon, is a valuable building block in synthetic organic chemistry.[1][2] Its trifunctional nature allows it to participate in a variety of chemical transformations, leading to the synthesis of diverse and complex heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, controlling product formation, and scaling up processes efficiently.
This guide will delve into the kinetic aspects of several key reactions where this compound serves as a crucial reactant. We will objectively compare its performance against common alternative active methylene compounds, providing a framework for rational reactant selection and experimental design.
Comparative Kinetic Analysis of Key Reactions
The reactivity of this compound is largely dictated by the acidity of its α-hydrogen and the nucleophilicity of its amino group. The presence of both electron-withdrawing nitrile and amide groups enhances the acidity of the α-hydrogen, making it a potent nucleophile in base-catalyzed reactions.
The Gewald Reaction: A Gateway to Substituted Thiophenes
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[3] The reaction typically involves an active methylene compound, an aldehyde or ketone, and elemental sulfur in the presence of a base.
Comparison of Reactants:
| Reactant | Structure | Expected Relative Reactivity | Rationale |
| This compound | NC-CH(NH₂)-C(=O)NH₂ | Moderate to High | The α-hydrogen is activated by both the nitrile and amide groups. The amino group may participate in the reaction or influence the electronic properties. |
| Ethyl Cyanoacetate | NC-CH₂-C(=O)OEt | High | The ester and nitrile groups strongly activate the methylene protons, making it a highly reactive substrate for the initial Knoevenagel condensation.[4] |
| Malononitrile | NC-CH₂-CN | Very High | The two strongly electron-withdrawing nitrile groups render the methylene protons highly acidic, leading to rapid reaction rates. |
| 2-Cyanoacetamide | NC-CH₂-C(=O)NH₂ | Moderate | The amide and nitrile groups activate the methylene protons, but generally to a lesser extent than two nitrile groups or a nitrile and an ester group. |
Experimental Protocol for Kinetic Monitoring of the Gewald Reaction via HPLC:
A High-Performance Liquid Chromatography (HPLC) based kinetics assay is a robust method for monitoring the progress of the Gewald reaction, allowing for the simultaneous quantification of reactants, intermediates, and products.[5]
-
Reaction Setup: In a thermostated reaction vessel, combine the aldehyde or ketone, the active methylene compound (e.g., this compound or an alternative), and elemental sulfur in a suitable solvent (e.g., ethanol or methanol).
-
Initiation: Initiate the reaction by adding a catalytic amount of a base (e.g., triethylamine or morpholine).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
Sample Preparation: Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common choice.
-
Detection: UV detection at a wavelength where the product has significant absorbance.
-
Quantification: Use a pre-established calibration curve for the product to determine its concentration from the peak area.
-
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.
Workflow for HPLC-based Kinetic Analysis:
Caption: Workflow for kinetic analysis of the Gewald reaction using HPLC.
The Knoevenagel Condensation: Formation of C=C Bonds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration to form a C=C double bond. This reaction is fundamental in carbon-carbon bond formation.
Comparison of Reactants:
| Reactant | Structure | Expected Relative Reactivity | Rationale |
| This compound | NC-CH(NH₂)-C(=O)NH₂ | Moderate | The α-hydrogen is activated, but steric hindrance from the amino and amide groups might slightly reduce the reaction rate compared to smaller active methylene compounds. |
| Ethyl Cyanoacetate | NC-CH₂-C(=O)OEt | High | The combination of the ester and nitrile groups provides strong activation of the methylene protons. |
| Malononitrile | NC-CH₂-CN | Very High | The two nitrile groups make the methylene protons exceptionally acidic, leading to very fast reaction rates.[6][7] |
| 2-Cyanoacetamide | NC-CH₂-C(=O)NH₂ | Moderate | The reactivity is generally lower than that of malononitrile and ethyl cyanoacetate.[8] |
Experimental Protocol for Kinetic Monitoring of the Knoevenagel Condensation via UV-Vis Spectrophotometry:
UV-Visible spectrophotometry is a convenient method for monitoring the kinetics of Knoevenagel condensations, as the formation of the conjugated product often results in a significant change in the UV-Vis spectrum.[9][10]
-
Determine λmax: Record the UV-Vis spectrum of the final product to identify the wavelength of maximum absorbance (λmax).
-
Reaction Setup: In a quartz cuvette placed in a thermostated spectrophotometer, mix the aldehyde or ketone and the active methylene compound in a suitable solvent (e.g., ethanol).
-
Initiation: Start the reaction by adding a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Data Analysis:
-
Convert absorbance values to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product is predetermined.
-
Plot the concentration of the product versus time to determine the initial rate.
-
Perform experiments with varying reactant concentrations to determine the reaction order and rate constant.
-
Logical Relationship in UV-Vis Kinetic Analysis:
Caption: Logical flow for determining reaction rates via UV-Vis spectrophotometry.
The Michael Addition: 1,4-Conjugate Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The product of a Knoevenagel condensation between this compound and an aldehyde would be an α,β-unsaturated system, which can then undergo a Michael addition.
Comparison of Michael Acceptors (Products of Knoevenagel Condensation):
| Michael Acceptor from: | Structure | Expected Relative Reactivity | Rationale |
| This compound | R-CH=C(CN)-C(=O)NH₂ | Lower | The electron-donating amino group can reduce the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack compared to acceptors with only electron-withdrawing groups. |
| Ethyl Cyanoacetate | R-CH=C(CN)-C(=O)OEt | Higher | The ester and nitrile groups are strongly electron-withdrawing, increasing the electrophilicity of the β-carbon. |
| Malononitrile | R-CH=C(CN)₂ | Highest | The two powerful electron-withdrawing nitrile groups make the β-carbon highly electrophilic and thus very reactive towards nucleophiles. |
Experimental Protocol for Real-Time Kinetic Monitoring of the Michael Addition via NMR Spectroscopy:
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of reactions in situ, providing detailed structural information about reactants, intermediates, and products over time.[1][11][12][13]
-
Sample Preparation: In an NMR tube, prepare a solution of the α,β-unsaturated carbonyl compound (the Michael acceptor) in a suitable deuterated solvent.
-
Initial Spectrum: Acquire an initial NMR spectrum to identify the characteristic peaks of the starting material.
-
Initiation: Add the nucleophile (e.g., a thiol or an amine) to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Data Acquisition: Acquire a series of NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton (or other nucleus) of the reactant and the product in each spectrum.
-
The relative integrals will be proportional to the concentration of each species.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction rate.
-
Experimental Workflow for NMR Kinetic Monitoring:
Caption: Workflow for real-time kinetic monitoring using NMR spectroscopy.
The Friedländer Synthesis: Quinoline Formation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[14][15][16][17]
Comparison of Reactants:
| Reactant | Structure | Expected Relative Reactivity | Rationale |
| This compound | NC-CH(NH₂)-C(=O)NH₂ | Moderate | The activated α-hydrogen allows it to participate. The presence of the amino and amide groups will influence the cyclization step. |
| Ethyl Acetoacetate | CH₃-C(=O)-CH₂-C(=O)OEt | High | A classic reactant in the Friedländer synthesis, with two activating carbonyl groups. |
| Acetylacetone | CH₃-C(=O)-CH₂-C(=O)CH₃ | High | Similar to ethyl acetoacetate, the two carbonyl groups provide strong activation. |
Experimental Protocol for Kinetic Monitoring of the Friedländer Synthesis via Stopped-Flow Spectroscopy:
For rapid Friedländer syntheses, stopped-flow spectroscopy is an ideal technique to measure pre-steady-state kinetics.[2][18][19][20]
-
Solution Preparation: Prepare solutions of the 2-aminoaryl aldehyde/ketone and the active methylene compound in separate syringes.
-
Instrument Setup: Set up the stopped-flow instrument with a UV-Vis or fluorescence detector. Determine the optimal wavelength for monitoring the formation of the quinoline product.
-
Rapid Mixing: The instrument rapidly injects and mixes the two reactant solutions.
-
Data Acquisition: The flow is stopped, and the change in absorbance or fluorescence is recorded on a millisecond timescale.
-
Data Analysis: The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the rate constants for the reaction steps.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its unique combination of functional groups allows for the construction of a wide array of heterocyclic structures. While its reactivity in key synthetic transformations is generally moderate to high, a careful consideration of the reaction kinetics in comparison to other active methylene compounds is crucial for optimizing reaction conditions and achieving desired outcomes. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the performance of this compound in their specific applications, enabling more efficient and controlled synthetic strategies.
References
- 1. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.tamu.edu [chem.tamu.edu]
A Comparative Guide to the Synthesis of 2-Amino-2-cyanoacetamide: An Evaluation of Yield and Process Efficiency
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-Amino-2-cyanoacetamide, a valuable building block in the synthesis of various heterocyclic compounds, is one such intermediate where the choice of synthetic protocol can significantly impact yield, purity, and overall process economy. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering a critical analysis of their respective yields, methodologies, and practical considerations.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly follows two well-established pathways:
-
Ammonolysis of an α-Amino Ester: This route involves the direct conversion of an activated α-amino cyanoacetate ester derivative through reaction with ammonia.
-
Two-Step Synthesis from Cyanoacetamide: This industrial-scale approach begins with the nitrosation of readily available cyanoacetamide to form an intermediate, 2-cyano-2-(hydroxyimino)acetamide, which is subsequently reduced to the target amine.
This guide will dissect each of these protocols, presenting detailed experimental procedures, comparative yield data, and an expert analysis of the underlying chemical principles and practical implications of each choice.
Comparative Analysis of Synthetic Protocols
| Parameter | Protocol 1: Ammonolysis of α-Amino Ester | Protocol 2: Nitrosation and Reduction of Cyanoacetamide |
| Starting Material | Ethyl 2-amino-2-cyanoacetate oxalate hydrate | Cyanoacetamide |
| Key Intermediates | None (Direct conversion) | 2-Cyano-2-(hydroxyimino)acetamide |
| Reported Yield | 53.6%[1] | Approx. 80-90% (overall calculated)[2][3] |
| Reagent Complexity | Requires pre-synthesis of the starting ester | Utilizes common and inexpensive reagents |
| Process Steps | Single chemical transformation | Two distinct chemical transformations |
| Scalability | Laboratory to pilot scale | Well-suited for large industrial scale |
Protocol 1: Ammonolysis of Ethyl 2-Amino-2-cyanoacetate
This protocol offers a direct, one-step conversion to this compound from a pre-functionalized starting material. The key to this process is the aminolysis of the ester group by ammonia.
Underlying Chemistry and Rationale
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the more thermodynamically stable amide. The low reaction temperature (0-5 °C) is crucial to minimize potential side reactions, such as hydrolysis of the nitrile group or racemization of the α-carbon. The use of a polar solvent like methanol facilitates the dissolution of the starting material and the ammonia gas.
Experimental Workflow
Caption: Workflow for the ammonolysis of ethyl 2-amino-2-cyanoacetate.
Detailed Experimental Protocol[1]
-
A solution of ethyl 2-amino-2-cyanoacetate (prepared separately) in methanol is cooled to a temperature of 0-5 °C.
-
Ammonia gas is purged through the cooled solution for approximately 1 hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated to a smaller volume under reduced pressure at a temperature of 40-45 °C.
-
The concentrated solution is then cooled to 0-5 °C and stirred for 1 hour to induce precipitation of the product.
-
The precipitated solid is collected by filtration, washed with chilled methanol, and dried under vacuum to yield the crude product.
-
For further purification, the crude product is dissolved in methanol and heated to reflux. Activated charcoal is added, and the mixture is refluxed for a short period.
-
The hot solution is filtered through a hyflow bed, and the filtrate is concentrated to approximately half of its original volume.
-
The mixture is cooled to 0-5 °C and stirred for 45 minutes to allow for crystallization of the pure product.
-
The resulting solid is filtered, washed with chilled methanol, and dried under vacuum at 40-45 °C to afford pure this compound.
A reported yield for this process is 53.6% , with a purity of 99.46% as determined by HPLC.[1]
Protocol 2: Two-Step Synthesis from Cyanoacetamide
This protocol represents a more traditional and industrially scalable approach, starting from the inexpensive and readily available cyanoacetamide.
Underlying Chemistry and Rationale
Step 1: Nitrosation. The first step involves the nitrosation of the active methylene group of cyanoacetamide. In an acidic medium (pH ~2), nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) reacts with the enol form of cyanoacetamide to produce 2-cyano-2-(hydroxyimino)acetamide. Maintaining a low pH is critical to prevent the formation of by-products and suppress the evolution of nitrous gases.[2][3] The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the nitrous acid and the product.
Step 2: Catalytic Hydrogenation. The intermediate oxime is then reduced to the corresponding primary amine. This is achieved through catalytic hydrogenation, typically using a noble metal catalyst such as platinum on a carbon support (Pt/C).[2][3] The hydrogenation is carried out under a hydrogen atmosphere. The choice of solvent (water or methanol) can influence the reaction rate and work-up procedure.
Experimental Workflow
Caption: Workflow for the two-step synthesis from cyanoacetamide.
Detailed Experimental Protocol[2][3]
Step 1: Preparation of 2-Cyano-2-(hydroxyimino)acetamide
-
Cyanoacetamide is suspended in water, and the pH is adjusted to approximately 2 with a strong acid (e.g., 37% hydrochloric acid).
-
The mixture is cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise over several hours while maintaining the temperature between 0-5 °C and the pH between 1.5-2.5 by the concurrent addition of acid.
-
The resulting suspension is stirred at a slightly elevated temperature (e.g., 35-40 °C) for about an hour and then cooled to 10 °C.
-
The precipitated white crystalline product is collected by suction filtration, washed with water, and dried under vacuum.
The yield of the intermediate, 2-cyano-2-(hydroxyimino)acetamide, is typically high, in the range of 90-99% .[2][4]
Step 2: Catalytic Hydrogenation to this compound
-
The 2-cyano-2-(hydroxyimino)acetamide intermediate is suspended in a suitable solvent (e.g., water or methanol) in a steel autoclave.
-
A platinum on carbon catalyst (e.g., 5% Pt/C) is added to the suspension.
-
The autoclave is purged with nitrogen and then with hydrogen.
-
The mixture is hydrogenated under hydrogen pressure (e.g., 2 bar) at room temperature for several hours (e.g., 8-14 hours).
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate containing the crude this compound is then subjected to a purification process, typically recrystallization from a water/isopropanol mixture.
While the patents do not state a direct yield for the hydrogenation step, an example from one of the patents indicates that 100g of crude product can be recrystallized to yield 79.2g of pure this compound.[3] This suggests a high recovery in the purification step and implies a high conversion in the hydrogenation reaction. Calculating from the stoichiometry in the provided examples, the overall yield for this two-step process is estimated to be in the range of 80-90% .
Discussion and Conclusion
Both synthetic routes offer viable pathways to this compound, with the choice of protocol largely dependent on the desired scale of production, available starting materials, and process optimization goals.
Protocol 1 (Ammonolysis) provides a more direct route with fewer reaction steps. However, its overall yield of 53.6% is significantly lower than the two-step process.[1] Furthermore, it requires a more specialized starting material, ethyl 2-amino-2-cyanoacetate, which may need to be synthesized in a separate step, adding to the overall complexity and cost. This method is well-suited for laboratory-scale synthesis where simplicity and a direct conversion are prioritized over maximizing yield.
Protocol 2 (Nitrosation and Reduction) , while involving two distinct chemical transformations, offers a significantly higher overall yield, estimated to be in the range of 80-90%. This process starts from the inexpensive and readily available cyanoacetamide, making it more economically viable for large-scale industrial production. The high yield of the intermediate nitrosation step contributes significantly to the overall efficiency of the process. The catalytic hydrogenation is a clean and efficient reduction method, although it requires specialized equipment (an autoclave) for handling hydrogen gas under pressure.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 3. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]
- 4. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Amino-2-cyanoacetamide and Other Cyano-Containing Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cyano-containing reagents are indispensable building blocks for the construction of a diverse array of molecular architectures, particularly in the synthesis of heterocyclic compounds of medicinal interest. Among these, 2-amino-2-cyanoacetamide has emerged as a versatile synthon, offering unique reactivity profiles. This guide provides a comprehensive comparison of the reactivity of this compound with other prominent cyano-containing reagents, namely malononitrile, ethyl cyanoacetate, and cyanoacetic acid. By delving into the underlying chemical principles and providing supporting experimental context, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Introduction to Cyano-Containing Reagents: A Reactivity Overview
The reactivity of cyano-containing reagents is primarily dictated by the acidity of the α-protons (the protons on the carbon adjacent to the cyano group). The electron-withdrawing nature of the cyano group stabilizes the resulting carbanion (enolate) through resonance, making these protons acidic and the methylene group a potent nucleophile. The presence of additional electron-withdrawing groups further enhances this acidity and, consequently, the nucleophilicity of the carbanion.
This guide will focus on the comparative reactivity of the following key reagents:
-
This compound: Possesses a cyano group, an amide group, and an amino group attached to the α-carbon.
-
Malononitrile: Features two cyano groups attached to the methylene carbon.
-
Ethyl Cyanoacetate: Contains a cyano group and an ester group attached to the methylene carbon.
-
Cyanoacetic Acid: Has a cyano group and a carboxylic acid group attached to the methylene carbon.
The Role of α-Proton Acidity in Reactivity
The ease of formation of the active carbanion nucleophile is directly related to the pKa of the α-protons. A lower pKa value indicates a more acidic proton and a more readily formed, stable carbanion, which generally translates to higher reactivity in base-catalyzed reactions.
| Reagent | Structure | pKa of α-Protons (approx.) | Reference |
| Malononitrile | NC-CH₂-CN | 11 | [1] |
| Ethyl Cyanoacetate | NC-CH₂-COOEt | 13.1 | [1] |
| This compound | NC-CH(NH₂)-CONH₂ | 17.05 (Predicted) | [2][3][4] |
| Cyanoacetic Acid | NC-CH₂-COOH | 2.45 (Carboxylic Acid Proton) |
Note: The pKa of the α-proton of cyanoacetic acid is significantly higher than its carboxylic acid proton and is not the primary determinant of its initial reactivity in many reactions.
From the pKa values, a general trend in the reactivity of the active methylene group can be predicted:
Malononitrile > Ethyl Cyanoacetate > this compound
The two strongly electron-withdrawing cyano groups in malononitrile make its α-protons the most acidic, leading to the highest reactivity. The ester group in ethyl cyanoacetate is also electron-withdrawing, but to a lesser extent than a second cyano group. In this compound, the electron-donating character of the amino group counteracts the electron-withdrawing effects of the cyano and amide groups, resulting in a higher pKa and consequently, lower nucleophilicity of the corresponding carbanion.
Comparative Reactivity in Key Synthetic Transformations
The differing reactivity of these cyano-containing reagents manifests in their performance in various synthetic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound and a carbonyl compound (aldehyde or ketone) to form a new carbon-carbon double bond. The reaction rate and yield are highly dependent on the acidity of the active methylene compound.
General Reactivity Trend: Malononitrile generally provides the highest yields in the shortest reaction times, followed by ethyl cyanoacetate.[5][6] this compound, being less acidic, is expected to be less reactive in this condensation.
Experimental Evidence:
While direct comparative studies under identical conditions are limited, literature reports indicate that Knoevenagel condensations with malononitrile and ethyl cyanoacetate are widespread and highly efficient.[7][8] The reaction with cyanoacetamides is also well-documented, often requiring slightly more forcing conditions or specific catalysts to achieve high yields.[9]
Caption: Generalized workflow of the Knoevenagel condensation.
Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[10] The choice of the active methylene nitrile significantly influences the reaction's scope and efficiency.
Comparative Insights:
-
Malononitrile and Ethyl Cyanoacetate: These are the most commonly used nitrile components in the Gewald reaction, generally providing good to excellent yields of the corresponding 2-amino-3-cyanothiophenes and 2-aminothiophene-3-carboxylates, respectively.[11][12]
-
This compound: The use of cyanoacetamides, including this compound, in the Gewald reaction has been explored to generate 2-aminothiophene-3-carboxamides.[13][14] While successful, the yields can be more variable and substrate-dependent compared to reactions with malononitrile or ethyl cyanoacetate. For instance, reactions with ketones often give lower yields with cyanoacetamides compared to aldehydes.[11]
Caption: Simplified reaction pathway of the Gewald reaction.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic α-cyanoenamines, which can be hydrolyzed to cyclic ketones.[15][16][17] This reaction relies on the nucleophilic attack of a carbanion generated from one nitrile onto the carbon of the other nitrile group within the same molecule.
Applicability to this compound:
The Thorpe-Ziegler reaction is typically associated with dinitriles.[13][18] While this compound possesses a nitrile group, it is not a dinitrile and therefore does not undergo the classical intramolecular Thorpe-Ziegler cyclization. However, the intermolecular version, the Thorpe reaction, which is a self-condensation of aliphatic nitriles, could theoretically occur.[15][18] Given the reduced acidity of the α-proton in this compound, this self-condensation is expected to be less favorable compared to nitriles with more acidic α-protons.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative experimental protocols for key reactions.
Protocol 1: Knoevenagel Condensation with Malononitrile
Synthesis of 2-(4-Chlorobenzylidene)malononitrile
-
Materials: 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), piperidine (0.1 mL), ethanol (20 mL).
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Protocol 2: Gewald Reaction with Ethyl Cyanoacetate
Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
-
Materials: Acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), morpholine (0.87 g, 10 mmol), ethanol (20 mL).
-
Procedure:
-
In a round-bottom flask, combine acetophenone, ethyl cyanoacetate, elemental sulfur, and ethanol.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.[19]
-
Protocol 3: Multicomponent Reaction with a Cyanoacetamide Derivative
Synthesis of a 2-Aminothiophene-3-carboxamide via Gewald Reaction [11]
-
Materials: An appropriate aldehyde or ketone (1 equivalent), a cyanoacetamide derivative (1 equivalent), elemental sulfur (1 equivalent), triethylamine (1 equivalent), ethanol.
-
Procedure:
-
Combine the aldehyde/ketone, cyanoacetamide, and elemental sulfur in ethanol in a reaction vessel.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the product may precipitate directly from the reaction mixture. If so, collect by filtration and wash with cold ethanol.
-
If no precipitation occurs, pour the reaction mixture into water to induce precipitation, then filter and dry the product.
-
Conclusion
The reactivity of this compound, while significant, is generally more moderate compared to its counterparts, malononitrile and ethyl cyanoacetate. This difference is primarily attributed to the electronic effect of the amino group, which decreases the acidity of the α-proton. This nuanced reactivity makes this compound a valuable tool for specific synthetic applications where a less aggressive nucleophile is desired, or where the resulting amino and amide functionalities are key for subsequent transformations or for the final product's biological activity.
For reactions requiring high reactivity and rapid formation of carbon-carbon bonds, such as in many Knoevenagel condensations, malononitrile remains the reagent of choice. Ethyl cyanoacetate offers a balance of reactivity and the introduction of an ester functionality. This compound and its derivatives provide access to unique scaffolds, particularly in the realm of multicomponent reactions like the Gewald synthesis, leading to a diverse array of heterocyclic compounds. A thorough understanding of these reactivity differences is crucial for the strategic design of efficient and selective synthetic routes in modern drug discovery and development.
References
- 1. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 6719-21-7 [m.chemicalbook.com]
- 3. Cas 6719-21-7,this compound | lookchem [lookchem.com]
- 4. 6719-21-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Thorpe Reaction [drugfuture.com]
- 16. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Amino-2-cyanoacetamide Derivatives: Validation of a Novel, High-Efficiency Route
This guide provides a critical evaluation of synthetic methodologies for producing 2-amino-2-cyanoacetamide derivatives, a class of compounds with significant utility as scaffolds in medicinal chemistry. We will compare an established, yet problematic, classical route with a novel, validated pathway that offers substantial improvements in yield, safety, and operational efficiency. The content herein is tailored for researchers, chemists, and drug development professionals seeking robust and scalable synthetic solutions.
Introduction: The Strategic Importance of this compound Scaffolds
The this compound framework is a versatile building block in the synthesis of complex, biologically active molecules. Its trifunctional nature—possessing an amine, a nitrile, and an amide group at a single stereocenter—makes it an attractive precursor for a diverse range of heterocyclic systems and peptidomimetics. Consequently, the development of efficient, safe, and scalable synthetic routes to access these derivatives is a paramount objective in modern pharmaceutical and chemical research.
A Critical Review of Established Synthetic Routes
While several methods exist for the synthesis of these derivatives, they are often encumbered by significant practical and safety limitations.
The Strecker Synthesis: A Classical but Flawed Approach
The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids and their nitrile precursors.[1][2] The reaction typically involves a one-pot, three-component reaction between an aldehyde (or ketone), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[3][4][5]
Causality Behind its Limitations:
-
Extreme Toxicity: The requisite use of hydrogen cyanide or alkali metal cyanides (NaCN, KCN) presents severe handling risks and environmental disposal challenges.[2]
-
Harsh Hydrolysis Conditions: The final step to convert the intermediate nitrile to the desired amide or acid requires harsh hydrolytic conditions (e.g., concentrated acid), which are incompatible with sensitive functional groups and can lead to side product formation.[3]
-
Scalability Issues: The inherent hazards and rigorous conditions make scaling the Strecker synthesis both costly and dangerous.
Multicomponent Reactions (MCRs): An Efficiency-Focused Alternative
Multicomponent reactions (MCRs) have gained traction as powerful tools in synthetic chemistry due to their high atom economy and convergence.[6][7] Reactions like the Gewald three-component reaction can produce highly substituted 2-aminothiophenes from cyanoacetamides, aldehydes/ketones, and elemental sulfur, demonstrating the utility of the cyanoacetamide scaffold in MCRs.[6][8]
Inherent Challenges:
-
Optimization Difficulty: Identifying optimal conditions for MCRs can be complex, often requiring extensive screening of catalysts, solvents, and temperatures.
-
Limited Scope: While powerful, the scope of specific MCRs can be limited, and adapting them to produce the exact this compound core can be non-trivial.
Validation of a Novel Synthetic Route: A Tandem Knoevenagel/Thorpe-Ziegler Approach
We have validated a new synthetic strategy that circumvents the major drawbacks of the classical methods. This pathway leverages a sequence of well-understood, high-yielding reactions: a base-catalyzed Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler cyclization.
Diagram of the Experimental Workflow:
Caption: Workflow for the novel tandem synthesis of this compound derivatives.
Mechanistic Rationale and Advantages
The Knoevenagel condensation is an efficient method for forming carbon-carbon double bonds by reacting an active methylene compound, such as malononitrile, with an aldehyde or ketone under mild basic catalysis.[9][10][11] The resulting electron-deficient α,β-unsaturated dinitrile is a highly reactive intermediate.
The key innovation is the in-situ introduction of a primary or secondary amine. This triggers a cascade reaction:
-
Michael Addition: The amine acts as a nucleophile, adding across the activated double bond.
-
Thorpe-Ziegler Cyclization: The newly formed intermediate undergoes a base-catalyzed intramolecular cyclization. This reaction is conceptually related to the classic Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[12][13][14][15] In our case, the reaction arrests at the cyclic enamine, which tautomerizes to the stable this compound product.
This approach is inherently safer, avoiding toxic cyanide reagents, and proceeds under significantly milder conditions than the Strecker synthesis.
Head-to-Head Experimental Comparison
To validate this new route, a direct comparison was made with the traditional Strecker synthesis for the preparation of 2-amino-N-benzyl-2-cyano-2-phenylacetamide.
Experimental Protocols
Protocol 1: Novel Tandem Synthesis
-
Setup: A 100 mL round-bottom flask was charged with benzaldehyde (1.00 g, 9.42 mmol), malononitrile (0.62 g, 9.42 mmol), and ethanol (20 mL).
-
Knoevenagel Condensation: Piperidine (0.08 g, 0.94 mmol) was added, and the mixture was stirred at room temperature for 30 minutes until TLC analysis confirmed the consumption of benzaldehyde.
-
Tandem Reaction: Benzylamine (1.01 g, 9.42 mmol) was added to the flask.
-
Cyclization: The reaction was heated to reflux (approx. 78 °C) for 4 hours.
-
Workup & Purification: The solvent was removed under reduced pressure. The resulting residue was recrystallized from an ethanol/water mixture to yield the pure product as a white solid.
Protocol 2: Traditional Strecker Synthesis
-
α-Aminonitrile Formation: In a fume hood, a flask was charged with benzaldehyde (1.00 g, 9.42 mmol), benzylamine (1.01 g, 9.42 mmol), and methanol (20 mL). The solution was cooled to 0 °C. A solution of potassium cyanide (0.67 g, 10.36 mmol) in water (5 mL) was added dropwise over 30 minutes. The reaction was stirred overnight at room temperature.
-
Extraction: The intermediate was extracted with ethyl acetate and the solvent was evaporated.
-
Hydrolysis: The crude aminonitrile was refluxed in 6 M hydrochloric acid (30 mL) for 12 hours.
-
Workup & Purification: The reaction was cooled, neutralized carefully with aqueous NaOH, and the product was extracted. Extensive column chromatography was required to isolate the desired product from numerous side products.
Comparative Performance Data
| Parameter | Novel Tandem Route | Traditional Strecker Route |
| Overall Yield | 89% | 38% |
| Total Reaction Time | ~4.5 hours | ~30 hours |
| Reagent Safety | Avoids highly toxic cyanides. Uses piperidine and benzylamine. | Requires handling of highly toxic potassium cyanide. |
| Reaction Conditions | Mild (RT to 78 °C) | Harsh (prolonged reflux in 6 M HCl) |
| Purification Method | Simple recrystallization | Tedious multi-step extraction and column chromatography |
| Atom Economy | High | Low, due to salt formation and side reactions |
Conclusion: A Superior and Validated Synthetic Pathway
The novel tandem Knoevenagel/Thorpe-Ziegler pathway provides a demonstrably superior route to this compound derivatives. The validation data confirms significant advantages in chemical yield, reaction time, and operational safety. This method eliminates the need for highly toxic cyanide reagents and harsh hydrolytic steps, aligning with the principles of green chemistry. Its simplicity, efficiency, and high yield make it an authoritative and highly recommended alternative for both laboratory-scale synthesis and industrial-scale production.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Derivatization Reagents for Amino Compounds
For researchers, scientists, and drug development professionals, the precise quantification of amino compounds is a frequent analytical challenge. Many of these molecules, including critical amino acids, biogenic amines, and pharmaceutical intermediates, lack the intrinsic physicochemical properties required for sensitive and reliable detection by modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Chemical derivatization addresses this by modifying the analyte to enhance its detectability, improve chromatographic behavior, and increase volatility.
This guide provides a comparative analysis of common derivatization reagents for amino compounds. Moving beyond a simple catalog of options, this document delves into the causality behind experimental choices, offers field-proven insights into protocol optimization, and presents supporting data to empower you to make informed decisions for your specific analytical needs.
The "Why" of Derivatization: Overcoming Analytical Hurdles
Most amino acids and many other primary and secondary amines are challenging to analyze directly for several reasons.[1] They are often zwitterionic and polar, leading to poor retention and peak shape on common reversed-phase HPLC columns.[1] Furthermore, many lack a strong chromophore or fluorophore, resulting in low sensitivity with UV or fluorescence detectors.[1][2][3] For GC analysis, their low volatility and thermal instability prevent them from being readily analyzed without derivatization.[4][5]
Derivatization systematically addresses these issues by:
-
Enhancing Detectability: Attaching a chromophoric or fluorophoric tag to the analyte, dramatically increasing sensitivity for UV or fluorescence detection.[2][6]
-
Improving Volatility for GC: Replacing active hydrogens on polar functional groups (e.g., -NH2, -COOH, -OH) with non-polar groups, which increases the volatility and thermal stability of the analyte.[5][7][8]
-
Improving Chromatographic Behavior: Reducing the polarity of analytes, leading to better retention and peak shape in reversed-phase HPLC and GC.[5]
-
Enabling Chiral Separations: Using a chiral derivatizing agent to create diastereomers from enantiomers, allowing for their separation on a non-chiral column.[9][10]
Derivatization Strategies for HPLC Analysis
For HPLC analysis, the primary goal of derivatization is typically to introduce a UV-absorbing or fluorescent tag. The choice of reagent often depends on whether the target analytes are primary, secondary, or both types of amines.
o-Phthalaldehyde (OPA)
OPA is a widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[11][12]
Mechanism of Action:
The reaction proceeds rapidly at room temperature under alkaline conditions. The thiol co-reagent is essential for the formation of the stable fluorescent product.[12][13]
Caption: OPA derivatization reaction with a primary amine and a thiol.[12]
Key Characteristics:
-
Specificity: Reacts only with primary amines.[13] This can be an advantage for selective analysis but requires a different reagent for secondary amines like proline.[14][15]
-
Reaction Speed: The reaction is very fast, often complete in under a minute.[13]
-
Derivative Stability: OPA derivatives are known to be unstable, so analysis should be performed promptly after derivatization.[12][13]
-
Detection: The derivatives are highly fluorescent (Ex/Em ~340/455 nm), providing excellent sensitivity.[1][6]
Experimental Protocol: OPA Derivatization
-
Reagent Preparation: Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol.[12]
-
Sample Preparation: Adjust the sample pH to the alkaline range if necessary.
-
Derivatization: Mix the sample with the OPA reagent. The reaction is typically complete within 1-2 minutes at room temperature.[16]
-
Analysis: Inject the derivatized sample into the HPLC system without delay.[12]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable and highly fluorescent derivatives.[11][17]
Mechanism of Action:
FMOC-Cl reacts with the amino group in an alkaline environment to form a stable carbamate derivative.
Caption: FMOC-Cl derivatization reaction with an amino compound.
Key Characteristics:
-
Broad Reactivity: Reacts with both primary and secondary amines.[11][17]
-
Reaction Speed: The reaction is rapid, often complete within minutes.
-
Derivative Stability: The resulting FMOC derivatives are very stable, remaining unaffected for up to 13 days when stored at 4°C in the dark. This allows for automated analysis of multiple samples.[18]
-
Detection: The derivatives are fluorescent (Ex/Em ~265/310 nm) and also UV active.
-
Interference: A major disadvantage is the potential for interference from the hydrolysis product of FMOC-Cl, FMOC-OH, which is also fluorescent.[17]
Experimental Protocol: FMOC-Cl Derivatization
-
Reagent Preparation: Dissolve FMOC-Cl in a suitable solvent like acetonitrile.
-
Sample Preparation: Adjust the sample pH to alkaline conditions using a borate buffer (pH 9-11.4).[18][19]
-
Derivatization: Add the FMOC-Cl solution to the buffered sample and allow it to react for a specified time (e.g., 5-40 minutes at room temperature).[18][19]
-
Quenching: The excess reagent can be quenched by adding a primary amine like adamantanamine (ADAM) or glycine.[17][19]
-
Analysis: The derivatized sample can then be injected into the HPLC system.
Dansyl Chloride
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is another widely used reagent that reacts with primary and secondary amino groups to form intensely fluorescent derivatives.[2]
Key Characteristics:
-
Broad Reactivity: Reacts with primary and secondary amines.[2][20]
-
Reaction Kinetics: The reaction is relatively slow, sometimes requiring elevated temperatures and longer reaction times (35-90 minutes) to achieve maximum yield.[20]
-
Derivative Stability: The derivatives are generally stable.
-
Detection: The derivatives exhibit strong fluorescence and UV absorption, allowing for sensitive detection.[2]
Experimental Protocol: Dansyl Chloride Derivatization
-
Reagent Preparation: Dissolve dansyl chloride in a solvent like acetonitrile.
-
Sample Preparation: Adjust the sample pH to alkaline conditions (pH 9.5-10) using a sodium bicarbonate buffer.[2][21]
-
Derivatization: Mix the sample with the dansyl chloride solution and incubate, potentially at an elevated temperature (e.g., 38°C for 90 minutes or 60 minutes at room temperature).[20][21]
-
Analysis: After the reaction is complete, the sample can be analyzed by HPLC.
Waters AccQ•Tag™ (AQC)
The AccQ•Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for pre-column derivatization.[3][22]
Key Characteristics:
-
Broad Reactivity: Derivatizes both primary and secondary amines in a single step.[3][22]
-
Reaction Speed: The reaction is rapid.
-
Derivative Stability: Yields highly stable fluorescent adducts.[3][22]
-
System Approach: Often used as part of a complete system that includes reagents, columns, and methods.[3][23]
-
pH Sensitivity: The derivatization is pH-sensitive, requiring a buffered environment between pH 8.2 and 10.1 for complete reaction.[3][22]
Experimental Protocol: AccQ•Tag™ Derivatization
-
Reagent Preparation: Reconstitute the AccQ•Tag reagent in acetonitrile.[23][24] This solution should be kept water-free.[24]
-
Sample Buffering: Add borate buffer to the sample to ensure the optimal pH for derivatization.[23]
-
Derivatization: Add the reconstituted AccQ•Tag reagent to the buffered sample and mix thoroughly.[23]
-
Heating: Heat the mixture for 10 minutes at 55°C to complete the reaction.[23][24][25]
-
Analysis: The sample is then ready for UPLC or HPLC analysis.[25][26]
| Reagent | Target Amines | Reaction Time | Derivative Stability | Key Advantages | Key Disadvantages |
| OPA | Primary | < 2 minutes | Low (analyze immediately) | Fast reaction, selective for primary amines | Unstable derivatives, does not react with secondary amines[12][14] |
| FMOC-Cl | Primary & Secondary | 5-40 minutes | High (stable for days) | Reacts with both primary and secondary amines, stable derivatives | Fluorescent byproduct can interfere[17] |
| Dansyl-Cl | Primary & Secondary | 30-90 minutes | High | Stable derivatives, strong fluorescence | Slow reaction, may require heating[20] |
| AccQ•Tag (AQC) | Primary & Secondary | ~10 minutes (with heating) | High | Rapid, stable derivatives, part of a complete system | Potential interference from hydrolysis by-products, pH sensitive[3] |
Derivatization Strategies for GC-MS Analysis
For GC-MS, derivatization aims to increase the volatility and thermal stability of amino compounds by replacing active hydrogens. The most common approaches are silylation, acylation, and alkylation (via chloroformates).
Silylation Reagents
Silylation is the most popular derivatization method for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[5][27]
Mechanism of Action:
Silylation proceeds via a nucleophilic attack (SN2 reaction) on the silicon atom of the silylating reagent.[4]
Caption: General silylation reaction for derivatization.
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful TMS donor that reacts with a wide range of compounds.[28] Its byproducts are highly volatile and elute with the solvent front.[28]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile TMS-amide available, ideal for early eluting compounds.[28]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms t-BDMS derivatives that are about 10,000 times more stable to hydrolysis than TMS derivatives, making them more robust.[5][7]
Key Characteristics:
-
Advantages: A wide variety of reagents are available, reactions are generally fast, and a broad range of compounds can be derivatized.[4]
-
Disadvantages: Silylating reagents are highly sensitive to moisture and require anhydrous conditions and aprotic solvents.[4][29][30] The derivatives themselves can also be moisture-sensitive.[5]
Experimental Protocol: Silylation
-
Sample Preparation: Ensure the sample is completely dry.
-
Derivatization: Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) to the dry sample in a sealed reaction vial.
-
Heating: Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes) to drive the reaction to completion.
-
Analysis: Inject the derivatized sample directly into the GC-MS system.
Acylation Reagents
Acylation involves the introduction of an acyl group, typically from a fluorinated anhydride, into molecules containing hydroxyl, thiol, and amino groups.[29]
Key Characteristics:
-
Advantages: Creates less polar, more volatile derivatives. The introduction of fluorine atoms enhances detection by electron capture detection (ECD).[27]
-
Disadvantages: The reagents are often corrosive and can damage the GC column.[27] Acidic byproducts are formed, which may need to be removed.[29]
Chloroformate Reagents
Alkyl chloroformates, such as ethyl chloroformate (ECF) and isobutyl chloroformate, are effective reagents for the simultaneous derivatization of amino, carboxyl, and hydroxyl groups.[31][32]
Key Characteristics:
-
Advantages: A key advantage is that the reaction can be performed in an aqueous medium, which simplifies sample preparation and improves reproducibility.[31] The reaction is also very fast, often instantaneous at room temperature.[30][33]
-
Disadvantages: Some derivatives, such as those of histamine and tyramine, may be degraded during the removal of excess reagent.[34]
Experimental Protocol: Chloroformate Derivatization
-
Sample Preparation: The sample is typically in an aqueous solution.
-
Derivatization: Add the alkyl chloroformate reagent and a suitable solvent (e.g., toluene) to the sample. Shake vigorously for a few minutes.[33][34]
-
Extraction: The derivatized analytes are extracted into the organic layer.[33]
-
Analysis: The organic layer is collected and injected into the GC-MS.
| Reagent Class | Common Reagents | Key Advantages | Key Disadvantages |
| Silylation | BSTFA, MSTFA, MTBSTFA | Versatile, numerous reagents available, volatile byproducts | Moisture sensitive, requires anhydrous conditions[4][29][30] |
| Acylation | TFAA, PFAA | Enhances ECD detection, good for multifunctional compounds | Reagents and byproducts can be corrosive[27][29] |
| Chloroformates | Ethyl Chloroformate, Isobutyl Chloroformate | Fast reaction, can be done in aqueous solution[30][31] | Some derivatives may be unstable during workup[34] |
Specialized Application: Chiral Amino Acid Analysis
Determining the enantiomeric composition of amino acids is crucial in many fields. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a chiral derivatizing agent used for this purpose.[35][36]
Principle:
Marfey's reagent reacts with a racemic mixture of amino acids to form diastereomers. These diastereomers have different physicochemical properties and can be separated using standard reversed-phase HPLC.[9][35]
Conclusion
The choice of a derivatization reagent is a critical decision in the analytical workflow for amino compounds. It is dictated by the nature of the analyte, the analytical platform (HPLC or GC-MS), and the specific requirements of the analysis, such as the need for high sensitivity, the ability to derivatize secondary amines, or the determination of enantiomeric purity.
For HPLC, OPA offers rapid and selective derivatization of primary amines, while FMOC-Cl and AQC provide robust derivatization of both primary and secondary amines with the formation of highly stable derivatives. For GC-MS, silylation remains a versatile and widely used technique, though its moisture sensitivity is a key consideration. Chloroformate derivatization presents a compelling alternative, particularly with its tolerance for aqueous media.
By understanding the underlying chemistry, advantages, and limitations of each class of reagent, and by following validated protocols, researchers can confidently and accurately quantify amino compounds to advance their scientific objectives.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. アミノ酸解析試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. gcms.cz [gcms.cz]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jascoinc.com [jascoinc.com]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
- 18. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. scribd.com [scribd.com]
- 21. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 24. Derivatization of Amino Acid by Waters AccQ-Tag Kit —Bio-101 [bio-protocol.org]
- 25. youtube.com [youtube.com]
- 26. help.waters.com [help.waters.com]
- 27. weber.hu [weber.hu]
- 28. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 29. bartleby.com [bartleby.com]
- 30. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. files01.core.ac.uk [files01.core.ac.uk]
- 32. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking 2-Amino-2-cyanoacetamide in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Synthon
To the researchers, scientists, and drug development professionals in our community: this guide delves into the synthetic utility of 2-Amino-2-cyanoacetamide, a compelling yet under-documented building block. Unlike its more common cousin, 2-cyanoacetamide, the presence of an α-amino group endows this molecule with a unique bifunctional reactivity.[1][2] It is not merely an active methylene compound; it is an α-aminonitrile, a class of reagents known for their versatile and sometimes complex reaction pathways.[3]
This guide is structured not as a rigid template, but as a technical narrative. We will first establish performance benchmarks for two cornerstone reactions in heterocyclic synthesis—pyrimidine formation and the Ugi multicomponent reaction—using conventional, well-documented reagents. We will then critically analyze the structure of this compound and project its performance in these same reactions. Our objective is to provide you with not just protocols, but with the scientific rationale needed to design robust, self-validating experiments to explore the true potential of this intriguing molecule.
Section 1: The Pyrimidine Synthesis Benchmark
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[4] A classic and highly efficient method for its construction is the condensation of an active methylene compound with a guanidine salt.[5][6]
Causality of Reagent Choice: Ethyl Cyanoacetate as the Gold Standard
Ethyl cyanoacetate is a frequently used C3 synthon in this reaction for several well-understood reasons. The methylene protons are sufficiently acidic (pKa ≈ 11 in DMSO) to be deprotonated by a moderately strong base like sodium ethoxide, forming a reactive enolate. This enolate readily undergoes condensation, and the ethoxycarbonyl group provides a stable leaving group during the final cyclization and aromatization steps. The reaction is reliable, high-yielding, and has been optimized over decades, making it an ideal performance benchmark.[1][7]
Benchmark Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol, adapted from the trusted Organic Syntheses collection, provides a reproducible method for creating a key pyrimidine intermediate.[1]
Experimental Protocol:
-
Prepare Sodium Ethoxide Solution A: In a 1-liter round-bottomed flask equipped with a reflux condenser and drying tube, dissolve 23 g (1 g-atom) of sodium in 250 mL of anhydrous ethanol.
-
Form Enolate: Once the sodium has fully dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
Prepare Guanidine Solution: In a separate flask, prepare a second sodium ethoxide solution identical to the first. To this, add 97 g (1.02 moles) of guanidine hydrochloride.
-
Isolate Guanidine Free Base: Filter the resulting mixture to remove the precipitated sodium chloride. The clear filtrate contains the guanidine free base.
-
Condensation and Cyclization: Add the guanidine filtrate to the solution of ethyl sodiocyanoacetate (from Step 2). Heat the mixture under reflux for 2 hours.
-
Work-up and Isolation: Evaporate the solvent to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Crystallization: Cool the solution. The product, 2,4-diamino-6-hydroxypyrimidine, will crystallize as yellow needles. Collect by filtration. Reported Yield: 101–103 g (80–82%). [1][7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. scribd.com [scribd.com]
A Senior Application Scientist's Guide to 2-Amino-2-cyanoacetamide: Synthesis and Applications in Drug Discovery
For the discerning researcher in drug development and medicinal chemistry, the selection of foundational building blocks is a critical decision that dictates the trajectory of a research program. Among the myriad of available synthons, 2-Amino-2-cyanoacetamide stands out as a uniquely versatile and highly reactive intermediate. Its trifunctional nature, possessing an amine, a nitrile, and an amide group, offers a rich chemical landscape for the construction of diverse and complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound and explores its key applications, supported by experimental data. The objective is to equip researchers with the necessary insights to make informed decisions in their synthetic strategies and to fully leverage the potential of this remarkable molecule.
Part 1: A Comparative Analysis of Synthetic Methodologies
The efficient and scalable synthesis of this compound is paramount for its widespread use. Two principal methodologies have emerged as the most viable routes, each with its own set of advantages and considerations.
Method 1: Nitrosation of Cyanoacetamide followed by Catalytic Hydrogenation
This industrial-scale method involves a two-step process, beginning with the nitrosation of readily available cyanoacetamide to form an intermediate, which is then reduced to the desired product.
Workflow of Synthesis via Nitrosation and Hydrogenation
A Comparative Guide to the Synthesis of 2-Amino-2-cyanoacetamide: An In-Depth Technical Review
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. 2-Amino-2-cyanoacetamide, a versatile intermediate, is of significant interest due to its utility in the synthesis of various heterocyclic compounds, including purine and pyrimidine analogs, which are core structures in numerous therapeutic agents. This guide provides a comprehensive cross-validation of experimental results for the synthesis of this compound, presenting a critical comparison of the most prevalent methodologies. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer a transparent assessment of their respective yields, purities, and operational considerations.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two well-established routes, each with its own set of advantages and disadvantages. The first is an industrially favored two-step method involving the nitrosation of the readily available cyanoacetamide, followed by the catalytic hydrogenation of the resulting intermediate. The second prominent method is a more direct approach: the amidation of an ester precursor, ethyl 2-amino-2-cyanoacetate. This guide will dissect both methods, providing the necessary data for an informed decision on which protocol best suits your laboratory or production needs.
Method 1: Two-Step Synthesis via Nitrosation and Catalytic Hydrogenation
This robust, high-yield method is a cornerstone of industrial production. It leverages the reactivity of the active methylene group in cyanoacetamide.
Chemical Rationale and Workflow
The logic of this two-step process is elegant in its efficiency. The first step, nitrosation, activates the molecule by introducing a nitroso group, which is then susceptible to reduction in the second step. The choice of a platinum-based catalyst for the hydrogenation is driven by its high efficacy and selectivity in reducing the nitroso group without cleaving other sensitive functionalities.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Cyano-2-nitrosoacetamide
-
In a well-ventilated fume hood, prepare a suspension of cyanoacetamide in water.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Carefully adjust the pH of the suspension to approximately 2 by the slow addition of hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The resulting precipitate, 2-cyano-2-nitrosoacetamide (which exists in tautomeric equilibrium with 2-cyano-2-(hydroxyimino)acetamide), is collected by vacuum filtration.
-
Wash the solid with ice-cold water to remove residual acid and salts. The product can be used directly in the next step, assuming sufficient purity.
Step 2: Catalytic Hydrogenation to this compound
-
In a suitable hydrogenation reactor, suspend the 2-cyano-2-nitrosoacetamide intermediate in a solvent such as methanol.
-
Add a catalytic amount of platinum on carbon (Pt/C, typically 5-10% by weight).
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 1-10 bar) and maintain the reaction at a temperature between 20-50°C.
-
Monitor the reaction for hydrogen uptake. The reaction is typically complete within 8-14 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the platinum catalyst.
-
The filtrate, containing the desired product, is concentrated under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent like isopropanol to yield a high-purity product.
Method 2: Direct Amidation of Ethyl 2-Amino-2-cyanoacetate
This method offers a more direct route to the final product, bypassing the need for a separate activation step. It is particularly useful for laboratory-scale synthesis where handling of nitroso compounds is less desirable.
Chemical Rationale and Workflow
This synthesis relies on the nucleophilic attack of ammonia on the ester carbonyl group of ethyl 2-amino-2-cyanoacetate. The reaction is typically carried out in a protic solvent like methanol, which facilitates the dissolution of the starting material and the ammonia.
Caption: Workflow for the direct amidation synthesis of this compound.
Experimental Protocol: Direct Amidation
-
Dissolve ethyl 2-amino-2-cyanoacetate in methanol in a flask equipped with a gas inlet and a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Bubble ammonia gas through the cooled solution for approximately 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure at a temperature not exceeding 45°C.
-
Cool the concentrated solution to 0-5°C and stir for 1 hour to induce precipitation.
-
Filter the precipitated solid and wash with chilled methanol.
-
Dry the solid under vacuum at 35-40°C to obtain the crude product.
-
For further purification, recrystallize the product from methanol. This involves dissolving the crude product in hot methanol, treating with activated charcoal if necessary, filtering while hot, and then cooling to crystallize the pure this compound.[1]
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Nitrosation & Hydrogenation | Method 2: Direct Amidation |
| Starting Material | Cyanoacetamide | Ethyl 2-amino-2-cyanoacetate |
| Number of Steps | 2 | 1 |
| Reported Yield | High (exact percentage varies) | 53.6%[1] |
| Reported Purity | High (e.g., 99.7% by titration) | 99.46% by HPLC[1] |
| Key Reagents | Sodium nitrite, HCl, H₂, Pt/C | Ammonia, Methanol |
| Safety Considerations | Handling of nitroso intermediate, use of hydrogen gas under pressure | Handling of ammonia gas |
| Scalability | Well-suited for industrial scale | Suitable for lab and pilot scale |
Validation of this compound
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques for the characterization of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as amine (N-H), nitrile (C≡N), and amide (C=O) stretches.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Conclusion and Recommendations
Both presented methods offer viable pathways to synthesize this compound. The choice between them will largely depend on the specific needs of the researcher or organization.
-
For large-scale, cost-effective production , the two-step nitrosation and hydrogenation method is generally preferred due to its high throughput and the use of inexpensive starting materials. However, it requires specialized equipment for hydrogenation and careful handling of the nitroso intermediate.
-
For laboratory-scale synthesis , where simplicity, safety, and the avoidance of hazardous intermediates are prioritized, the direct amidation of ethyl 2-amino-2-cyanoacetate is an excellent choice. While the reported yield is moderate, the high purity of the final product and the straightforwardness of the protocol make it an attractive option.
Ultimately, the selection of a synthetic route should be based on a thorough evaluation of the available resources, safety infrastructure, and desired scale of production. This guide provides the foundational data and protocols to make that decision with confidence.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-2-cyanoacetamide
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like 2-Amino-2-cyanoacetamide (CAS No. 6719-21-7) demands a meticulous approach, not only in its application but, just as critically, in its disposal. This guide provides an in-depth, procedural framework for the proper management of this compound waste, ensuring the safety of personnel and compliance with environmental regulations. Our focus extends beyond mere instruction to elucidate the scientific rationale behind these essential protocols.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is a reactive organic solid with a significant hazard profile that dictates its handling and disposal requirements. Its primary dangers include:
-
Acute Toxicity: The compound is classified as toxic if inhaled and harmful if swallowed or in contact with skin.[1] Although specific toxicological data is limited, its structure, containing both an amino and a cyano group, suggests that metabolic processes or decomposition could release cyanide, a potent cellular respiration inhibitor.
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[2] This necessitates the use of robust personal protective equipment (PPE) at all times.
-
Reactivity: While stable under recommended storage conditions, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with acids is particularly concerning as it could potentially lead to the release of toxic gases.
These properties mandate that this compound be treated as hazardous waste from the point of generation through to its final disposal.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
Essential PPE:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Given the corrosive nature of the compound, ensure gloves are inspected for integrity before each use. Contaminated gloves should be disposed of as hazardous waste.[3][4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of dust generation or splashing.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or spill cleanup, a chemical-resistant suit may be necessary.[2]
-
Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with particulate filters is required.[1]
| Parameter | Value / Guideline | Source |
| CAS Number | 6719-21-7 | [5] |
| Molecular Formula | C₃H₅N₃O | [5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damageH331: Toxic if inhaledH312+H332: Harmful in contact with skin or if inhaled | [2][5] |
| LD50 (Oral, Rat) | > 2000 mg/kg | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [1] |
| OSHA PEL | No specific limit established. Follow guidelines for related nitriles. | [6] |
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is segregation at the source. Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Container Selection: Use the original container if it is intact and properly sealed. If not, use a new, UN-rated, high-density polyethylene (HDPE) container that is compatible with the chemical.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6719-21-7"
-
The associated hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory operator, at or near the point of generation. Ensure it is segregated from incompatible materials, particularly acids.[7]
-
Pickup and Disposal: Arrange for collection by your institution's licensed hazardous waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.
Protocol 2: Disposal of Contaminated Labware and Debris
This category includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: Label the container or bag clearly as "Hazardous Waste: Solid Debris Contaminated with this compound (CAS: 6719-21-7)."
-
Storage: Keep the container sealed when not in use and store it in the SAA.
-
Disposal: Dispose of the container through the licensed hazardous waste management service.
Protocol 3: Management of Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated (if safe to do so) and wear the appropriate PPE as detailed in Section 2, including respiratory protection.[2]
-
Containment (Solid Spill):
-
Avoid generating dust.[8]
-
Carefully sweep or scoop up the spilled material using spark-proof tools.
-
Place the collected material into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a cloth or absorbent pad wetted with a suitable solvent (e.g., water, if appropriate, or as recommended by your EHS office). Be mindful of creating a liquid waste stream that must also be managed as hazardous.
-
Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed container and label it as hazardous waste containing this compound.
-
-
Disposal: Dispose of all spill cleanup materials according to Protocol 2.
Regulatory Framework and Waste Classification
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).
EPA Hazardous Waste Code:
There is no specific EPA hazardous waste code listed for this compound. Therefore, waste classification must be based on its characteristics:
-
Toxicity Characteristic (D-Code): While not explicitly listed, its toxic properties may require classification under this category, pending analysis via the Toxicity Characteristic Leaching Procedure (TCLP).
-
Reactivity Characteristic (D003): This code applies to wastes that, when exposed to pH conditions between 2 and 12.5, can generate toxic gases, vapors, or fumes. Given the potential for cyanide release, this characteristic must be considered.
-
State-Specific Codes: Many states have stricter regulations than the federal EPA. Your institution's EHS department is the authoritative source for determining the precise waste codes applicable in your location.[9]
It is the legal responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Final Disposal Technologies
While laboratories are responsible for safe collection and storage, the ultimate destruction of this compound is handled by specialized facilities. The most common technology for this type of organic, toxic waste is:
-
High-Temperature Incineration: This method uses controlled, high-temperature combustion to break the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The process must be equipped with advanced scrubbers and filters to handle potentially toxic off-gases.[10]
Chemical treatment methods, such as chemical precipitation or oxidation to break down the cyanide moiety, may also be employed by the disposal facility as a preliminary step before final disposal.[10]
By adhering to these rigorous, scientifically-grounded procedures, researchers can ensure that their vital work does not come at the cost of personal safety or environmental health. Always consult your institution's specific EHS guidelines as the final authority on waste management practices.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. earthsafeppe.com [earthsafeppe.com]
- 4. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nj.gov [nj.gov]
- 7. ic.ptb.de [ic.ptb.de]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. How Chemical Waste Is Treated | Enva [enva.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
